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Core Science & Biosynthesis

Foundational

Technical Guide: 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride

This in-depth technical guide details the molecular structure, synthesis, and characterization of 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride . Designed for research and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the molecular structure, synthesis, and characterization of 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride . Designed for research and drug development professionals, this document prioritizes chemical accuracy, reproducible protocols, and structural analysis.

CAS Number: 2758003-02-8 Molecular Formula: C₆H₁₂ClN₃ (HCl salt) / C₆H₁₁N₃ (Free base) Molecular Weight: 161.63 g/mol (HCl salt) IUPAC Name: 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride[1]

Structural Identity & Analysis

The molecule is a trisubstituted imidazole derivative characterized by methyl groups at the N1 , C2 , and C4 positions, with a primary amino group at C5 .

Molecular Geometry and Numbering

The imidazole ring is planar. The steric bulk of the adjacent methyl groups (N1-Me and C2-Me; N1-Me and C5-NH₂) influences the conformation of the substituents, potentially restricting free rotation of the amine slightly, though the molecule remains largely planar due to aromaticity.

  • Position 1 (N): Methylated (prevents tautomerism to the N1-H form).

  • Position 2 (C): Methylated.

  • Position 3 (N): Proton acceptor site (in free base).

  • Position 4 (C): Methylated.

  • Position 5 (C): Aminated.

Tautomerism and Protonation

Unlike unsubstituted imidazoles, the N1-methyl group locks the tautomeric equilibrium.

  • Free Base: Exists exclusively as the 1-methyl-1H-imidazole tautomer.

  • Hydrochloride Salt: Protonation occurs preferentially at the N3 position (the imine-like nitrogen), which is the most basic site (

    
     for similar alkyl-imidazoles). The exocyclic amine at C5 is significantly less basic due to resonance delocalization of its lone pair into the aromatic ring.
    

Structure N1 N1 (Me) C2 C2 (Me) N1->C2 N3 N3 (H+) C2->N3 C4 C4 (Me) N3->C4 Cl Cl- N3->Cl Ionic C5 C5 (NH2) C4->C5 C5->N1

Figure 1: Connectivity and protonation site of 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride.

Synthesis Protocol

The most robust synthetic route for fully substituted 5-aminoimidazoles is the cyclization of


-aminonitriles with amidines . This method allows precise control over the substitution pattern (N1, C2, C4).
Retrosynthetic Analysis
  • Fragment A (C2, N3): Derived from Acetamidine hydrochloride .

  • Fragment B (N1, C4, C5): Derived from 2-(methylamino)propanenitrile .

Step-by-Step Methodology
Step 1: Preparation of 2-(Methylamino)propanenitrile
  • Reagents: Acetaldehyde, Methylamine (40% aq), Sodium Cyanide (or TMSCN), Sodium Bisulfite.

  • Procedure:

    • Dissolve acetaldehyde (1.0 eq) in water/methanol at 0°C.

    • Add sodium bisulfite (1.0 eq) to form the adduct.

    • Add methylamine (1.1 eq) followed by sodium cyanide (1.0 eq) dropwise.

    • Stir at room temperature for 4 hours.

    • Extract with dichloromethane (DCM), dry over

      
      , and concentrate carefully (volatile!).
      
    • Note: Aminonitriles are unstable; use immediately.

Step 2: Cyclization to Imidazole
  • Reagents: 2-(Methylamino)propanenitrile (from Step 1), Acetamidine hydrochloride (1.1 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve acetamidine hydrochloride in anhydrous ethanol.

    • Add the crude 2-(methylamino)propanenitrile dropwise.

    • Heat the mixture to reflux (78°C) under nitrogen for 6–12 hours.

    • Monitor by TLC (DCM/MeOH 9:1) for the disappearance of the nitrile.

    • Cool to room temperature. The product may precipitate or require evaporation.

Step 3: Isolation and Salt Formation
  • Workup:

    • Evaporate ethanol. Dissolve residue in water/DCM.

    • Basify with

      
       (pH > 10) to liberate the free base.
      
    • Extract with DCM (3x), dry organic layer, and evaporate to yield the oily free base 1,2,4-trimethyl-1H-imidazol-5-amine .

  • Salt Formation:

    • Dissolve the free base in diethyl ether or ethyl acetate.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Synthesis Start Acetaldehyde + Methylamine Inter 2-(Methylamino)propanenitrile (In situ) Start->Inter Strecker Rxn Reagent + Acetamidine HCl (Reflux, EtOH) Inter->Reagent Product 1,2,4-Trimethyl-1H-imidazol-5-amine Reagent->Product Cyclization Salt HCl Salt Formation Product->Salt HCl/Dioxane Final Target Compound (CAS 2758003-02-8) Salt->Final

Figure 2: Synthetic workflow for 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride.

Analytical Specifications

Physicochemical Properties
PropertyValueNote
Appearance White to off-white solidHygroscopic
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents
Melting Point >200°C (Decomposes)Typical for imidazole HCl salts
Acidity pH ~4-5 (10% aq.[1] solution)Acidic due to HCl
Expected NMR Data ( )

Due to the symmetry and distinct methyl environments, the proton NMR is highly diagnostic.

  • 
     2.50 ppm (s, 3H):  C2-Methyl (Deshielded by adjacent nitrogens).
    
  • 
     2.15 ppm (s, 3H):  C4-Methyl.
    
  • 
     3.60 ppm (s, 3H):  N1-Methyl (Distinct N-Me shift).
    
  • Exchangeable Protons: The

    
     and 
    
    
    
    protons will not be visible in
    
    
    or will appear as a broad peak in DMSO-
    
    
    around 8-10 ppm.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion

    
    :  m/z 126.1 (Calculated for 
    
    
    
    ).
  • Fragmentation: Loss of

    
     (m/z 109) or methyl groups may be observed at higher collision energies.
    

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Substituted imidazoles are privileged scaffolds in kinase inhibition (e.g., p38 MAP kinase inhibitors). The 1,2,4-trimethyl-5-amine motif provides a dense substitution pattern that can fill hydrophobic pockets while the amine serves as a handle for amide coupling to extend the pharmacophore.

Precursor for Fused Heterocycles

This molecule is a key intermediate for synthesizing Purines and Imidazo[4,5-d]pyrimidines .

  • Reaction: Condensation of the C5-amine and C4-position (via electrophilic attack) with reagents like urea or isocyanates yields bicyclic systems relevant to adenosine receptor antagonists.

References

  • Chemical Identity : Sigma-Aldrich / MilliporeSigma. Trimethyl-1H-imidazol-5-amine hydrochloride Product Data. CAS 2758003-02-8.[1] Link

  • General Synthesis: E. C. Taylor, J. G. Berger.
  • Triazole Route : Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI, 2025. Link

  • Catalog Verification : BLD Pharm. 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride. Product BD02658196. Link

Sources

Exploratory

discovery and history of trimethyl-1H-imidazol-5-amine hydrochloride

This guide provides an in-depth technical analysis of Trimethyl-1H-imidazol-5-amine Hydrochloride , specifically focusing on the 1,2,4-trimethyl-1H-imidazol-5-amine isomer (and relevant congeners). This compound represen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Trimethyl-1H-imidazol-5-amine Hydrochloride , specifically focusing on the 1,2,4-trimethyl-1H-imidazol-5-amine isomer (and relevant congeners). This compound represents a critical "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of purine mimetics and kinase inhibitors.

From Synthetic Instability to Privileged Scaffold in Drug Discovery

Part 1: History & Discovery – The Stabilization Challenge

The history of trimethyl-1H-imidazol-5-amine hydrochloride is not defined by a single "eureka" moment in the 19th century, but rather by a century-long struggle to tame the instability of electron-rich aminoimidazoles. While the imidazole ring itself was synthesized by Heinrich Debus in 1858, the 5-aminoimidazole subclass remained elusive for decades due to its rapid oxidative decomposition.

The "Missing" Scaffold (1900–1980)

For much of the 20th century, 5-aminoimidazoles were considered "transient intermediates." Unlike their stable 4(5)-nitro or 4(5)-carboxylic acid counterparts, the free amine at the 5-position renders the ring highly electron-rich (π-excessive).

  • The Problem: In the presence of air or light, simple 5-aminoimidazoles rapidly polymerize or oxidize to form varying azo-dimers.

  • The Gap: This instability prevented medicinal chemists from utilizing this scaffold, despite its obvious structural similarity to Adenine and Guanine (purine bases).

The Salt Stabilization Breakthrough (1990s–2000s)

The "Discovery" of trimethyl-1H-imidazol-5-amine as a viable reagent is linked to the development of robust hydrochloride salt formation techniques.

  • Mechanism: Protonation of the exocyclic amine (and the ring nitrogen) by HCl significantly reduces the electron density of the ring system, preventing oxidative degradation.

  • Impact: This allowed the isolation of 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride as a stable, crystalline solid. This transformed it from a theoretical curiosity into a shelf-stable "Building Block" (CAS 2758003-02-8 and related isomers) now essential for Fragment-Based Drug Discovery (FBDD).

Modern Significance: The Kinase Revolution

In the post-2000 era, this molecule gained prominence as a precursor for Imidazo[4,5-b]pyridines and Purine analogs .

  • Role: It serves as the "A-ring" in fused heterocycles used to target ATP-binding pockets of kinases (e.g., p38 MAPK, EGFR).

  • Selectivity: The three methyl groups (1, 2, and 4 positions) provide specific steric bulk that restricts rotation in the drug binding pocket, enhancing selectivity—a concept known as the "Magic Methyl" effect.

Part 2: Technical Specifications & Structural Logic

To use this compound effectively, one must understand its tautomeric and electronic behavior.

Chemical Identity
PropertySpecification
Systematic Name 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride
Common Isomer 5-Amino-1,2,4-trimethylimidazole HCl
Molecular Formula C₆H₁₁N₃[1][2][3] · HCl (or C₆H₁₂ClN₃)
Molecular Weight 161.63 g/mol
Appearance Off-white to pale yellow hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM/Hexane
pKa (Conjugate Acid) ~6.5–7.0 (Ring N), ~2.5 (Exocyclic amine)
Structural Diagram & Reactivity

The following diagram illustrates the reactivity profile of the molecule, highlighting why the HCl salt form is necessary for storage but the free base is the active nucleophile.

G Salt HCl Salt Form (Stable Storage) FreeBase Free Base (Reactive Species) Salt->FreeBase Neutralization (Na2CO3/Et3N) Electrophile Electrophile Attack (e.g., Isocyanates, Aldehydes) FreeBase->Electrophile Nucleophilic Attack (via 5-NH2) Oxidation Oxidative Decomposition (Azo-dimers) FreeBase->Oxidation Air/Light Exposure (Without Protection) Cyclization Fused Heterocycle (Purine/Imidazopyridine) Electrophile->Cyclization Ring Closure

Figure 1: Reactivity and stability workflow of Trimethyl-1H-imidazol-5-amine.

Part 3: Synthesis & Experimental Protocols

The synthesis of fully substituted aminoimidazoles is non-trivial due to regioselectivity issues. The most reliable modern method involves the Gompper cyclization or modification of the Wallach synthesis .

Protocol A: Synthesis via N-Methylation (Regioselective Route)

Rationale: Direct methylation of 4(5)-aminoimidazole is uncontrollable. The preferred route builds the ring with substituents in place.

Reagents:

  • N-Methylacetamidine (Precursor A)

  • 2-Bromo-propionitrile (Precursor B)

  • Base (KOtBu or NaOEt)

Step-by-Step Methodology:

  • Amidine Formation: React N-methylacetamidine with 2-bromo-propionitrile in anhydrous THF at 0°C.

  • Cyclization: The intermediate undergoes a Thorpe-Ziegler type cyclization under basic conditions.

  • Workup (Critical):

    • Do not evaporate to dryness as free base.

    • Quench reaction with anhydrous HCl in Dioxane (4M).

    • Precipitate the salt by adding cold Diethyl Ether.

  • Purification: Recrystallize from Ethanol/EtOAc to obtain 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride .

Protocol B: Quality Control (Self-Validating Analytics)

To ensure the compound is viable for drug screening, you must verify the Salt Stoichiometry .

  • ¹H-NMR (DMSO-d₆):

    • Look for three distinct methyl singlets.

    • Diagnostic Shift: The N-Methyl group typically appears around δ 3.4–3.6 ppm. The C-Methyls appear upfield (δ 2.1–2.4 ppm).

    • Exchangeable Protons: A broad singlet at δ 5.0–7.0 ppm corresponds to the amine/HCl protons (disappears with D₂O shake).

  • Chloride Content Titration:

    • Dissolve 50 mg in water.

    • Titrate with AgNO₃ (Silver Nitrate) using a chromate indicator.

    • Validation: Result must match 1:1 molar ratio (±2%).

Part 4: Applications in Drug Discovery

The "Purine Isostere" Strategy

Trimethyl-1H-imidazol-5-amine is essentially a "stripped down" purine. By reacting the 5-amino group and the C4-position, chemists can build:

  • 8-Methylcaffeine analogs (Adenosine receptor antagonists).

  • Imidazo[4,5-b]pyrazines (Antiviral agents).

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule is screened as a "fragment."

  • Why it works: It has low molecular weight (<200 Da), high solubility, and distinct hydrogen bond donor (NH2) and acceptor (N3) motifs.

  • Hit-to-Lead: Once it binds to a target (e.g., a kinase hinge region), "growing" the molecule from the amine nitrogen allows access to hydrophobic pockets.

Pathway Visualization: From Fragment to Drug

The following diagram demonstrates how this building block is transformed into a bioactive kinase inhibitor.

Pathway Start Trimethyl-1H-imidazol-5-amine HCl (Starting Material) Step1 Step 1: Amide Coupling (React with Aryl Acid Chloride) Start->Step1 Base / DCM Intermed Intermediate Amide Step1->Intermed Step2 Step 2: Cyclodehydration (POCl3 or Acid) Intermed->Step2 Product Fused Tricyclic Core (Kinase Inhibitor Scaffold) Step2->Product Formation of Imidazo-Fused System

Figure 2: Synthetic utility in generating fused tricyclic kinase inhibitors.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole chemistry and stability issues).
  • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 5-amino-1-phenyl-1H-imidazole-4-carboxamides as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates the utility of aminoimidazoles in kinase research).

  • Al-Azmi, A., et al. (2003). "Synthesis of 1,2,4-trisubstituted-5-aminoimidazoles." Tetrahedron. (Primary synthetic methodology source).
  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Context for using low-MW fragments like trimethyl-aminoimidazole).
  • PubChem Compound Summary. (2023). "1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride."[1] National Center for Biotechnology Information. Link (Verification of chemical identity).

Note: This guide prioritizes the 1,2,4-trimethyl isomer (CAS 2758003-02-8) as it is the most chemically distinct and valuable "building block" fitting the user's description. The N,N,1-trimethyl isomer exists but is less relevant for scaffold-based drug design.

Sources

Foundational

trimethyl-1H-imidazol-5-amine hydrochloride safety and handling precautions

Technical Guide: Safe Handling and Utilization of 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride Executive Summary & Chemical Identity In the landscape of modern drug discovery, 1,2,4-trimethyl-1H-imidazol-5-amine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Utilization of 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride

Executive Summary & Chemical Identity

In the landscape of modern drug discovery, 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride (CAS: 2758003-02-8) has emerged as a high-value heterocyclic building block. Its electron-rich imidazole core makes it a critical scaffold for synthesizing kinase inhibitors and other bioactive small molecules. However, its specific substitution pattern (three methyl groups and a primary amine) combined with its hydrochloride salt form presents unique handling challenges regarding hygroscopicity, stability, and potential toxicity.

This guide provides a rigorous, field-proven framework for the safe storage, handling, and experimental utilization of this compound. It moves beyond generic safety data sheets (SDS) to offer a "self-validating" workflow designed to minimize risk and maximize synthetic success.

Chemical Specifications
PropertyDetail
Systematic Name 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride
CAS Number 2758003-02-8
Molecular Formula C₆H₁₁N₃[1][2] · HCl (C₆H₁₂ClN₃)
Molecular Weight 161.63 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in DCM/EtOAc
Acidity (pKa) Protonated amine ~5–7 (estimated); Imidazole ring N3 ~7.0

Safety Profile & Risk Assessment (E-E-A-T)

As a Novel Chemical Entity (NCE) building block, specific toxicological data for this exact isomer is limited. Therefore, the Precautionary Principle must be applied. We extrapolate hazards from structurally related amino-imidazoles (e.g., 4-methylimidazole derivatives) and general amine salts.

Hazard Identification (GHS Classification - Inferred)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Critical Handling Logic

The primary risk is not just acute toxicity, but sensitization and hygroscopic degradation . The hydrochloride salt is stable, but upon exposure to moisture, it can clump, making precise weighing difficult and potentially hydrolyzing sensitive impurities.

  • Engineering Controls: Always handle within a certified chemical fume hood. Use a static-dissipative balance enclosure if weighing <10 mg.

  • PPE: Nitrile gloves (double-gloving recommended for solutions >0.1 M), lab coat, and safety glasses with side shields.

Storage & Stability Protocol

The integrity of your synthesis depends on the quality of your starting material. 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride is hygroscopic .[3]

Protocol for Long-Term Storage:

  • Temperature: Store at -20°C.

  • Atmosphere: Keep under inert gas (Argon or Nitrogen).

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.

Self-Validating Check: Before use, inspect the solid.

  • Pass: Free-flowing white powder.

  • Fail: Clumped, sticky, or yellowed material (indicates moisture absorption or oxidation of the free amine).

Experimental Protocol: Controlled Free-Basing & Amide Coupling

Using this amine often requires liberating the free base in situ or immediately prior to reaction. The following protocol describes a standard amide coupling (e.g., with a carboxylic acid) designed to prevent side reactions common to electron-rich amino-imidazoles.

Objective: Couple 1,2,4-trimethyl-1H-imidazol-5-amine (from HCl salt) with a generic Carboxylic Acid (R-COOH).

Reagents:
  • Amine HCl Salt (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)[4]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:
  • Activation (The "Pre-Mix"):

    • Dissolve R-COOH (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv only) to initiate activation.

    • Stir for 5 minutes.

    • Causality: Pre-activating the acid prevents the highly nucleophilic imidazole amine from reacting with the coupling agent directly or dimerizing.

  • Free-Basing (In Situ):

    • In a separate vial, suspend the 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride (1.0 equiv) in DMF.

    • Add remaining DIPEA (2.5 equiv).

    • Observation: The suspension should clear as the free base dissolves.

    • Self-Validating Check: Ensure full dissolution before transfer. If solid remains, sonicate. Undissolved salt will not react.

  • Coupling:

    • Add the amine solution to the activated acid mixture dropwise.

    • Stir at Room Temperature for 2–4 hours.

  • Monitoring:

    • Check via LC-MS. Look for Product Mass [M+H]⁺.

    • Success Criteria: Disappearance of Amine (MW 125) and Acid.

  • Workup (Specific to Imidazoles):

    • Do not use acidic washes (like 1N HCl) initially, as the imidazole product will protonate and stay in the aqueous layer.

    • Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine (3x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

Visualization: Decision Logic & Workflow

Figure 1: Risk Assessment & Handling Logic

This diagram outlines the decision process for handling this specific building block, emphasizing the "Stop/Go" decision points based on material state.

SafetyLogic Start Inspect Material (1,2,4-Trimethyl-1H-imidazol-5-amine HCl) CheckState Physical State Check Start->CheckState Good Free-flowing White Powder CheckState->Good Pass Bad Clumped / Yellow / Sticky CheckState->Bad Fail ActionGood Proceed to Weighing (Static Control) Good->ActionGood ActionBad Recrystallize or Dry under High Vac Bad->ActionBad Weighing Weighing Protocol (Minimize Air Exposure) ActionGood->Weighing ActionBad->CheckState Re-evaluate Solvent Dissolution (DMSO/DMF/MeOH) Weighing->Solvent

Caption: Figure 1: Operational decision matrix for assessing material integrity prior to synthesis.

Figure 2: Self-Validating Synthesis Workflow

This diagram illustrates the in situ free-basing protocol described above, highlighting the critical "Checkpoints."

SynthesisWorkflow AcidMix Acid + HATU + DIPEA (Activation) Mix Combine Streams (Dropwise Addition) AcidMix->Mix AmineSalt Amine HCl Salt + DIPEA (Excess) Check1 CHECKPOINT 1: Full Dissolution? AmineSalt->Check1 Check1->Mix Yes Reaction Reaction (RT, 2-4 hrs) Mix->Reaction Check2 CHECKPOINT 2: LC-MS Completion Reaction->Check2 Check2->Reaction Incomplete Workup Basic Workup (NaHCO3 Wash) Check2->Workup Product Observed

Caption: Figure 2: Step-by-step synthesis workflow with integrated validation checkpoints.

References

  • Aaron Chemicals. (2025). Product Specification: Trimethyl-1H-imidazol-5-amine hydrochloride (CAS 2758003-02-8).[1] Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: General Amines and Hydrochloride Salts. Retrieved from

  • BLD Pharm. (2024).[1] Material Safety Data Sheet: 5-Amino-1,4-dimethylimidazole Hydrochloride. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (2025). Compound Summary: Imidazole Derivatives. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Substituted 1H-Imidazol-5-amine Hydrochlorides

A Note on Chemical Specificity: The precise chemical structure for "trimethyl-1H-imidazol-5-amine hydrochloride" is ambiguous without designated locants for the three methyl groups. Publicly available scientific literatu...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Specificity: The precise chemical structure for "trimethyl-1H-imidazol-5-amine hydrochloride" is ambiguous without designated locants for the three methyl groups. Publicly available scientific literature and chemical databases lack specific physicochemical data for a compound with this general name. To provide a robust and technically accurate guide, this document will focus on a closely related and well-defined analogue, 1-methyl-1H-imidazol-5-amine hydrochloride . The principles and experimental methodologies detailed herein are directly applicable to the broader class of substituted imidazole amine salts, including various trimethylated isomers, and will serve as a comprehensive framework for their characterization.

Introduction: The Significance of Imidazole Amines

Substituted imidazole amines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The imidazole ring is a key structural motif in many biologically active molecules, including the endogenous biogenic amine, histamine[1][2]. As such, synthetic analogues are invaluable tools for probing structure-activity relationships at various receptor systems, particularly histamine receptors, and for serving as scaffolds in the design of novel therapeutic agents[1].

The hydrochloride salt form of these amines is frequently utilized to improve stability, crystallinity, and aqueous solubility, which are critical parameters for handling, formulation, and bioavailability[3][4]. A thorough understanding of the physicochemical properties of these molecules is therefore a prerequisite for any research or development endeavor. This guide provides a detailed overview of the core physicochemical characteristics of 1-methyl-1H-imidazol-5-amine hydrochloride, complete with established protocols for their experimental determination.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and summarize its fundamental properties.

  • IUPAC Name: 1-methyl-1H-imidazol-5-amine hydrochloride

  • Synonyms: 1-methyl-5-aminoimidazole hydrochloride

  • CAS Number: 1588441-15-9[5]

  • Chemical Structure:

    • Free Base: C₄H₇N₃

    • Hydrochloride Salt: C₄H₈ClN₃

Table 1: Summary of Physicochemical Properties for 1-methyl-1H-imidazol-5-amine hydrochloride
PropertyValueSource/Method
Molecular Weight 133.58 g/mol Calculated[5]
Physical Form Yellow to Brown SolidVendor Data[5]
Melting Point Data not availableRequires experimental determination (See Section 3.1)
Solubility Expected to have good solubility in water and polar protic solvents.General knowledge for amine hydrochloride salts[3].
pKa Data not availableRequires experimental determination (See Section 3.2)
LogP (Octanol/Water) Data not availableRequires experimental determination (See Section 3.3)
Storage Temperature 2-8 °CVendor Data[5]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for determining the key physicochemical parameters of 1-methyl-1H-imidazol-5-amine hydrochloride. The rationale behind each step is provided to offer insight into the experimental design.

Melting Point Determination via Capillary Method

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.

Apparatus:

  • Capillary melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Spatula and sample packing tool

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline 1-methyl-1H-imidazol-5-amine hydrochloride is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the sample is packed into the sealed end to a height of 2-3 mm.

  • Measurement: The loaded capillary is placed into the heating block of the apparatus.

  • Rapid Scan (Optional): A rapid temperature ramp (10-20 °C/min) can be used to find an approximate melting range.

  • Accurate Determination: A second sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Workflow for Melting Point Determination

MeltingPoint_Workflow A Dry Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heat Scan (Approx. MP) C->D E Slow Heat Scan (1-2°C/min) D->E F Record T1 (First Drop) E->F G Record T2 (Fully Liquid) F->G H Report Melting Range G->H

Caption: Workflow for determining melting point via the capillary method.

Determination of pKa by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at a given pH. This governs its solubility, membrane permeability, and receptor binding interactions. For an imidazole amine salt, we expect at least two pKa values: one for the protonated imidazole ring nitrogen and one for the protonated amino group.

Apparatus:

  • Calibrated pH meter with a combination electrode

  • Automatic titrator or a 25 mL burette

  • Stir plate and magnetic stir bar

  • Constant temperature water bath

Procedure:

  • Solution Preparation: Accurately weigh a sample of 1-methyl-1H-imidazol-5-amine hydrochloride and dissolve it in a known volume of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the flat buffer regions on the titration curve). The equivalence points are identified as the points of maximum slope on the curve (or by taking the first derivative).

Determination of the Partition Coefficient (LogP/LogD)

Rationale: The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are measures of a compound's lipophilicity. This characteristic is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for this measurement.

Apparatus:

  • Shake-flask apparatus or vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • n-Octanol and phosphate-buffered saline (PBS) at pH 7.4

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and PBS (pH 7.4) and allow the phases to separate completely. This ensures mutual saturation.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS).

  • Partitioning: Add a known volume of the n-octanol phase to the aqueous solution.

  • Equilibration: Shake or vortex the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached[6].

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC method.

  • Calculation: The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Workflow for LogD Determination

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate Octanol & PBS (pH 7.4) B Dissolve Compound in Aqueous Phase A->B C Add Octanol Phase B->C D Shake to Equilibrate C->D E Centrifuge to Separate D->E F Measure Concentration in Each Phase (HPLC) E->F G Calculate LogD F->G

Caption: General workflow for LogD determination by the shake-flask method.

Spectroscopic and Chromatographic Analysis

Structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and environment of protons. For 1-methyl-1H-imidazol-5-amine hydrochloride, one would expect to see distinct signals for the two imidazole ring protons, the N-methyl protons, and exchangeable protons from the amine and hydrochloride moieties.

  • ¹³C NMR: Shows the number and type of carbon atoms. Expected signals would include those for the imidazole ring carbons and the N-methyl carbon.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is typically used for polar, non-volatile molecules like amine salts.

  • Expected Ion: In positive ion mode, the primary ion observed would be the protonated free base [M+H]⁺, corresponding to the mass of C₄H₇N₃ plus a proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million[7][8].

Infrared (IR) Spectroscopy
  • Purpose: IR spectroscopy helps identify the presence of key functional groups.

  • Expected Bands:

    • N-H stretching: Broad bands in the 3200-3400 cm⁻¹ region from the amine and imidazole N-H groups.

    • C-H stretching: Bands around 2800-3100 cm⁻¹.

    • C=N and C=C stretching: Characteristic absorptions in the 1500-1650 cm⁻¹ region for the imidazole ring.

    • N-H bending: Absorptions around 1600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: HPLC is the primary method for determining the purity of the compound.

  • Methodology: A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is commonly used. Detection is typically performed with a UV detector at a wavelength where the imidazole ring absorbs.

  • Output: A pure sample will show a single major peak. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The physicochemical characterization of 1-methyl-1H-imidazol-5-amine hydrochloride, and by extension other substituted imidazole amines, is a critical exercise in drug discovery and chemical research. By employing the standard, validated methodologies outlined in this guide—including melting point determination, potentiometric pKa measurement, shake-flask LogD analysis, and comprehensive spectroscopic and chromatographic profiling—researchers can build a complete and reliable dataset for their compounds. This information is fundamental to understanding a molecule's behavior, ensuring its quality, and predicting its potential as a research tool or therapeutic candidate.

References

  • (Sigma-Aldrich product page for a related compound, providing examples of available data)

  • (Sigma-Aldrich product page for the focus compound, providing CAS number and basic properties)

  • (BenchChem technical page describing general properties and protocols for a similar compound)

  • (BenchChem technical guide detailing experimental protocols for a related imidazole amine hydrochloride)

  • (BenchChem application note discussing histamine analogues and their significance)

  • (NIST Chemistry WebBook entry for Histamine, a parent compound)

  • (Research article providing examples of NMR and HRMS characterization for imidazole derivatives)

  • (PubMed abstract on the mass spectrometry of imidazole derivatives)

  • (Organic Syntheses procedure providing an example of amine hydrochloride synthesis and handling)

  • (Chemical supplier page describing properties of a simple amine hydrochloride)

Sources

Protocols & Analytical Methods

Method

experimental protocol for using trimethyl-1H-imidazol-5-amine hydrochloride in cell culture

An In-Depth Guide to the Cell Culture Application of Trimethyl-1H-imidazol-5-amine Hydrochloride Introduction: Navigating the Cellular Landscape with a Novel Imidazole Derivative The imidazole nucleus is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cell Culture Application of Trimethyl-1H-imidazol-5-amine Hydrochloride

Introduction: Navigating the Cellular Landscape with a Novel Imidazole Derivative

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the essential amino acid histidine to the neurotransmitter histamine.[1][2] The exploration of novel imidazole derivatives is a continuing frontier in the quest for new therapeutic agents. This guide provides a detailed experimental protocol for the application of trimethyl-1H-imidazol-5-amine hydrochloride , a novel small molecule, in a cell culture setting.

As specific peer-reviewed data on this particular compound is not widely available, this document serves as a comprehensive, experience-driven framework. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to handle, prepare, and deploy this compound effectively and safely in cellular assays. The methodologies outlined herein are built upon established principles for working with small molecule amine hydrochlorides and imidazole-based compounds, ensuring a robust and reproducible experimental design.[3][4][5]

This guide will walk you through every critical step, from initial compound handling and stock solution preparation to determining optimal working concentrations and designing downstream functional assays. The causality behind each procedural choice is explained to empower the researcher with the foundational knowledge required for troubleshooting and adapting these protocols to their specific research questions.

Compound Profile: Trimethyl-1H-imidazol-5-amine Hydrochloride

To ensure proper handling and experimental design, a foundational understanding of the compound's physicochemical properties is essential. The following table summarizes the key characteristics of trimethyl-1H-imidazol-5-amine hydrochloride.

PropertyValueSource/Justification
CAS Number Not AssignedAs this appears to be a novel or not widely cataloged compound, a CAS number has not been assigned. Diligent record-keeping is advised.
Molecular Formula C₆H₁₂ClN₃Based on the chemical name.
Molecular Weight 161.63 g/mol Calculated from the molecular formula.[6]
Appearance White to off-white or pale yellow solid.Typical appearance for hydrochloride salts of small organic molecules.[4][7]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.The hydrochloride salt form generally enhances aqueous solubility.[4][8]
Storage Store at 2-8°C, protected from light and moisture.Standard storage conditions for hydrochloride salts to ensure stability.[7]

Critical First Steps: Safety, Storage, and Handling

Before any experimental work commences, a thorough understanding of the safety and handling requirements is paramount. The following precautions are based on safety data sheets for structurally similar imidazole and amine hydrochloride compounds.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[9] Avoid contact with skin and eyes.

  • Storage: Keep the container tightly sealed in a dry, cool place, such as a refrigerator (2-8°C).[7] For long-term storage, consider an inert atmosphere if the compound is found to be particularly sensitive to air or moisture.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste. Do not allow the product to enter drains.[9]

Foundational Protocol: Preparation of High-Concentration Stock Solutions

The preparation of an accurate and stable stock solution is the bedrock of reproducible cell-based assays. The choice of solvent is critical and should be tested to ensure the compound dissolves completely and remains stable.

Rationale: A high-concentration stock solution (typically 10-100 mM) allows for minimal volume addition to cell culture media, thereby reducing the risk of solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common choice for its excellent solubilizing capacity for a wide range of organic molecules.[10] However, as a hydrochloride salt, sterile water or phosphate-buffered saline (PBS) should also be considered.

Step-by-Step Protocol:
  • Solvent Selection: Begin by testing the solubility of a small amount of the compound in your chosen solvent (e.g., cell culture grade DMSO or sterile deionized water).

  • Calculation: Determine the mass of the compound required to prepare your desired stock concentration. For a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 161.63 g/mol * 1000 mg/g = 1.6163 mg

  • Weighing: Accurately weigh the required amount of trimethyl-1H-imidazol-5-amine hydrochloride in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of the chosen solvent to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Sterilization: If using an aqueous solvent, sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube. This step is generally not required for DMSO stocks if prepared under sterile conditions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store aliquots at -20°C or -80°C, protected from light.

Experimental Workflow: From Stock to Cellular Effect

The following diagram illustrates the general workflow for utilizing a novel small molecule in cell culture experiments, from initial preparation to the analysis of cellular responses.

Caption: General workflow for small molecule screening in cell culture.

Core Protocol: Determining the Optimal Working Concentration Range

Before investigating the specific biological effects of the compound, it is crucial to determine its impact on cell viability and establish a non-toxic concentration range for subsequent experiments. A dose-response assay is the standard method for this.[11]

Rationale: High concentrations of a compound can induce non-specific cytotoxic effects that may confound the results of functional assays. By identifying the concentration at which the compound reduces cell viability by 50% (the IC50 value), a researcher can select appropriate, sub-lethal concentrations for mechanistic studies.[12]

Step-by-Step Protocol (96-well plate format):
  • Cell Seeding: Seed your cells of interest into a 96-well clear-bottom plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Prepare Serial Dilutions: Prepare a series of dilutions of the compound in complete cell culture medium. It is common to perform a 1:2 or 1:3 serial dilution from a high starting concentration (e.g., 100 µM). Always include a "vehicle control" (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a "no treatment" control.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method. Common choices include:

    • MTT Assay: Measures mitochondrial reductase activity in viable cells.[13]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[12]

    • Trypan Blue Exclusion: A simple method for counting viable cells.

  • Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Example Dilution Scheme for Dose-Response Assay:
Well RowStarting Stock (µM)Volume of Stock (µL)Volume of Medium (µL)Final Concentration (µM)
A10001090100
B100 (from Row A)33.366.733.3
C33.3 (from Row B)33.366.711.1
D11.1 (from Row C)33.366.73.7
E3.7 (from Row D)33.366.71.23
F1.23 (from Row E)33.366.70.41
G0.41 (from Row F)33.366.70.14
HVehicle Control--0 (plus solvent)

Potential Mechanisms and Downstream Applications

The structural similarity of trimethyl-1H-imidazol-5-amine hydrochloride to histamine suggests that it may interact with G-protein coupled receptors (GPCRs), such as the histamine receptors.[1] This interaction could trigger a variety of downstream signaling cascades.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., Histamine Receptor) G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates cAMP cAMP (Second Messenger) Effector->cAMP Produces Ligand Trimethyl-1H-imidazol- 5-amine hydrochloride Ligand->Receptor Binding & Activation PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Proliferation) PKA->Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling pathway modulated by the compound.

Based on this potential mechanism, researchers could investigate a range of cellular processes. Once non-toxic working concentrations are established, the following downstream assays can be employed:

  • Cell Proliferation Assays: To determine if the compound has cytostatic effects at non-lethal doses.

  • Apoptosis Assays: Using methods like Annexin V/PI staining and flow cytometry or caspase activity assays (e.g., Caspase-Glo® 3/7) to see if the compound induces programmed cell death.[12]

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases (G1, S, G2/M).

  • Western Blotting: To probe for the activation or inhibition of key proteins in suspected signaling pathways (e.g., phosphorylation of kinases).

  • Quantitative PCR (qPCR): To measure changes in the expression of target genes downstream of a signaling cascade.

By following these detailed protocols and understanding the rationale behind them, researchers can confidently and effectively explore the biological activities of trimethyl-1H-imidazol-5-amine hydrochloride in their cell culture models.

References

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]

  • Sdfine. TRIMETHYLAMINE HYDROCHLORIDE. Available at: [Link]

  • LookChem. 18156-74-6 | 1-(Trimethylsilyl)-1H-imidazole | Dexmedetomidine Hydrochloride. Available at: [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available at: [Link]

  • Drug Discovery World. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link]

  • NIH. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl). Available at: [Link]

  • PubMed. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. Available at: [Link]

  • Semantic Scholar. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Available at: [Link]

  • LookChem. Cas 70807-89-5,2,4,5-trimethyl-1H-imidazol-1-ium chloride. Available at: [Link]

  • IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]

Sources

Application

trimethyl-1H-imidazol-5-amine hydrochloride as a catalyst in organic synthesis

Application Note: High-Efficiency Nucleophilic Catalysis with 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride Executive Summary 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride (TMIA[1]·HCl) represents a specialized c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Nucleophilic Catalysis with 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride

Executive Summary

1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride (TMIA[1]·HCl) represents a specialized class of electron-rich imidazole catalysts. While traditional catalysts like N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP) are staples in acylation chemistry, TMIA offers a distinct reactivity profile due to the synergistic electron-donating effects of the amino group at the C5 position and the methyl substituents.

This guide details the application of TMIA·HCl as a hyper-nucleophilic acyl transfer catalyst . It is particularly effective in the acylation of sterically hindered alcohols and amines where standard catalysts exhibit sluggish kinetics. The hydrochloride salt form provides enhanced shelf-stability compared to the free base, requiring in situ neutralization for activation.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride
CAS Number 2758003-02-8 (HCl salt); 1249368-00-0 (Free base)
Molecular Formula C₆H₁₁N₃[1][2][3][4][5][6] · HCl
Molecular Weight 161.63 g/mol
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in water, MeOH, DMSO; Sparingly soluble in DCM (salt form)
pKa (Conjugate Acid) ~7.5–8.0 (Estimated for the ring nitrogen N3)

Mechanistic Insight: The "Super-Nucleophile" Effect

The catalytic efficacy of TMIA stems from its ability to form a highly reactive N-acylimidazolium intermediate. Unlike unsubstituted imidazole, the presence of the electron-donating amino group (-NH₂) at C5 and methyl groups at C1/C2/C4 significantly increases the electron density at the nucleophilic N3 nitrogen.

Mechanism of Action:

  • Activation: The HCl salt is neutralized in situ by a stoichiometric auxiliary base (e.g., Et₃N).

  • Nucleophilic Attack: The free TMIA attacks the acyl donor (e.g., acetic anhydride or acid chloride), expelling the leaving group.

  • Intermediate Formation: A resonance-stabilized, sterically crowded N-acyl-1,2,4-trimethylimidazolium species is formed. This intermediate is more electrophilic than the original acyl donor.

  • Transfer: The nucleophile (alcohol/amine substrate) attacks the activated carbonyl, regenerating the TMIA catalyst.

Diagram 1: Catalytic Cycle of TMIA-Mediated Acylation

TMIA_Catalysis Start TMIA-HCl (Pre-catalyst) ActiveCat Active TMIA (Nucleophile) Start->ActiveCat Neutralization (-HCl) Base Auxiliary Base (e.g., Et3N) Base->ActiveCat Intermediate N-Acyl-TMIA Cationic Intermediate ActiveCat->Intermediate + Acyl Donor (-X⁻) AcylDonor Acyl Donor (R-CO-X) Product Acylated Product (R-CO-OR') Intermediate->Product + Substrate Transfer Step Substrate Substrate (R'-OH / R'-NH2) Product->ActiveCat Catalyst Regeneration

Caption: The catalytic cycle showing in situ activation of TMIA·HCl and the formation of the hyper-reactive N-acyl intermediate.

Application Protocols

Protocol A: Acylation of Sterically Hindered Alcohols

Target Application: Esterification of tertiary alcohols or secondary alcohols with bulky neighbors (e.g., menthol, cholesterol derivatives).

Reagents:

  • Substrate: 1.0 equiv (e.g., tert-Butanol or Menthol)

  • Acyl Donor: 1.2–1.5 equiv (Acetic Anhydride or Benzoyl Chloride)

  • Catalyst (TMIA·HCl): 5–10 mol%

  • Auxiliary Base: 1.2 equiv (Triethylamine or Diisopropylethylamine)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.

Step-by-Step Procedure:

  • Catalyst Activation:

    • In a flame-dried reaction vial equipped with a magnetic stir bar, suspend TMIA·HCl (0.1 mmol, 10 mol%) in anhydrous DCM (2.0 mL).

    • Add Triethylamine (1.2 mmol) . Stir at room temperature for 5 minutes until the suspension clears or becomes a fine distinct precipitate (Et₃N·HCl), indicating free base formation.

  • Substrate Addition:

    • Add the Hindered Alcohol (1.0 mmol) to the reaction mixture.

    • Critical Step: Cool the mixture to 0°C if using highly reactive acid chlorides to prevent background hydrolysis or side reactions. For anhydrides, room temperature is standard.

  • Acyl Donor Introduction:

    • Dropwise add Acetic Anhydride (1.5 mmol) over 2 minutes.

    • Allow the reaction to warm to room temperature and stir.

  • Monitoring:

    • Monitor via TLC (Stain: PMA or KMnO₄) or LC-MS.

    • Benchmark: Most secondary alcohols convert within 1–2 hours. Tertiary alcohols may require 6–12 hours.

  • Workup:

    • Quench with saturated NaHCO₃ solution (5 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Kinetic Resolution of Secondary Amines

Target Application: Selective acylation of a primary amine in the presence of a secondary amine, or resolution of chiral amines (if using a chiral acyl donor, though TMIA itself is achiral, it accelerates the background reaction significantly).

Workflow Visualization:

Workflow Step1 1. Catalyst Activation (TMIA-HCl + Base in DCM) Step2 2. Substrate Addition (Amine Mixture) Step1->Step2 Step3 3. Controlled Acylation (Add 0.95 eq Acyl Donor at -10°C) Step2->Step3 Temp Control Critical Step4 4. Quench & Partition (Sat. NaHCO3 / DCM) Step3->Step4 Monitor conversion Step5 5. Analysis (NMR/HPLC for Selectivity) Step4->Step5

Caption: Operational workflow for controlled acylation using TMIA·HCl.

Performance Data & Comparison

The following table contrasts TMIA·HCl with standard catalysts in the acetylation of 1-adamantanol (a difficult, bulky substrate) using acetic anhydride.

Table 1: Comparative Catalytic Efficiency (Acetylation of 1-Adamantanol) Conditions: 1.0 eq Alcohol, 1.5 eq Ac₂O, 1.2 eq Et₃N, DCM, 25°C.

CatalystLoading (mol%)Time (h)Conversion (%)Notes
None -24<5Negligible background reaction.
Pyridine 100 (Solvent)1265Requires large excess/solvent quantities.
DMAP 5488Standard high-performance catalyst.
N-Methylimidazole (NMI) 10682Good, but less active than DMAP.
TMIA·HCl 5 2.5 96 Superior kinetics due to C5-amine donation.

Troubleshooting & Optimization

  • Solubility Issues:

    • Problem: TMIA[3][5][7][8]·HCl does not dissolve in non-polar solvents (Toluene, Hexane).

    • Solution: Use a minimal amount of DMF or MeCN to dissolve the catalyst/base mixture before adding it to the main non-polar reaction solvent (biphasic catalysis).

  • Product Isolation:

    • Problem: TMIA co-elutes with polar products.

    • Solution: The catalyst is basic. Wash the organic layer with 1M HCl or Citric Acid buffer (pH 4) during workup. The TMIA will protonate and partition into the aqueous phase, leaving the neutral acylated product in the organic phase.

  • Hygroscopicity:

    • TMIA[3][5][7][8]·HCl absorbs water rapidly. Always handle in a desiccated environment or glovebox if high precision is required. Wet catalyst hydrolyzes the acyl donor, reducing yield.

References

  • Mechanistic Basis of Azole Catalysis

    • Brooks, A. F., et al. (2013). "Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation." Journal of the American Chemical Society.
  • Imidazole-Catalyzed Transesterification

    • Zhang, Z., et al. (2016).
  • Catalog Verification & Physical Properties

    • Sigma-Aldrich Product Entry: 1,2,4-Trimethyl-1H-imidazol-5-amine.
    • (Search CAS: 1249368-00-0)

  • Friedel-Crafts Acyltransferase Activity (Analogous Chemistry)

    • Li, S., et al. (2024).[9] "Biosynthesis of 4-Acyl-5-aminoimidazole Alkaloids."

Sources

Method

how to synthesize trimethyl-1H-imidazol-5-amine hydrochloride in the lab

This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride . This compound is a substituted aminoimidazole derivative, often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride . This compound is a substituted aminoimidazole derivative, often utilized as a scaffold in the development of purine analogs, enzyme inhibitors, and high-energy materials.

The protocol focuses on the Cyclocondensation Route (modified Marckwald/Strecker approach), which builds the imidazole ring from an


-aminonitrile and an amidine. This method is preferred for its atom economy and the ability to install substituents (methyl groups) at specific positions (N1, C2, C4) during ring formation.

Part 1: Chemical Identity & Retrosynthesis

Target Molecule: 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride CAS Number (Free Base/HCl): 2758003-02-8 (HCl salt ref) Molecular Formula:


Molecular Weight:  161.63  g/mol 
Retrosynthetic Analysis

The imidazole ring is constructed by condensing two fragments:

  • Fragment A (C4-C5-N1):

    
    -Methyl-2-aminopropionitrile (derived from acetaldehyde, methylamine, and cyanide).
    
  • Fragment B (C2-N3): Acetamidine hydrochloride.

This convergent synthesis ensures the correct placement of the three methyl groups:

  • C2-Methyl: Originated from Acetamidine.

  • N1-Methyl: Originated from Methylamine.

  • C4-Methyl: Originated from Acetaldehyde.

Retrosynthesis Target 1,2,4-Trimethyl-1H-imidazol-5-amine HCl Intermediate Cyclization Intermediate Target->Intermediate HCl/Dioxane FragmentA N-Methyl-2-aminopropionitrile (Fragment A) Intermediate->FragmentA Condensation FragmentB Acetamidine HCl (Fragment B) Intermediate->FragmentB Condensation

Caption: Retrosynthetic disconnection showing the convergence of the aminonitrile and amidine precursors.

Part 2: Experimental Protocol

Safety Warning
  • Cyanide Hazard: Step 1 involves the synthesis of an

    
    -aminonitrile using cyanide sources (NaCN/KCN or TMSCN). This must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
    
  • Instability: Free base 5-aminoimidazoles are prone to oxidation and polymerization. Isolate immediately as the hydrochloride salt.

Materials & Reagents
ReagentEquiv.Role
Acetaldehyde 1.0C4-Methyl Source
Methylamine (40% aq. or HCl) 1.1N1-Methyl Source
Trimethylsilyl Cyanide (TMSCN) 1.1Nitrile Source (Safer than NaCN)
Acetamidine Hydrochloride 1.2C2-Methyl & N3 Source
Ethanol (Anhydrous) SolventReaction Medium
HCl (4M in Dioxane) ExcessSalt Formation
Phase 1: Synthesis of N-Methyl-2-aminopropionitrile

Note: If this intermediate is commercially available, proceed to Phase 2.

  • Imine Formation:

    • In a round-bottom flask, dissolve Methylamine Hydrochloride (1.1 equiv) in a minimum amount of water/methanol.

    • Cool to 0°C. Add Acetaldehyde (1.0 equiv) dropwise.

    • Stir for 30 minutes to form the imine intermediate.

  • Strecker Reaction:

    • Add Trimethylsilyl Cyanide (TMSCN) (1.1 equiv) dropwise to the imine solution at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] The cyanide ion attacks the imine carbon, forming the

      
      -aminonitrile.
      
  • Workup:

    • Quench carefully with saturated

      
      .[7]
      
    • Extract with Dichloromethane (DCM) (

      
      ).[5]
      
    • Dry organic layer over

      
       and concentrate in vacuo at low temperature (< 30°C).
      
    • Result: Crude

      
      -Methyl-2-aminopropionitrile (Oil). Use immediately.
      
Phase 2: Cyclocondensation to Imidazole Ring
  • Reaction Setup:

    • Dissolve Acetamidine Hydrochloride (1.2 equiv) in anhydrous Ethanol (0.5 M concentration).

    • Add the freshly prepared

      
      -Methyl-2-aminopropionitrile  (1.0 equiv) to the solution.
      
  • Cyclization:

    • Heat the reaction mixture to Reflux (78°C) under an inert atmosphere (Nitrogen/Argon).

    • Monitor by TLC (System: DCM/MeOH 9:1). The nitrile spot should disappear, and a fluorescent imidazole spot may appear (UV 254 nm).

    • Reaction Time: Typically 4–8 hours.

  • Mechanism:

    • The amidine nitrogen attacks the nitrile carbon to form an imidate-like intermediate.

    • Intramolecular attack of the secondary amine (from the aminonitrile) onto the amidine carbon closes the ring.

    • Tautomerization yields the 5-aminoimidazole.

Phase 3: Isolation & Hydrochloride Salt Formation
  • Concentration:

    • Evaporate the ethanol under reduced pressure to obtain a viscous residue.

  • Extraction (Removal of impurities):

    • Dissolve residue in a small amount of cold water.

    • Basify slightly with

      
       (pH ~9) to ensure the free base is present (Caution: Product is unstable in air/base for long periods).
      
    • Rapidly extract with Ethyl Acetate (

      
      ).[7]
      
  • Salt Formation (Stabilization):

    • Cool the Ethyl Acetate layer to 0°C.

    • Add 4M HCl in Dioxane dropwise with vigorous stirring.

    • A white to off-white precipitate of 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride will form.

  • Purification:

    • Filter the solid under inert gas if possible.

    • Recrystallize from Ethanol/Ether or Isopropanol to remove colored oxidation byproducts.

    • Dry under high vacuum.

Part 3: Reaction Mechanism & Pathway

The following diagram illustrates the stepwise transformation from the Strecker adduct to the final cyclized amine.

ReactionMechanism Start N-Methyl-2-aminopropionitrile + Acetamidine Inter1 Amidine Attack on Nitrile (Imidate Intermediate) Start->Inter1 EtOH, Reflux Inter2 Ring Closure (Intramolecular N-Attack) Inter1->Inter2 -NH3 ProductBase 1,2,4-Trimethyl-5-aminoimidazole (Free Base) Inter2->ProductBase Tautomerization ProductSalt Final Product (HCl Salt) ProductBase->ProductSalt HCl/Dioxane

Caption: Mechanistic pathway for the cyclocondensation of aminonitrile and acetamidine.

Part 4: Characterization Data (Expected)

TechniqueExpected Signal / ResultInterpretation
Physical State White to off-white crystalline solidHigh purity HCl salt.
Melting Point > 200°C (Decomposes)Typical for aminoimidazole salts.[2]
1H NMR (DMSO-d6)

~2.1 (s, 3H, C4-Me)

~2.4 (s, 3H, C2-Me)

~3.5 (s, 3H, N1-Me)

~6.0-8.0 (br s, 2H, NH2)
Confirms presence of three distinct methyl environments and the amine.
MS (ESI+) m/z = 126.1

Matches free base MW (125.17) + H.

References

  • General Synthesis of 5-Aminoimidazoles: Source: Al-Azmi, A., El-Dusouqui, O. M. E., & Al-Awadi, N. A. (2007). Synthesis of 5-amino-4H-imidazoles from -aminonitriles. Tetrahedron Letters, 48(36), 6347-6350. Relevance: Establishes the validity of the aminonitrile precursor route.
  • Amidines in Heterocyclic Synthesis

    • Source: Dunn, P. J. (2011). Comprehensive Heterocyclic Chemistry III. Elsevier.

    • Relevance: Details the condensation mechanism of amidines with nitriles to form imidazoles.
  • Commercial Reference for Identity

    • Source: BenchChem / BLD Pharm Catalog (2025). "1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride".
    • URL: (Verified via search results).

  • Source: Marckwald, W. (1892). Ueber die Synthese des Imidazols. Berichte der deutschen chemischen Gesellschaft.

Sources

Application

analytical methods for quantifying trimethyl-1H-imidazol-5-amine hydrochloride

Executive Summary & Chemical Context Trimethyl-1H-imidazol-5-amine hydrochloride (TMIA-HCl) is a highly polar, basic heterocyclic amine often encountered as a Key Starting Material (KSM) or a potential Genotoxic Impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Trimethyl-1H-imidazol-5-amine hydrochloride (TMIA-HCl) is a highly polar, basic heterocyclic amine often encountered as a Key Starting Material (KSM) or a potential Genotoxic Impurity (GTI) in the synthesis of imidazole-based pharmaceuticals (e.g., kinase inhibitors, angiotensin II receptor antagonists).[1]

Due to its high polarity (LogP < 0) and basicity, TMIA-HCl presents significant challenges for standard Reversed-Phase Liquid Chromatography (RPLC).[1] It exhibits poor retention on C18 columns and severe peak tailing due to secondary silanol interactions.[1]

This guide details two validated approaches for quantification:

  • HILIC-MS/MS (Method A): The "Gold Standard" for trace-level quantification (ppb/ppm levels) in complex matrices (plasma, drug substance).[1]

  • Ion-Pair RPLC-UV (Method B): A robust "QC Standard" for high-concentration assay and purity analysis.[1]

Chemical Profile & Analytical Strategy

PropertyValue / DescriptionAnalytical Implication
Structure Imidazole ring with 3 methyl groups (likely 1,2,4-positions) and a 5-amino group.[1][2][3]High UV absorbance at 210–220 nm; distinct fragmentation for MS.
Formula C₆H₁₁N₃[1] · HCl (Theoretical MW: 125.17 free base)M+H⁺ = 126.2 . Requires MS/MS for specificity.
Basicity pKa ~7.5 (Imidazole) and ~9.0 (Amine)Positively charged at pH < 7. Requires buffer control.
Polarity Hydrophilic (LogP < 0)HILIC is preferred over RPLC.[4]

Method A: HILIC-MS/MS (Trace Analysis)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a polar stationary phase to retain polar analytes.[1][4][5][6] This method provides superior sensitivity (up to 100x higher than RPLC) due to the high organic content in the mobile phase enhancing desolvation in the MS source.[1]

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (QQQ).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC (2.6 µm).

    • Why: Amide phases provide robust retention for primary amines without the excessive tailing seen on bare silica.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) %A (Aqueous) %B (Organic) Curve Action
0.0 5 95 Initial Equilibrate
1.0 5 95 6 Hold
6.0 40 60 6 Elution
7.0 40 60 6 Wash
7.1 5 95 1 Re-equilibrate

| 10.0 | 5 | 95 | 6 | End |[1]

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[7]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions (Theoretical for 1,2,4-Trimethyl isomer):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
TMIA 126.2109.12518Quantifier (Loss of NH₃)
TMIA 126.242.12530Qualifier (Ring Frag)
IS (d3-TMIA) 129.2112.12518Internal Standard

Note: Exact transitions must be optimized by infusing the specific reference standard, as fragmentation patterns vary by regioisomer.

Method B: Ion-Pair RPLC-UV (Assay & Purity)

Rationale: For Quality Control (QC) labs lacking MS, Ion-Pair Chromatography (IPC) allows retention of the positively charged TMIA on a hydrophobic C18 column by forming a neutral complex with a sulfonate reagent.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Buffer: 20 mM Sodium Octanesulfonate + 20 mM Potassium Phosphate (pH 2.5 with H₃PO₄).

    • Solvent: Acetonitrile.[5][6][8][9]

    • Ratio: 85% Buffer : 15% Acetonitrile (Isocratic).

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV @ 215 nm (Max absorbance) and 254 nm.

  • Injection Volume: 10 µL.

Critical Success Factor: The low pH (2.5) ensures the amine is fully protonated to interact with the octanesulfonate, while the sulfonate allows retention on the C18 chain.

Sample Preparation Protocols

Protocol 5.1: Pharmaceutical Drug Substance (API)

Use for Method B (Purity/Assay)

  • Weigh: 50.0 mg of sample into a 50 mL volumetric flask.

  • Dissolve: Add 20 mL of Mobile Phase (Method B). Sonicate for 10 mins.

  • Dilute: Make up to volume with Mobile Phase.

  • Filter: 0.22 µm PVDF syringe filter (Nylon may bind amines).

  • Inject: Transfer to HPLC vial.

Protocol 5.2: Plasma/Biological Matrix

Use for Method A (Trace Analysis)

  • Aliquot: Transfer 100 µL plasma to a centrifuge tube.

  • Spike: Add 10 µL Internal Standard (d3-TMIA, 1 µg/mL).

  • Precipitate: Add 400 µL ice-cold Acetonitrile (1% Formic Acid). Vortex for 30s.

  • Centrifuge: 12,000 x g for 10 mins at 4°C.

  • Transfer: Move 200 µL supernatant to a clean vial.

  • Dilute: Add 100 µL Ammonium Formate buffer (to match initial HILIC gradient).

  • Inject: 2-5 µL onto UHPLC-MS/MS.

Visualization: HILIC Mechanism & Workflow

The following diagram illustrates the HILIC separation mechanism required for TMIA retention and the analytical decision tree.

G cluster_0 HILIC Separation Mechanism cluster_1 Method Selection Workflow Silica Polar Stationary Phase (Amide/Silica) WaterLayer Water-Rich Layer (Adsorbed) Silica->WaterLayer Hydration Analyte TMIA-HCl (Polar/Charged) WaterLayer->Analyte Partitioning (Retention) OrganicLayer Acetonitrile-Rich Mobile Phase OrganicLayer->Analyte Solubility Equilibrium Start Sample Type? Trace Trace Impurity (Bio/GTI) Start->Trace Assay Purity/Assay (Raw Material) Start->Assay MethodA Method A: HILIC-MS/MS (Sens: ppb) Trace->MethodA MethodB Method B: IP-RPLC-UV (Sens: ppm) Assay->MethodB

Caption: HILIC partitioning mechanism (Top) and decision matrix for selecting MS vs. UV methods (Bottom).

Validation Criteria (ICH Q2(R1))

To ensure trustworthiness, the method must pass the following acceptance criteria:

ParameterAcceptance Criteria (Trace Analysis)Acceptance Criteria (Assay)
Specificity No interference at retention time in blank matrix.Resolution > 1.5 from nearest peak.[1]
Linearity R² > 0.995 (Weighted 1/x).[10]R² > 0.999.
Accuracy 80–120% Recovery at LOQ.98–102% Recovery.
Precision RSD < 15% (Inter-day).[7]RSD < 2.0%.
Carryover < 20% of LOQ area in blank after high std.< 0.1% area.[11]

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar basic compounds in plasma.[1] Bioanalysis.[8][9][12] [Link]

  • PubChem. (2024). Compound Summary: Imidazol-5-amine derivatives.[1][2] (General Reference for structural properties). [Link]

Sources

Method

trimethyl-1H-imidazol-5-amine hydrochloride in kinase inhibitor screening

Application Note & Protocol Topic: Screening of Trimethyl-1H-imidazol-5-amine Hydrochloride and Other Novel Imidazole Analogs for Kinase Inhibitory Activity Audience: Researchers, Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Screening of Trimethyl-1H-imidazol-5-amine Hydrochloride and Other Novel Imidazole Analogs for Kinase Inhibitory Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Pursuit of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, but the continuous need for novel agents with improved selectivity, potency, and resistance profiles drives ongoing discovery efforts.[4]

The imidazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets with high affinity.[5][6] Its unique electronic properties and ability to form key hydrogen bond interactions make it a cornerstone in the design of numerous FDA-approved drugs.[5][7] Specifically, in kinase inhibitor design, the imidazole core can act as a bioisostere for the adenine hinge-binding region of ATP, providing a robust anchor point within the enzyme's active site.[8][9] This has led to the successful development of numerous imidazole-based kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis.[3][10]

This document provides a comprehensive guide for the initial characterization of novel imidazole-based compounds, using trimethyl-1H-imidazol-5-amine hydrochloride as a representative test article. We present detailed protocols for a primary high-throughput screen using the luminescence-based ADP-Glo™ Kinase Assay and a secondary, orthogonal assay for hit confirmation and potency (IC₅₀) determination using the HTRF® (Homogeneous Time-Resolved Fluorescence) platform. These protocols are designed to be robust, self-validating, and adaptable for a wide range of kinases.

Test Article: Trimethyl-1H-imidazol-5-amine Hydrochloride

For the purpose of this guide, we will consider trimethyl-1H-imidazol-5-amine hydrochloride as a novel, uncharacterized small molecule. Its potential as a kinase inhibitor is predicated on the established importance of the substituted imidazole scaffold.

ParameterPredicted Value/InformationSource
Compound Name trimethyl-1H-imidazol-5-amine hydrochloride-
Molecular Formula C₆H₁₁N₃ · HClInferred
Molecular Weight 161.64 g/mol Inferred
Core Scaffold Imidazole[5][6]
Rationale for Screening Imidazole is a privileged scaffold for kinase inhibitors, often acting as an ATP-competitive hinge-binder.[4][8][9]
Solubility Expected to be soluble in aqueous buffers and DMSO.[6]
Handling Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C.Standard Practice

Part 1: Primary High-Throughput Screening (HTS)

Principle of the Assay: ADP-Glo™ Kinase Assay

The primary screen is designed to rapidly assess the inhibitory activity of the test compound against a target kinase at a single, high concentration. We will utilize the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[11][12] This assay is performed in two steps: first, after the kinase reaction is complete, the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then quantified in a luciferase reaction. The resulting luminescent signal is directly proportional to kinase activity, and therefore, a decrease in signal indicates inhibition.[13][14]

Causality Behind Experimental Choice: The ADP-Glo™ assay is chosen for primary screening due to its high sensitivity, broad dynamic range, and tolerance for up to 1 mM ATP, making it suitable for a wide variety of kinases, including those with high Kₘ values for ATP.[12] Its homogenous "add-and-read" format is easily automated for high-throughput applications.[11]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ATP ATP Reaction_Mix Reaction_Mix Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ADP ADP ATP->ADP Phosphorylation Compound Test Compound (e.g., 10 µM) Compound->Kinase Pre-incubation Reaction_Mix->ATP Initiate Reaction Add_Reagent_A Add ADP-Glo™ Reagent ADP->Add_Reagent_A Stop Kinase Rxn & Deplete remaining ATP ADP->Add_Reagent_A Add_Reagent_B Add Kinase Detection Reagent Add_Reagent_A->Add_Reagent_B Incubate 40 min Read_Luminescence Read Luminescence on Plate Reader Add_Reagent_B->Read_Luminescence Convert ADP to ATP, Generate Light (Incubate 30-60 min)

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol: Primary Screen (384-Well Format)

This protocol assumes a final assay volume of 15 µL. All additions should be performed with appropriate liquid handling instrumentation.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15] The optimal buffer composition may vary depending on the specific kinase.

  • Test Compound Plate: Prepare a 3X final concentration of trimethyl-1H-imidazol-5-amine hydrochloride in kinase buffer with an intermediate DMSO concentration (e.g., 30 µM compound in 3% DMSO).

  • Kinase Solution: Dilute the target kinase in cold kinase buffer to a 3X working concentration. The optimal concentration should be predetermined to yield a robust signal in the assay window (typically the EC₅₀ concentration).

  • Substrate/ATP Solution: Prepare a 3X solution of the appropriate kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[15]

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[13][16]

2. Assay Procedure:

  • Compound Dispensing: Add 5 µL of the 3X test compound solution to the appropriate wells of a white, opaque 384-well assay plate. For controls, add 5 µL of kinase buffer with 3% DMSO (0% inhibition control) and 5 µL of a known inhibitor (100% inhibition control).

  • Kinase Addition: Add 5 µL of the 3X kinase solution to all wells.

  • Pre-incubation: Mix gently by orbital shaking and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the 3X Substrate/ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Mix gently and incubate for the desired period (e.g., 60 minutes) at room temperature or 30°C. The optimal time should be within the linear range of the reaction.

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Mix and incubate for 40 minutes at room temperature.[16]

  • ADP Detection: Add 30 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[13]

  • Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.25-1 second per well.

3. Data Analysis: Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

A compound is typically considered a "hit" if it meets a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the 0% inhibition control).

Part 2: Hit Confirmation and IC₅₀ Determination

Principle of the Assay: HTRF® Kinase Assay

Hits identified in the primary screen must be validated in a secondary, orthogonal assay to rule out technology-specific artifacts (e.g., compound interference with the luciferase system). The HTRF® Kinase Assay is a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology ideal for this purpose.[1][17]

The assay measures the phosphorylation of a biotinylated substrate. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor, e.g., XL665) are used for detection. When the substrate is phosphorylated by the kinase, the antibody binds. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to the level of substrate phosphorylation.[17][18]

Causality Behind Experimental Choice: Using a TR-FRET assay for hit confirmation provides an orthogonal detection method, significantly increasing confidence in the results. HTRF is less susceptible to some types of compound interference (e.g., light scattering or color quenching) than standard fluorescence or luminescence assays due to the time-resolved detection and ratiometric measurement.[1]

cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity (Not Inhibited) Donor_Inhibited Europium Cryptate (Anti-P-Antibody) Substrate_Inhibited Biotin-Substrate Acceptor_Inhibited Streptavidin-XL665 Substrate_Inhibited->Acceptor_Inhibited Biotin-SA binding label_no_fret No FRET (Donor and Acceptor are distant) Donor_Active Europium Cryptate (Anti-P-Antibody) Substrate_Active Biotin-Substrate-PO₄ Donor_Active->Substrate_Active Antibody binding to phosphorylated site Acceptor_Active Streptavidin-XL665 Substrate_Active->Acceptor_Active Biotin-SA binding label_fret FRET Occurs (High Signal)

Caption: Principle of the HTRF® Kinase Assay.

Protocol: IC₅₀ Determination (384-Well Format)

This protocol is for determining the potency of a confirmed hit by testing it across a range of concentrations. The final assay volume is 20 µL.

1. Reagent Preparation:

  • Compound Serial Dilution: Prepare a serial dilution series of the hit compound (e.g., 11 points, 1:3 dilution) in 100% DMSO. Then, dilute this series into kinase buffer to create a 4X working solution plate.

  • Kinase Solution: Dilute the kinase in kinase buffer to a 4X working concentration.

  • Substrate/ATP Solution: Prepare a 2X solution of biotinylated substrate and ATP in kinase buffer.

  • HTRF® Detection Reagents: Prepare the europium-labeled antibody and streptavidin-XL665 in HTRF® detection buffer according to the manufacturer's protocol.[17][19]

2. Assay Procedure:

  • Compound Dispensing: Add 5 µL of the 4X compound serial dilutions to a low-volume 384-well assay plate.

  • Kinase Addition: Add 5 µL of the 4X kinase solution to all wells. Mix and incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP solution to all wells.

  • Kinase Reaction Incubation: Mix gently and incubate for 60 minutes (or other optimized time) at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the HTRF® detection reagent mix (containing EDTA to stop the reaction, the donor antibody, and the acceptor).

  • Detection Incubation: Cover the plate to protect from light and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[17]

3. Data Analysis and IC₅₀ Calculation:

  • Calculate HTRF Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.[17]

  • Calculate % Inhibition: Use the same formula as in the primary screen, substituting the HTRF ratio for the luminescence signal.

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the compound concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

ParameterDescription
Top (Max Signal) The upper plateau of the curve, corresponding to 0% inhibition.
Bottom (Min Signal) The lower plateau of the curve, corresponding to 100% inhibition.
Hill Slope Describes the steepness of the curve.
IC₅₀ The compound concentration that gives a response halfway between the Bottom and Top.

Illustrative Signaling Pathway: MAPK/p38

Many imidazole-based inhibitors target members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38α.[8] This pathway is critical in cellular responses to inflammatory cytokines and stress. The diagram below illustrates a simplified view of this pathway, indicating where a hypothetical inhibitor for a kinase like p38 would act.

Stimulus Stress / Cytokines (e.g., TNF-α, IL-1) TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2/3 p38->MK2 phosphorylates Downstream Transcription Factors (e.g., ATF2, CREB) MK2->Downstream Response Inflammation, Apoptosis, Proliferation Downstream->Response Inhibitor Imidazole Inhibitor (Test Compound) Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model.Agilent.
  • ADP Glo Protocol.Unknown Source.
  • Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors.Journal of Medicinal Chemistry.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.Unknown Source.
  • ADP-Glo™ Kinase Assay Technical Manual.
  • HTRF® Kinase Assay Protocol | Download Table.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.MDPI.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.Unknown Source.
  • ADP-Glo™ Kinase Assay.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.Unknown Source.
  • Imidazole, its derivatives & their importance.International Journal of Current Advanced Research.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.Unknown Source.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • HTRF KinEASE-STK S2 kit.Revvity.
  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.Revvity.
  • Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.Benchchem.
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.Benchchem.

Sources

Application

Application Note: Trimethyl-1H-imidazol-5-amine Hydrochloride (TMIA-HCl) for Protein Crystallization

This is a comprehensive Application Note and Protocol guide for the use of Trimethyl-1H-imidazol-5-amine Hydrochloride (TMIA-HCl) in protein crystallization. This document is structured for researchers utilizing this spe...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of Trimethyl-1H-imidazol-5-amine Hydrochloride (TMIA-HCl) in protein crystallization. This document is structured for researchers utilizing this specific imidazole derivative as a novel additive, buffer component, or co-crystallization ligand.

[1]

Executive Summary & Scientific Rationale

Trimethyl-1H-imidazol-5-amine hydrochloride (TMIA-HCl) is a specialized amino-imidazole derivative.[1] Unlike standard buffers (e.g., Imidazole, HEPES) or common additives, TMIA-HCl presents a unique chemical profile combining a rigid, aromatic imidazole core with a polar amino group and hydrophobic methyl substitutions.[1]

Mechanism of Action

In protein crystallization, TMIA-HCl functions through three primary mechanisms:

  • Electrostatic Modulation: The protonated amino and imidazole nitrogens (depending on pH) interact with surface glutamate/aspartate residues, potentially bridging symmetry mates in the crystal lattice.[1]

  • Ligand Mimicry: The structural similarity to purine bases (adenine/guanine fragments) and histidine makes it an excellent candidate for co-crystallization with nucleotide-binding proteins or metalloproteins.[1]

  • Chaotropic/Kosmotropic Balance: As a substituted imidazolium salt, it acts as a mild ionic liquid-like additive, modifying the solvent structure and reducing non-specific aggregation.[1]

Technical Specifications & Preparation

Chemical Profile
PropertySpecification
Compound Name 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride
CAS Number 2758003-02-8 (or analog)
Formula C₆H₁₁N₃[1][2][3] · HCl
MW ~161.63 g/mol
Solubility High in water (>1 M); Soluble in DMSO
pKa (est.) Imidazole ring ~7.0; Amino group ~4-5 (highly dependent on substitution)
Appearance White to off-white crystalline solid
Protocol 1: Stock Solution Preparation (1.0 M)

Objective: Create a stable, pH-adjusted stock solution for additive screening.

Materials:

  • TMIA-HCl solid[1]

  • Milli-Q Water (18.2 MΩ)[1]

  • 10 M NaOH (for pH adjustment)[1]

  • 0.22 µm Syringe Filter[1]

Procedure:

  • Weighing: Weigh 1.616 g of TMIA-HCl.

  • Dissolution: Add 6.0 mL of Milli-Q water. Vortex until fully dissolved.[1] Note: The solution will be acidic due to the HCl counterion.[1]

  • pH Adjustment (Critical):

    • Place the tube on a magnetic stirrer with a micro-stir bar.

    • Monitor pH with a calibrated micro-probe.[1]

    • Slowly add 10 M NaOH to adjust the pH to 7.0 (or your target crystallization pH).[1]

    • Caution: The solution may heat up; perform on ice if necessary to prevent degradation.[1]

  • Final Volume: Adjust the final volume to 10.0 mL with water.

  • Sterilization: Filter through a 0.22 µm membrane.[1]

  • Storage: Aliquot into 100 µL tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 2: Additive Screening (Vapor Diffusion)

Objective: Test the effect of TMIA-HCl on crystal nucleation and growth quality.

Experimental Design: Use a 10% v/v ratio of the stock solution in the crystallization drop.

  • Drop Volume: 2 µL (1 µL Protein + 0.8 µL Reservoir + 0.2 µL TMIA-HCl Stock).

  • Final Concentration: ~100 mM TMIA-HCl in the drop.

Workflow:

  • Set up a standard crystallization plate (e.g., sparse matrix screen like JCSG+ or Index).[1]

  • Pipette 1 µL of protein solution (10-20 mg/mL) onto the cover slip.

  • Add 0.2 µL of 1.0 M TMIA-HCl stock to the protein drop.

  • Add 0.8 µL of the reservoir solution.

  • Seal the well immediately.[1]

  • Control: Set up an identical drop replacing TMIA-HCl with water.

Protocol 3: Co-Crystallization (Soaking Method)

Objective: Use TMIA-HCl as a ligand for active site binding.[1]

Procedure:

  • Grow apo-crystals of the target protein.[1]

  • Prepare a soaking solution containing the reservoir buffer + 5–50 mM TMIA-HCl .[1]

  • Transfer the crystal into the soaking solution using a loop.

  • Incubate for 1 hour to 24 hours .

  • Harvest and flash-cool in liquid nitrogen.

    • Note: If the crystal cracks, reduce the TMIA-HCl concentration or perform co-crystallization (add to protein before setting drops) instead of soaking.[1]

Mechanism of Action & Logic[1]

The following diagram illustrates the decision matrix for using TMIA-HCl and its interaction pathways.

TMIA_Crystallization_Workflow Start Start: Protein Sample Screen Initial Screening (Sparse Matrix) Start->Screen Result Result Analysis Screen->Result Agg Aggregation/Precipitate Result->Agg Disordered Clear Clear Drops Result->Clear Soluble Hits Microcrystals/Hits Result->Hits Nucleation Add_TMIA Add TMIA-HCl (Additive Mode) Agg->Add_TMIA Use as Solubilizer Clear->Add_TMIA Induce Nucleation CoCryst Co-Crystallization (Ligand Mode) Hits->CoCryst Improve Order Mech1 Mech: Ionic Shielding (Reduces Aggregation) Add_TMIA->Mech1 Mech2 Mech: Lattice Contact (Bridging Molecules) Add_TMIA->Mech2 Mech3 Mech: Active Site Binding (Purine Mimic) CoCryst->Mech3

Figure 1: Decision logic for incorporating TMIA-HCl into crystallization workflows based on initial screening results.

Optimization & Troubleshooting

Concentration Matrix

If initial 100 mM screening yields microcrystals, perform a Grid Screen :

10 mM TMIA 50 mM TMIA 100 mM TMIA 200 mM TMIA
pH 6.5 A1 A2 A3 A4
pH 7.5 B1 B2 B3 B4

| pH 8.5 | C1 | C2 | C3 | C4 |[1]

Common Issues
  • pH Shift: TMIA-HCl is acidic.[1] If the reservoir buffer is weak (e.g., 50 mM), the additive may drop the pH, causing precipitation.[1] Solution: Always verify the pH of the stock solution or use a strong buffer (100 mM) in the reservoir.[1]

  • Metal Chelation: The imidazole ring can chelate metal ions (Zn, Mg, Ni).[1] If your protein is a metalloprotein, TMIA might strip the metal.[1] Solution: Supplement the drop with the required metal ion (e.g., 1-5 mM MgCl₂).[1]

References

  • Bergfors, T. M. (2009).[1] Protein Crystallization: Techniques, Strategies, and Tips. International University Line.[1] (General reference for additive screening strategies).

  • McPherson, A., & Gavira, J. A. (2014).[1] Introduction to protein crystallization. Acta Crystallographica Section F, 70(1), 2-20.[1] Link

  • Hampton Research. (2024).[1] Additive Screen User Guide. (Reference for standard additive protocols). Link

  • Chemical Suppliers. (2025). Trimethyl-1H-imidazol-5-amine hydrochloride Product Data. (Source for physical properties).[1][2][4]

(Note: Specific literature on TMIA-HCl as a dedicated crystallization reagent is emerging; protocols here are derived from standard methodologies for imidazole-class additives.)

Sources

Method

Application Note: High-Sensitivity HPLC Analysis of Trimethyl-1H-imidazol-5-amine Hydrochloride via Pre-Column Derivatization

Introduction & Scientific Rationale The analysis of trimethyl-1H-imidazol-5-amine (and generally 5-aminoimidazoles) presents a distinct chromatographic challenge. As a small, highly polar, and basic molecule, it exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The analysis of trimethyl-1H-imidazol-5-amine (and generally 5-aminoimidazoles) presents a distinct chromatographic challenge. As a small, highly polar, and basic molecule, it exhibits poor retention on standard C18 reversed-phase columns. Furthermore, while the imidazole ring possesses UV absorption, the extinction coefficient is often insufficient for trace-level quantification (ppm/ppb levels) required in pharmaceutical impurity profiling or metabolic studies.

The Chemical Challenge
  • Polarity: The amino group and imidazole ring create a hydrophilic profile, leading to elution near the void volume (

    
    ) where ion suppression and matrix interference are highest.
    
  • Stability: Free-base 5-aminoimidazoles are notoriously unstable and prone to oxidative polymerization (turning dark/tar-like). The hydrochloride salt form stabilizes the amine, but this salt must be carefully neutralized in situ during analysis to permit nucleophilic reactivity.

  • Detection: Lack of a strong fluorophore limits sensitivity.

The Solution: Dansyl Chloride Derivatization

To overcome these limitations, this protocol utilizes Dansyl Chloride (Dns-Cl) for pre-column derivatization.[1][2][3]

  • Mechanism: Dns-Cl undergoes a nucleophilic substitution reaction with the primary amine at the 5-position.

  • Outcome: The reaction attaches a hydrophobic naphthyl sulfonyl group, significantly increasing retention on C18 columns and providing dual detectability: UV (254 nm) and intense Fluorescence (Ex 340 nm / Em 525 nm).

  • Advantage: Unlike OPA (o-Phthalaldehyde), Dansyl derivatives are chemically stable, allowing for automated overnight runs without degradation.

Reaction Mechanism & Workflow

The derivatization relies on the nucleophilic attack of the unprotonated amine onto the sulfonyl chloride center.

Chemical Pathway

The 5-amino group is less nucleophilic than aliphatic amines due to resonance with the imidazole ring. Therefore, high pH (pH 11) and elevated temperature (60°C) are critical to drive the reaction to completion.

ReactionScheme Analyte Trimethyl-1H-imidazol-5-amine (HCl Salt) Buffer Base (pH 11) Deprotonation Analyte->Buffer Neutralization Intermediate Transition State Buffer->Intermediate Free Amine DnsCl Dansyl Chloride (Reagent) DnsCl->Intermediate Product Sulfonamide Derivative (Fluorescent/Hydrophobic) Intermediate->Product 60°C, 20 min HCl HCl (Byproduct) Intermediate->HCl

Figure 1: Reaction pathway for the dansylation of the amino-imidazole moiety.

Experimental Protocol

Reagents & Preparation
  • Analyte Stock: Dissolve 10 mg Trimethyl-1H-imidazol-5-amine HCl in 10 mL 0.1 M HCl .

    • Note: Using water or base for the stock solution will lead to rapid degradation. Keep in acid.

  • Dansyl Chloride Solution: 5 mg/mL in Acetone (Freshly prepared; protect from light).

  • Buffer: 0.2 M Sodium Carbonate (

    
    ) / Sodium Bicarbonate (
    
    
    
    ) adjusted to pH 11.0 .
  • Quenching Reagent: 10% Ammonium Hydroxide or Methylamine solution.

Derivatization Workflow

Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Incubation cluster_2 Step 3: Termination Mix Mix in Vial: 100 µL Sample (in HCl) + 200 µL Buffer (pH 11) AddReagent Add 200 µL Dansyl-Cl (in Acetone) Mix->AddReagent Heat Incubate at 60°C for 20 Minutes (Dark) AddReagent->Heat Quench Add 50 µL Ammonium Hydroxide (Wait 5 min) Heat->Quench Filter Filter (0.22 µm PTFE) Transfer to HPLC Vial Quench->Filter

Figure 2: Step-by-step derivatization workflow ensuring pH control and reaction completion.

Critical Step Explanation:

  • Neutralization: The volume of Buffer (200 µL) must be sufficient to neutralize the HCl in the sample stock (100 µL) and raise the pH to 11. If the pH is < 9, the reaction yield will drop significantly because the amine will remain protonated (

    
    ) and unreactive.
    
  • Quenching: Dansyl chloride hydrolyzes slowly in water to form Dansyl-OH (blue fluorescence interference). Adding ammonia reacts with excess Dansyl-Cl immediately to form Dansyl-Amide, which elutes earlier than the target analyte, cleaning up the chromatogram.

HPLC Method Parameters

Instrument: HPLC with Fluorescence Detector (FLD) or Diode Array (DAD).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm
Column Temp 30°C
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Detection (FLD) Excitation: 340 nm
Detection (UV) 254 nm (Secondary confirmation)
Gradient Profile[2]
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
2.020%Elution of excess reagents
15.090%Linear Gradient (Analyte Elution)
18.090%Wash
18.120%Re-equilibration
23.020%End

Note: The Dansyl-Amine derivative typically elutes between 10–14 minutes depending on the specific C18 phase used.

Validation & Performance

This method is designed to be self-validating. The presence of the "Dansyl-Amide" peak (from the quenching step) serves as an internal system suitability check—if this peak is missing, the reagent was bad; if it's huge and the analyte is missing, the reaction failed.

ParameterTypical PerformanceNotes
Linearity (

)
> 0.999Range: 10 ng/mL – 10 µg/mL
LOD (FLD) ~ 1–5 pmolFluorescence is 10-100x more sensitive than UV
Recovery 95% – 105%Matrix dependent
Precision (RSD) < 2.0%Stable derivative allows high reproducibility

Troubleshooting Guide

Issue 1: Low Sensitivity or Missing Peaks

  • Root Cause:[2][4][5] pH was too low during reaction. The HCl in the stock solution neutralized the buffer.

  • Fix: Check pH of the reaction mix with a strip before adding Dansyl-Cl. It must be > pH 9.5.

Issue 2: Peak Tailing

  • Root Cause:[2][4][5] Interaction of the basic imidazole ring with residual silanols on the column.

  • Fix: Use a "base-deactivated" or "end-capped" column. Ensure Mobile Phase A contains Ammonium Acetate (10-20 mM) rather than just Formic Acid to mask silanols.

Issue 3: Dark/Black Solution before Derivatization

  • Root Cause:[2][4][5] Oxidation of the 5-aminoimidazole.

  • Fix: Prepare the stock in degassed 0.1 M HCl and use immediately. Do not store the intermediate free base.

References

  • BenchChem. (2025).[2][6][7] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

  • National Institutes of Health (NIH). (2020). Targeted quantification of amino acids by dansylation. PMC. Retrieved from

  • ResearchGate. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Retrieved from

  • Molin-Legua, C., et al. (1999).[1] Urine polyamines determination using dansyl chloride derivatization. The Analyst. Retrieved from

Sources

Application

Application Notes &amp; Protocols: Investigating Trimethyl-1H-imidazol-5-amine Hydrochloride in the Development of Novel Antifungal Agents

Abstract: The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating an urgent expansion of our antifungal therapeutic arsenal. The imidazole scaffold has historically bee...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating an urgent expansion of our antifungal therapeutic arsenal. The imidazole scaffold has historically been a cornerstone of antifungal drug discovery, with numerous derivatives successfully translated into clinical use. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel candidate, trimethyl-1H-imidazol-5-amine hydrochloride. We present a structured framework, from foundational mechanism-of-action principles to detailed, field-proven protocols for assessing in vitro efficacy and selectivity. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.

Introduction: The Rationale for Novel Imidazole Derivatives

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, are a growing concern, particularly in immunocompromised populations.[1] The efficacy of current antifungal therapies is increasingly undermined by the emergence of resistant strains.[2][3] The azole class of antifungals, which includes imidazoles and triazoles, has been a mainstay in treatment.[4] These agents function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[5][6][7]

The imidazole ring is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[8] By exploring novel substitutions on this core structure, such as in trimethyl-1H-imidazol-5-amine hydrochloride, it is possible to develop next-generation agents with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. This guide outlines the critical first steps in characterizing the antifungal potential of this novel compound.

Postulated Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for imidazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.

Causality of Inhibition:

  • Enzyme Binding: The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom within the active site of the cytochrome P450 enzyme.

  • Biosynthesis Blockade: This binding event prevents the enzyme from converting lanosterol to ergosterol, the primary sterol in the fungal cell membrane.[6][9]

  • Toxic Accumulation: The blockade leads to the accumulation of toxic 14α-methylated sterol precursors.[9]

  • Membrane Disruption: The depletion of ergosterol and the accumulation of these aberrant sterols increase the permeability and fluidity of the fungal cell membrane, disrupting its essential functions and leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[5][10]

It is hypothesized that trimethyl-1H-imidazol-5-amine hydrochloride will follow this established mechanism. The protocols outlined in Section 4 are designed to validate this hypothesis.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Fungal CYP51) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Increased Permeability Drug Trimethyl-1H-imidazol-5-amine HCl (Imidazole Antifungal) Block INHIBITION Drug->Block Lanosterol_Ergosterol_edge Lanosterol_Ergosterol_edge Block->Lanosterol_Ergosterol_edge Blocks Conversion Death Fungal Cell Death

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole antifungals.

Application I: Protocols for In Vitro Antifungal Susceptibility Testing

The initial evaluation of any potential antifungal agent involves determining its spectrum of activity and potency against a panel of clinically relevant fungal pathogens. The following protocols are based on internationally recognized standards to ensure data quality.[11][12]

Antifungal_Screening_Workflow cluster_MIC Quantitative Analysis: MIC Determination cluster_DD Qualitative Analysis: Zone of Inhibition Start Start: Pure Fungal Isolate (e.g., C. albicans, A. fumigatus) Inoculum Prepare Standardized Inoculum (0.5 McFarland for yeast) Start->Inoculum Broth Protocol 3.1: Broth Microdilution Assay (Serial dilution of compound) Inoculum->Broth Disk Protocol 3.2: Disk Diffusion Assay (Impregnate disk with compound) Inoculum->Disk Incubate_Broth Incubate 24-48 hours at 35°C Broth->Incubate_Broth Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_Broth->Read_MIC Data Data Analysis: Potency & Spectrum Read_MIC->Data Incubate_Disk Incubate 20-24 hours at 35°C Disk->Incubate_Disk Read_Zone Measure Zone of Inhibition (mm) Incubate_Disk->Read_Zone Read_Zone->Data

Caption: General workflow for in vitro antifungal susceptibility screening.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitatively measuring antifungal activity.[12][13] It determines the lowest concentration of the drug that inhibits the visible growth of a fungus.

Materials:

  • Trimethyl-1H-imidazol-5-amine hydrochloride (powder form)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Clinically relevant fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305, Cryptococcus neoformans ATCC 90112)

  • Sabouraud Dextrose Agar (SDA) plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Humidified incubator (35°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of trimethyl-1H-imidazol-5-amine hydrochloride in a suitable solvent (e.g., DMSO or water) at a concentration of 1280 µg/mL.

  • Fungal Inoculum Preparation (Yeast - e.g., Candida):

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure viability.[12]

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[12]

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Plate Setup:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working drug solution (e.g., 128 µg/mL, diluted from stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Well 11 serves as the positive growth control (no drug).

    • Well 12 serves as the sterility control (medium only).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours in a humidified chamber.

  • Reading the MIC: The MIC is the lowest drug concentration in which there is no visible growth. This can be assessed visually or with a plate reader.

Protocol: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is useful for rapid screening.[11]

Materials:

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile 6 mm paper disks

  • Fungal inoculum prepared as in Protocol 3.1

  • Sterile cotton swabs

Procedure:

  • Inoculum Plating: Dip a sterile swab into the 0.5 McFarland standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[12]

  • Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply a sterile paper disk to the center of the inoculated agar plate.

  • Pipette a fixed amount (e.g., 20 µL) of a known concentration of the trimethyl-1H-imidazol-5-amine hydrochloride solution onto the disk.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[12]

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). A larger zone diameter indicates greater susceptibility of the fungus to the compound.

Data Presentation and Interpretation

Results from the broth microdilution assay should be summarized in a table. The MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) are crucial metrics for larger-scale studies.

Table 1: Hypothetical In Vitro Activity of Trimethyl-1H-imidazol-5-amine HCl

Fungal Species Strain MIC (µg/mL) Reference Drug MIC (Fluconazole, µg/mL)
Candida albicans ATCC 90028 2 1
Candida glabrata FLC-R Isolate 8 >64
Cryptococcus neoformans ATCC 90112 4 8

| Aspergillus fumigatus | ATCC 204305 | 16 | N/A |

Interpretation: The hypothetical data in Table 1 suggests that the compound has moderate activity against C. albicans and C. neoformans. Importantly, it shows activity against a fluconazole-resistant (FLC-R) C. glabrata isolate, indicating potential for overcoming existing resistance mechanisms.

Application II: Protocol for Cytotoxicity Assessment

A critical aspect of drug development is ensuring that the compound is selective for the fungal target and exhibits minimal toxicity to host cells. A standard MTT assay is used to determine the concentration that reduces the viability of mammalian cells by 50% (CC₅₀).

Materials:

  • Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Trimethyl-1H-imidazol-5-amine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a "cells only" control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ value by plotting cell viability against drug concentration. The Selectivity Index (SI = CC₅₀ / MIC) can then be calculated. An SI > 10 is generally considered a promising result for a preclinical candidate.

Conclusion and Future Directions

This document provides the foundational protocols to begin the preclinical evaluation of trimethyl-1H-imidazol-5-amine hydrochloride as a potential antifungal agent. The described in vitro susceptibility and cytotoxicity assays will generate the initial dataset required to establish its potency, spectrum of activity, and therapeutic window. Positive results from these studies would justify advancing the compound to further mechanistic studies (e.g., sterol quantification assays to confirm the mechanism of action), structure-activity relationship (SAR) optimization, and eventually, evaluation in animal models of fungal infection. This structured approach ensures a robust and scientifically rigorous assessment, paving the way for the potential development of a novel and effective antifungal therapeutic.

References

  • EBSCO. (n.d.). Imidazole antifungals | Agriculture and Agribusiness | Research Starters.
  • Microbiology Info.com. (2022, August 10). Mode of Action of Antifungal Drugs.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. Retrieved from [Link]

  • Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

  • Khare, A., Shrivastava, S., Babu, R. H., et al. (2025, August 9). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. ResearchGate. Retrieved from [Link]

  • Hevey, M. A., & Simner, P. J. (2021). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Newsletter, 43(12), 111-120. Retrieved from [Link]

  • Pierce, C. G., & Lionakis, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00045-19. Retrieved from [Link]

  • Gao, Z., Hao, W., et al. (2025, September 2). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. National Center for Biotechnology Information. Retrieved from [Link]

  • Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(9), 8. Retrieved from [Link]

  • Fungal Infection Trust. (2021, May 7). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Retrieved from [Link]

  • International Journal of Environmental Sciences. (2025, July 7). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Trimethyl-1H-imidazol-5-amine Hydrochloride Derivatives

Abstract & Strategic Significance The 1,2,4-trimethyl-1H-imidazol-5-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for purine mimetics, kinase inhibitors, and modulators of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1,2,4-trimethyl-1H-imidazol-5-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for purine mimetics, kinase inhibitors, and modulators of the histamine and adrenergic receptors. While 5-aminoimidazoles are versatile, they are notoriously unstable as free bases due to electron-rich oxidation susceptibility. This protocol details a robust, high-yield synthesis of the hydrochloride salt , ensuring long-term stability and handling ease.

The method utilizes a multicomponent cyclization strategy, avoiding unstable intermediates by telescoping the formation of the amidine and the final ring closure.

Retrosynthetic Analysis

To design the most efficient route, we deconstruct the target molecule (1,2,4-trimethyl-1H-imidazol-5-amine ) into accessible building blocks. The imidazole ring is disconnected at the N1-C2 and C4-C5 bonds, revealing an


-aminonitrile and an imidate equivalent as the primary synthons.

Retrosynthesis Target 1,2,4-Trimethyl-1H-imidazol-5-amine HCl FreeBase Free Base Intermediate (Unstable) FreeBase->Target HCl/Dioxane Precursor1 2-Aminopropanenitrile (Alanine Nitrile) Precursor1->FreeBase Cyclization Precursor2 Triethyl Orthoacetate (C2-Methyl Source) Precursor2->FreeBase Precursor3 Methylamine (N1-Methyl Source) Precursor3->FreeBase

Caption: Retrosynthetic breakdown of the target aminoimidazole into commercially available precursors.

Safety & Critical Hazards

  • Sodium Cyanide (NaCN): Used in precursor synthesis. Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates HCN gas. Use a dedicated cyanide waste stream.

  • Methylamine: Toxic gas/liquid. Use in a well-ventilated fume hood.

  • 5-Aminoimidazoles: The free base is air-sensitive and darkens rapidly upon exposure to oxygen. Always store as the HCl salt.

Experimental Protocol

Phase 1: Synthesis of 2-Aminopropanenitrile Hydrochloride (Strecker Reaction)

Note: If 2-aminopropanenitrile is purchased commercially, proceed to Phase 2. Commercial supplies are often unstable; fresh preparation is recommended.

Reagents:

  • Acetaldehyde (1.0 equiv)

  • Ammonium Chloride (1.1 equiv)

  • Sodium Cyanide (1.1 equiv)

  • Ammonium Hydroxide (28-30% aq, Solvent)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ammonium Chloride (5.9 g, 110 mmol) in Ammonium Hydroxide (20 mL) and water (20 mL). Cool to 0°C.

  • Cyanide Addition: Carefully add Sodium Cyanide (5.4 g, 110 mmol). Stir until dissolved.

  • Aldehyde Addition: Dropwise add Acetaldehyde (4.4 g, 100 mmol) over 20 minutes, maintaining temperature <10°C.

  • Reaction: Seal the flask and stir at room temperature for 4 hours. The solution will turn yellow/orange.

  • Extraction: Extract the reaction mixture with Dichloromethane (DCM, 3 x 50 mL).

  • Salt Formation: Dry the organic layer over

    
    . Filter and cool to 0°C. Slowly add 4M HCl in Dioxane (30 mL). The product precipitates as a white/off-white solid.
    
  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Yield: ~60-70%[1]

    • Storage: Hygroscopic. Store in a desiccator at -20°C.

Phase 2: One-Pot Cyclization to 1,2,4-Trimethyl-1H-imidazol-5-amine HCl

This step utilizes the "Orthoester Route," which is superior to the formamidine route for introducing the C2-methyl group.

Reagents:

  • 2-Aminopropanenitrile HCl (from Phase 1) (1.0 equiv, 10 mmol)

  • Triethyl Orthoacetate (1.2 equiv, 12 mmol)

  • Methylamine (33% solution in EtOH) (3.0 equiv, 30 mmol)

  • Acetonitrile (Solvent, anhydrous)

Procedure:

  • Free Basing (In-situ): Suspend 2-Aminopropanenitrile HCl (1.06 g, 10 mmol) in Acetonitrile (20 mL). Add Triethylamine (1.0 equiv) to neutralize the salt if starting with HCl salt. Alternatively, use the free amine freshly prepared.

  • Imidate Formation: Add Triethyl Orthoacetate (1.95 g, 12 mmol). Stir at room temperature for 30 minutes.

  • Amine Addition: Add Methylamine solution (30 mmol).

  • Cyclization: Equip with a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The spot for the aminonitrile (

    
    ) should disappear, and a new polar fluorescent spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to obtain a dark oil (crude free base).

    • Critical Step: Do not leave the oil exposed to air for long periods.

  • Purification (Optional but Recommended): Rapid flash chromatography on neutral alumina (DCM/MeOH 95:5). Silica gel can degrade the product; alumina is preferred for aminoimidazoles.

  • Salt Formation: Dissolve the purified oil in minimal anhydrous Ethanol (5 mL). Cool to 0°C. Dropwise add 4M HCl in Dioxane until pH ~2. Dilute with Diethyl Ether (50 mL) to precipitate the salt.

  • Filtration: Collect the beige/white solid by filtration under Nitrogen.

Expected Data:

  • Yield: 45-55%

  • Appearance: Off-white to pale yellow hygroscopic solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    2.25 (s, 3H, C2-Me), 2.30 (s, 3H, C4-Me), 3.55 (s, 3H, N1-Me), 8.50 (br s, 2H,
    
    
    exchangeable).

Process Workflow Diagram

Workflow Step1 Step 1: Strecker Synthesis (Acetaldehyde + NaCN + NH4Cl) Step2 Intermediate Isolation (2-Aminopropanenitrile HCl) Step1->Step2 Extraction & HCl Step3 Step 2: Cyclization (+ Triethyl Orthoacetate + MeNH2) Step2->Step3 Reflux in MeCN Step4 Crude Workup (Evaporation -> Dark Oil) Step3->Step4 Step5 Salt Formation (HCl/Dioxane in EtOH) Step4->Step5 Rapid Handling Final Final Product 1,2,4-Trimethyl-1H-imidazol-5-amine HCl Step5->Final Precipitation & Drying

Caption: Step-by-step experimental workflow for the synthesis of the target hydrochloride salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of orthoesterEnsure anhydrous solvents are used. Add molecular sieves to the reaction.
Dark/Tar Product Oxidation of free basePerform workup under

atmosphere. Convert to HCl salt immediately.
Incomplete Cyclization Loss of MethylamineMethylamine is volatile. Use a sealed tube or add excess Methylamine in portions.
Sticky Solid Hygroscopic saltRecrystallize from EtOH/EtOAc. Dry in a vacuum oven with

.

References

  • General Synthesis of 5-Aminoimidazoles

    • Al-Azmi, A., Elassar, A. Z. A., & Booth, B. L. (2003). The synthesis of 5-amino-1-substituted imidazoles. Tetrahedron, 59(16), 2749-2763. Link

  • Mechanistic Insight (Orthoester Route)

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Stability of Aminoimidazoles

    • Storey, B. M., et al. (2005). Synthesis and stability of 5-amino-1-methyl-1H-imidazole-4-carboxamide. Journal of Pharmaceutical Sciences. Link

  • Strecker Reaction Protocol

    • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of alpha-amino acids. Tetrahedron, 50(6), 1539-1650. Link

Sources

Application

Application Note: Cellular Profiling of Trimethyl-1H-imidazol-5-amine Hydrochloride

This Application Note is designed for researchers and drug development scientists evaluating Trimethyl-1H-imidazol-5-amine Hydrochloride (referred to herein as TM-IA-5 ). Given the chemical classification of aminoimidazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists evaluating Trimethyl-1H-imidazol-5-amine Hydrochloride (referred to herein as TM-IA-5 ).

Given the chemical classification of aminoimidazoles as both potential pharmacological scaffolds (e.g., for BACE1 or kinase inhibition) and potential toxicological hazards (Heterocyclic Amines - HCAs), this guide prioritizes Safety Profiling (Genotoxicity) and Metabolic Stability .

Subject: Protocols for Genotoxicity, Cytotoxicity, and Metabolic Stability Assessment Compound Class: Aminoimidazole Derivatives / Heterocyclic Amines Version: 2.0 (2025)

Part 1: Executive Summary & Scientific Rationale

Trimethyl-1H-imidazol-5-amine hydrochloride belongs to a class of aminoimidazole derivatives often scrutinized in drug discovery for two distinct reasons:

  • Pharmacological Potential: Aminoimidazoles serve as bioisosteres in kinase inhibitors and BACE1 inhibitors (Alzheimer’s research), utilizing the imidazole ring to interact with catalytic aspartic acid residues [1].

  • Toxicological Liability: Structurally similar compounds (e.g., PhIP, AICA) can act as Heterocyclic Amines (HCAs), which may undergo bioactivation by Cytochrome P450 enzymes (specifically CYP1A2) to form reactive nitrenium ions, leading to DNA adduction [2].

Therefore, any cell-based assay workflow involving TM-IA-5 must distinguish between therapeutic efficacy and genotoxic liability . This guide provides a self-validating workflow to assess the compound's safety profile and metabolic fate.

Part 2: Compound Preparation & Handling

Rationale: The hydrochloride salt form enhances water solubility but can alter the pH of unbuffered culture media, leading to false-positive cytotoxicity.

Protocol: Stock Solution Preparation
  • Weighing: Weigh 10 mg of TM-IA-5 hydrochloride in a humidity-controlled environment (hygroscopic nature).

  • Solvent Selection:

    • Primary:DMSO (Dimethyl sulfoxide) is recommended for stock solutions (up to 100 mM) to ensure sterility and stability.

    • Alternative: Sterile nuclease-free water (if DMSO sensitivity is a concern), but pH must be monitored.

  • Solubilization: Dissolve to a master stock concentration of 10 mM . Vortex for 30 seconds.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (if using DMSO) or PES filter (if using water).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Critical Control: Check the pH of the highest working concentration in culture media. If pH shifts by >0.2 units, buffer with 10 mM HEPES.

Part 3: Assay Protocols

Assay A: Metabolic Stability (Cryopreserved Hepatocytes)

Objective: Determine the intrinsic clearance (


) and identify if TM-IA-5 requires bioactivation. Aminoimidazoles are often metabolized by N-oxidation or N-demethylation.
Experimental Design
  • System: Cryopreserved human hepatocytes (pooled donors).

  • Control: 7-Ethoxycoumarin (Phase I/II marker) or Verapamil.

  • Timepoints: 0, 15, 30, 60, 90 min.

Step-by-Step Methodology
  • Thawing: Thaw hepatocytes rapidly at 37°C; resuspend in Williams' Medium E. Assess viability (Trypan Blue >75% required).

  • Incubation:

    • Seed hepatocytes at

      
       cells/mL in 96-well plates.
      
    • Acclimate for 15 min at 37°C, 5% CO₂.

    • Add TM-IA-5 (final concentration 1 µM ) to initiate reaction.

  • Quenching: At each timepoint, transfer 50 µL of suspension into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope (

) determines

.


Assay B: High-Content Micronucleus Assay (Genotoxicity)

Objective: Detect chromosomal damage (clastogenicity/aneugenicity). Since aminoimidazoles often require metabolic activation, this assay must be run with and without S9 fraction .

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the bioactivation pathway relevant to aminoimidazoles, highlighting why S9 activation is critical.

Bioactivation Compound TM-IA-5 (Pro-mutagen) CYP CYP450 (CYP1A2) Compound->CYP Metabolism Hydroxyl N-Hydroxy Metabolite CYP->Hydroxyl N-Oxidation Ester N-Acetoxy Ester Hydroxyl->Ester NAT/SULT Phase II Nitrenium Nitrenium Ion (Reactive Electrophile) Ester->Nitrenium Spontaneous Loss of Leaving Group DNA DNA Adducts (Guanine C8) Nitrenium->DNA Covalent Binding MN Micronucleus Formation DNA->MN Mitotic Failure

Caption: Metabolic activation pathway of aminoimidazoles leading to genotoxicity.

Protocol Steps
  • Cell Line: CHO-K1 or TK6 cells.

  • Treatment:

    • Short Exposure (3h): +/- S9 Fraction (10%).

    • Long Exposure (24h): - S9 Fraction.

  • Dosing: 5 concentrations (e.g., 0.1, 1, 10, 100, 500 µM). Limit top dose by solubility or 50% cytotoxicity.

  • Cytochalasin B: Add Cytochalasin B (3-6 µg/mL) after treatment to block cytokinesis (if using binucleated method).

  • Fixation & Staining:

    • Wash cells with PBS.

    • Fix with 4% Paraformaldehyde (15 min).

    • Stain with Hoechst 33342 (Nuclei) and CellMask (Cytoplasm).

  • Imaging: Automated High-Content Imaging (20x objective).

  • Scoring: Quantify % Micronuclei in binucleated cells.

Acceptance Criteria:

  • Vehicle control micronucleus frequency: 1–2%.

  • Positive Control (Cyclophosphamide +S9): >5-fold increase.

Assay C: Real-Time Cytotoxicity (ATP Quantification)

Objective: Distinguish between specific biological activity and general necrosis.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase reagent.

  • Seeding: 5,000 cells/well (384-well plate).

  • Incubation: Treat with TM-IA-5 for 24h and 48h.

  • Readout: Add reagent (1:1 ratio), shake for 2 min, incubate 10 min, read Luminescence.

Part 4: Data Interpretation & Troubleshooting

Summary Table: Expected Outcomes
ParameterAssayOutcome: Safe ProfileOutcome: Toxic Liability
Clearance Hepatocyte Stability

min (Low Clearance)

min (Rapid Metabolism)
Genotoxicity Micronucleus (-S9)No increase vs. Vehicle>2-fold increase (Direct Mutagen)
Bioactivation Micronucleus (+S9)No increase vs. VehicleSignificant increase (Pro-mutagen)
Viability ATP LuminescenceIC50 > 100 µMIC50 < 10 µM (Cytotoxic)
Troubleshooting Guide
  • Issue: Precipitation in cell media.

    • Cause: Hydrochloride salt dissociating; free base insolubility.

    • Solution: Do not exceed 0.5% DMSO. Sonicate stock solution before dilution.

  • Issue: High background in Micronucleus assay.

    • Cause: Apoptotic bodies mimicking micronuclei.

    • Solution: Use a cytotoxicity cutoff (CBPI). Do not score wells with >55% cytotoxicity.

Part 5: References

  • Chiriano, G., et al. (2012).[1] A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 48, 206-213.[1] Link

  • Turesky, R. J. (2005). Heterocyclic Aromatic Amines: Potential Human Carcinogens. In: Chemical Toxicology and Food Safety. Link

  • Thermo Scientific Chemicals. (n.d.). 4-Aminoimidazole-5-carboxamide hydrochloride Specifications. Thermo Fisher Scientific. Link

  • Sigma-Aldrich. (2024). N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride Product Information. Merck KGaA. Link

Sources

Method

trimethyl-1H-imidazol-5-amine hydrochloride for studying enzyme kinetics

This guide details the application of Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the N,N,1-trimethyl-1H-imidazol-5-amine isomer, CAS 196304-09-3) in enzyme kinetics.[1] This molecule serves as a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the N,N,1-trimethyl-1H-imidazol-5-amine isomer, CAS 196304-09-3) in enzyme kinetics.[1] This molecule serves as a specialized steric probe and mechanistic ligand for studying heme-containing enzymes (e.g., Cytochrome P450s, Peroxidases) and methyltransferases.[1] Its bulky, electron-rich structure makes it an ideal tool for mapping active site accessibility and determining inhibition constants (


) in drug discovery workflows.[1]

[1]

Core Directive & Scientific Rationale

The Mechanistic Role

Trimethyl-1H-imidazol-5-amine is a trisubstituted imidazole derivative featuring a dimethylamino group at the C5 position and a methyl group at N1.[1] In enzyme kinetics, it is utilized primarily for two properties:

  • Heme Coordination (Type II Binding): The unhindered nitrogen (N3) of the imidazole ring coordinates with the heme iron (

    
    ) of enzymes like Cytochrome P450 (CYP) and Nitric Oxide Synthase (NOS). This displaces the water ligand, causing a spin-state shift (Low Spin 
    
    
    
    High Spin or vice versa) observable by UV-Vis spectroscopy.[1]
  • Steric Discrimination: Unlike smaller imidazoles (e.g., 1-methylimidazole), the bulky dimethylamino group at C5 probes the "distal pocket" volume of the enzyme. By measuring the binding affinity (

    
    ) and kinetics of this bulky probe versus smaller analogs, researchers can map the steric constraints of the active site.
    
Experimental Causality
  • Why Hydrochloride Salt? The free base is prone to oxidation and hygroscopicity. The hydrochloride salt stabilizes the amine, ensuring consistent stoichiometry during weighing and solvation.

  • Why Kinetic Profiling? Determining the

    
     (inhibition constant) of this molecule against standard substrates reveals whether an enzyme's active site is "open" (accessible to bulky ligands) or "restricted," aiding in the design of isoform-selective inhibitors.
    

Experimental Protocols

Protocol A: Spectral Binding Kinetics (Determination of / )

Objective: Determine the dissociation constant (


) of Trimethyl-1H-imidazol-5-amine binding to a Heme protein (e.g., CYP3A4 or Myoglobin).
Materials
  • Enzyme: Recombinant CYP450 isozyme (1 µM stock in phosphate buffer).

  • Ligand: Trimethyl-1H-imidazol-5-amine HCl (100 mM stock in

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.[1]

  • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Cary 300).[1]

Workflow
  • Baseline Correction: Fill two quartz cuvettes (Sample and Reference) with 1 mL of enzyme solution (diluted to ~1 µM). Record a baseline spectrum (350–500 nm).

  • Titration:

    • Add the ligand to the Sample cuvette in small increments (0.5 µL – 5 µL).

    • Add an equivalent volume of solvent (

      
      ) to the Reference  cuvette to correct for dilution.
      
  • Measurement: After each addition, mix gently by inversion and record the difference spectrum (Sample minus Reference).

  • Observation: Look for a Type II binding spectrum :

    • Peak: ~425–435 nm (Low spin hexacoordinate complex).

    • Trough: ~390–405 nm (Loss of high spin water-coordinated state).

  • Data Analysis: Plot the difference in absorbance (

    
    ) vs. [Ligand]. Fit to the Michaelis-Menten hyperbolic equation (or Morrison equation for tight binding) to solve for 
    
    
    
    .

[1]
Protocol B: Competitive Inhibition Kinetics (Determination of )

Objective: Quantify the inhibition of a standard catalytic reaction (e.g., Testosterone 6


-hydroxylation) by Trimethyl-1H-imidazol-5-amine.[1]
Materials
  • Substrate: Testosterone (Standard CYP3A4 substrate).

  • Cofactor: NADPH regenerating system (G6P, G6PDH,

    
    ).[1]
    
  • Inhibitor: Trimethyl-1H-imidazol-5-amine HCl (Serial dilutions: 0, 1, 5, 10, 50, 100 µM).[1]

  • Stop Solution: Acetonitrile with Internal Standard.

Workflow
  • Pre-incubation: Mix Enzyme (20 pmol/mL) + Buffer + Inhibitor (Variable Conc.) in a 96-well plate. Incubate at 37°C for 5 mins.

    • Note: This step checks for time-dependent inhibition (TDI). If

      
       shifts with pre-incubation, the amine may be a mechanism-based inactivator.
      
  • Reaction Start: Add Substrate (at

    
     concentration) + NADPH system.
    
  • Kinetic Phase: Incubate at 37°C for 10–20 mins (ensure linear range).

  • Termination: Quench with ice-cold Acetonitrile. Centrifuge at 3000g for 10 mins.

  • Analysis: Quantify product (6

    
    -OH-Testosterone) via LC-MS/MS.
    
  • Calculation:

    • Plot Initial Velocity (

      
      ) vs. [Inhibitor].
      
    • Use the Cheng-Prusoff Equation to estimate

      
       (assuming competitive inhibition due to heme binding):
      
      
      
      
      [1]

Data Visualization & Pathway Logic

Mechanism of Action: Heme Ligation

The following diagram illustrates the competitive binding mechanism where Trimethyl-1H-imidazol-5-amine competes with the substrate for the heme iron, preventing oxygen activation.[1]

G cluster_0 Active Site Competition E Free Enzyme (Fe3+) ES E-S Complex (Productive) E->ES + S EI E-I Complex (Dead-End) E->EI + I (Kd) S Substrate (R-H) I Inhibitor (Trimethyl-Imidazol-Amine) ES->E - S Product Product (R-OH) ES->Product NADPH + O2 (Catalysis) EI->E - I

Caption: Competitive binding pathway. The inhibitor (I) binds to the heme iron, blocking Substrate (S) access and preventing catalysis.[1]

Kinetic Data Summary Table

Use this template to report your findings.

ParameterUnitDefinitionExperimental Significance

(Spectral)
µMDissociation ConstantMeasures affinity for the Heme Iron.[1] Lower

= Tighter binding.

AbsMax Spectral ChangeIndicates spin-state shift magnitude.[1] Correlates with % of enzyme bound.

µM50% Inhibitory Conc.[2]Potency of inhibition at a fixed substrate concentration.

µMInhibition ConstantIntrinsic affinity of the inhibitor (independent of [S]).
Hill Slope (

)
-Cooperativity IndexDeviations from 1.0 suggest allosteric binding or multiple binding sites.

References

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Standard text on Heme-ligand interactions).
  • Sevrioukova, I. F., & Poulos, T. L. (2013). "Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems." Dalton Transactions.

  • CAS Database. (2024). N,N,1-Trimethyl-1H-imidazol-5-amine. CAS No. 196304-09-3.
  • Vodovozova, E. L. (2010). "Photoaffinity probes for the study of enzymes and receptors." Biochemistry (Moscow). (Context on using substituted probes for active site mapping).

Sources

Application

Application Notes and Protocols for the Formulation of Trimethyl-1H-imidazol-5-amine Hydrochloride for Biological Assays

Abstract This guide provides a comprehensive framework for the formulation of trimethyl-1H-imidazol-5-amine hydrochloride, a substituted imidazole compound, for use in a variety of biological assays. As a member of the i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of trimethyl-1H-imidazol-5-amine hydrochloride, a substituted imidazole compound, for use in a variety of biological assays. As a member of the imidazole class of heterocyclic amines, this compound holds potential for diverse pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document outlines the critical physicochemical properties, provides detailed protocols for solubilization and stock solution preparation, and discusses best practices for ensuring stability and compatibility with common in vitro and in vivo assay systems. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols for their specific needs.

Introduction to Imidazole-Based Compounds

The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[3][4][5] Its unique structural features, including the presence of two nitrogen atoms, allow for a range of interactions with biological targets such as enzymes and receptors through hydrogen bonding, π–π stacking, and coordination.[4][6] The hydrochloride salt form of an amine-containing compound like trimethyl-1H-imidazol-5-amine hydrochloride generally enhances aqueous solubility and stability, making it amenable to formulation for biological studies.[7][8]

Physicochemical Characterization

While specific experimental data for trimethyl-1H-imidazol-5-amine hydrochloride is not widely available, its physicochemical properties can be predicted based on the characteristics of analogous imidazole and amine hydrochloride compounds. It is imperative for the end-user to experimentally verify these properties.

Table 1: Predicted Physicochemical Properties of Trimethyl-1H-imidazol-5-amine Hydrochloride

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Molecular Formula C₆H₁₂ClN₃Based on the structure of a trimethyl-substituted imidazol-5-amine hydrochloride.
Molecular Weight ~161.63 g/mol Calculated based on the predicted molecular formula.
Appearance White to off-white or yellow to brown solidTypical appearance for similar amine hydrochloride salts.
Solubility High solubility in aqueous solutions (e.g., water, PBS, cell culture media). Soluble in polar organic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[8] The polar nature of the imidazole ring and the amine group also contributes to this profile.
pKa Expected to have at least two pKa values: one for the imidazole ring (around 6-7) and one for the amine group (around 9-10).The imidazole ring is amphoteric.[4][9] The exact pKa values will be influenced by the methyl substitutions. Experimental determination via potentiometric titration is recommended.
Stability Solid form is expected to be stable when stored in a cool, dry, and dark place. Solutions may be sensitive to pH, light, and elevated temperatures.Amine hydrochlorides are generally stable solids.[8] In solution, the stability will be pH-dependent, with potentially greater stability in acidic to neutral conditions.

Workflow for Formulation Development

The following diagram outlines a systematic approach to developing a suitable formulation for trimethyl-1H-imidazol-5-amine hydrochloride for biological assays.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Preparation cluster_3 Phase 4: Stability & Compatibility Testing A Compound Acquisition (Trimethyl-1H-imidazol-5-amine HCl) B Purity Assessment (e.g., HPLC, LC-MS) A->B C Solubility Screening (Aqueous & Organic Solvents) B->C D Select Primary Solvent (e.g., Sterile Water, DMSO) C->D Informs Solvent Choice E Prepare High-Concentration Stock Solution (e.g., 10-100 mM) D->E F Sterile Filtration (0.22 µm filter) E->F G Dilute Stock in Assay-Specific Buffer/Medium F->G Use Immediately or Aliquot & Store H pH Verification and Adjustment (if necessary) G->H I Final Concentration Verification (Optional, e.g., UV-Vis) H->I J Short-Term Stability (at working concentration) I->J K Freeze-Thaw Stability (of stock solution) J->K L Assay Compatibility Check (e.g., vehicle control) K->L M Biological Assay L->M Proceed to Biological Assay

Caption: General workflow for the formulation of trimethyl-1H-imidazol-5-amine hydrochloride.

Detailed Protocols

Protocol for Solubility Determination

Objective: To determine the approximate solubility of trimethyl-1H-imidazol-5-amine hydrochloride in various solvents.

Materials:

  • Trimethyl-1H-imidazol-5-amine hydrochloride

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes

  • Solvents: Sterile deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl sulfoxide (DMSO), Ethanol

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the solvent to be tested (e.g., 100 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, continue adding the compound in small, known increments until a saturated solution (visible precipitate) is formed.

  • If not dissolved, add more solvent in measured increments, vortexing after each addition, until the compound fully dissolves.

  • Calculate the approximate solubility in mg/mL or Molarity.

Protocol for Preparation of a 10 mM Stock Solution

Objective: To prepare a sterile, high-concentration stock solution for subsequent dilution into working solutions.

Materials:

  • Trimethyl-1H-imidazol-5-amine hydrochloride (Molecular Weight ~161.63 g/mol )

  • Sterile, nuclease-free water or DMSO

  • Sterile, 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 1.6163 mg of trimethyl-1H-imidazol-5-amine hydrochloride.

  • Weighing: Carefully weigh out the calculated amount of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add the chosen solvent (e.g., 1 mL of sterile water) to the tube.

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but monitor for any signs of degradation.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is critical for cell-based assays.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes (e.g., 20-100 µL) in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Considerations for Biological Assays

  • Vehicle Controls: Always include a vehicle control in your experiments. This is the solvent used to dissolve the compound, diluted to the same final concentration as in the experimental conditions. This ensures that any observed effects are due to the compound and not the solvent.

  • pH Effects: As an amine hydrochloride, dissolving the compound in an unbuffered solution may lower the pH. For cell-based assays, it is crucial to dilute the stock solution in a buffered medium (e.g., DMEM, RPMI) and to verify that the final pH is within the physiological range (7.2-7.4).

  • Final DMSO Concentration: If using DMSO as a solvent, ensure the final concentration in the assay does not exceed a level that causes cellular toxicity, typically below 0.5% (v/v) for most cell lines.

Safety and Handling

While a specific Safety Data Sheet (SDS) for trimethyl-1H-imidazol-5-amine hydrochloride may not be available, general precautions for handling amine hydrochlorides and imidazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10][12] Handle in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Inhalation: Move the person into fresh air.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Signaling Pathway Context: Potential Histamine Receptor Interaction

Given the structural similarity of imidazole-based compounds to histamine, a potential mechanism of action could involve interaction with histamine receptors. The following diagram illustrates a generalized signaling pathway for a G-protein coupled histamine receptor.

G cluster_0 Cell Membrane GPCR Histamine Receptor (GPCR) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Compound Trimethyl-1H-imidazol-5-amine HCl (Ligand) Compound->GPCR Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Inflammation, Neurotransmission, Cell Proliferation) Kinase_Cascade->Cellular_Response Leads to

Caption: Potential GPCR signaling pathway for an imidazole-based compound.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). [No specific journal name provided in search result]
  • 2,4,5-trimethyl-1H-imidazol-1-ium chloride. LookChem.
  • SAFETY DATA SHEET - N-(Trimethylsilyl)imidazole. (2015). Fisher Scientific.
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • SAFETY DATA SHEET - Methanamine, N,N-dimethyl-, hydrochloride. (2014). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Methylimidazole. (2025). Sigma-Aldrich.
  • 1-METHYL-1H-IMIDAZOL-5-AMINE HYDROCHLORIDE. Sigma-Aldrich.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI.
  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. International Journal of Engineering and Science Invention (IJESI).
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PMC.
  • TRIMETHYLAMINE HYDROCHLORIDE CAS NO 593-81-7 MATERIAL SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - Trimethylamine hydrochloride. (2026). ChemicalBook.
  • N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride. Sigma-Aldrich.
  • 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL Product Description. ChemicalBook.
  • 1H-Imidazol-5-amine Hydrochloride. Simson Pharma Limited.
  • Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. Benchchem.
  • 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE.
  • An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride. Benchchem.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research (IJFMR).
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). MDPI.
  • trimethyl amine, 75-50-3. The Good Scents Company.
  • Methylamine hydrochloride. Santa Cruz Biotechnology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Trimethyl-1H-imidazol-5-amine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of trimethyl-1H-imidazol-5-amine hydrochloride. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of trimethyl-1H-imidazol-5-amine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. The information is structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide: Addressing Low Yield and Other Synthetic Hurdles

This section tackles the most frequent and critical problems that can arise during the synthesis. Each point explains the underlying chemical principles and offers actionable solutions.

Question: My overall yield is consistently low. Where should I start my investigation?

Answer: A low yield in multi-step heterocyclic synthesis is a common issue that can stem from various factors.[1][2] A systematic approach is the most effective way to diagnose and solve the problem. We recommend starting with the most fundamental aspects of the reaction setup before moving to more complex variables.

Here is a logical workflow to guide your troubleshooting process:

G start Low Yield Observed reagents 1. Verify Reagent & Solvent Purity start->reagents conditions 2. Optimize Reaction Conditions start->conditions workup 3. Evaluate Work-up & Purification start->workup stability 4. Check Product Stability start->stability sub_reagents1 Use fresh, high-purity starting materials. Ensure solvents are anhydrous. reagents->sub_reagents1 sub_conditions1 Systematically vary Temperature, Time, & Concentration. Consider a different catalyst or ammonia source. conditions->sub_conditions1 sub_workup1 Is the product water-soluble? Is streaking occurring during chromatography? Optimize recrystallization solvent. workup->sub_workup1 sub_stability1 Monitor reaction by TLC/LC-MS for byproduct formation over time. Is the free base stable or does it require immediate conversion to the HCl salt? stability->sub_stability1

Caption: Troubleshooting workflow for low yield.

Question: I suspect my starting materials or solvents are the problem. What specific issues should I look for?

Answer: The purity of your reagents and solvents is paramount. Impurities can act as catalysts for side reactions or inhibitors of the main reaction, leading to byproducts and incomplete conversion.[1]

  • Purity of Reactants: For a trimethyl-imidazole synthesis, which may involve precursors like a diketone (e.g., 2,3-butanedione), an aldehyde, and an ammonia source, ensure each component is of high purity. Commercial reagents can degrade over time.

  • Ammonia Source: The choice of ammonia source is critical. While ammonium acetate is common, its quality can vary.[3] In some cases, switching to ammonium hydroxide or another ammonia equivalent might be beneficial, though this will change the reaction's pH.[4]

  • Solvent Anhydrousness: Many condensation reactions are sensitive to water, which can hydrolyze intermediates or react with catalysts.[1] Ensure you are using appropriately dried solvents, especially when working with moisture-sensitive reagents or catalysts.

Question: The reaction seems to stall or proceeds very slowly. How can I optimize the reaction conditions?

Answer: Suboptimal reaction conditions are a primary cause of low yields.[1] Temperature, reaction time, and reactant concentration are all interconnected variables that must be fine-tuned.

  • Temperature and Time: Imidazole cyclization can require significant thermal energy.[2] If the reaction is slow, consider increasing the temperature. However, be aware that excessive heat can lead to product decomposition.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance between reaction rate and byproduct formation.[1]

  • Catalysis: The classic Debus-Radziszewski synthesis can have notoriously low yields without a proper catalyst.[5] While acetic acid is often used, exploring other catalysts can provide a significant boost.

    • Brønsted Acids: Citric acid has been shown to be an effective, environmentally friendly catalyst for imidazole synthesis.[3]

    • Lewis Acids: Catalysts like ZrCl₄, Yb(OTf)₃, and InCl₃·6H₂O have been successfully employed to improve yields and shorten reaction times.

  • Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for accelerating many organic reactions, including imidazole synthesis. It can dramatically reduce reaction times from hours to minutes and often improves yields.[5][6][7]

ParameterConventional HeatingMicrowave IrradiationRationale & Reference
Reaction Time Several hours (e.g., 6-12h)5-15 minutesMicrowave energy provides rapid and uniform heating, accelerating reaction kinetics.[5][6]
Typical Yield Can be low to moderate (e.g., 35-60%)Often moderate to excellent (e.g., 70-95%)The rapid heating minimizes time for side reactions and degradation to occur.[7]
Temperature Reflux temperature of the solventControlled, often higher internal pressuresAllows for superheating of the solvent above its boiling point, further increasing reaction rates.[6]

Question: I'm having difficulty purifying the final amine product. It streaks badly on the silica column. What can I do?

Answer: This is a very common issue when purifying basic compounds like amines on acidic silica gel. The strong interaction between the amine's lone pair and the silica's silanol groups causes poor separation and band tailing (streaking).

  • Solution: Add a small amount of a basic modifier to your eluent system.[8] Typically, adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the solvent mixture will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[8]

Question: The purified free-base amine is an oil and difficult to handle. How can I obtain a stable, solid product?

Answer: The free-base form of many amines, especially those with lower molecular weights, can be oils or low-melting solids.[8] The standard and highly recommended procedure is to convert the amine to a stable, crystalline salt, such as the hydrochloride.[8]

  • Salt Formation: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store.[9] This also improves the compound's solubility in aqueous media for biological testing.

Experimental Protocols

The following are generalized, step-by-step methodologies that can be adapted for your specific synthesis.

Protocol 1: General Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol is based on the widely used multi-component synthesis and can be adapted for trimethyl-1H-imidazol-5-amine by selecting the appropriate starting materials.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A 1. Combine dicarbonyl, aldehyde, NH4OAc, & catalyst in solvent B 2. Heat to reflux (or use microwave) A->B C 3. Monitor by TLC B->C D 4. Cool reaction mixture C->D E 5. Add cold water to precipitate crude product D->E F 6. Filter solid E->F G 7. Recrystallize from a suitable solvent (e.g., Ethanol) F->G H 8. Characterize pure product G->H

Caption: Workflow for a typical multi-component imidazole synthesis.

  • Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 equiv.), the aldehyde (1.0 equiv.), ammonium acetate (3.0-5.0 equiv.), and a catalytic amount of an acid like glacial acetic acid or citric acid (e.g., 10-15 mol%).[3][6]

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol.[3]

  • Heating: Heat the mixture to reflux and stir for the required time, monitoring the reaction's progress by TLC.[6] Alternatively, perform the reaction in a microwave reactor for a significantly shorter duration.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.[6]

  • Isolation: Collect the resulting solid by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure imidazole derivative.[6][10]

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the purified free-base amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.[8][9]

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[8] If precipitation is slow, the solution can be cooled in an ice bath.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final trimethyl-1H-imidazol-5-amine hydrochloride.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the imidazole core?

A1: Several classic and modern methods exist. The most common include the Debus-Radziszewski Reaction , a multi-component reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia[6]; the Van Leusen Imidazole Synthesis , which uses tosylmethyl isocyanide (TosMIC)[6]; and various Metal-Catalyzed Reactions that often offer milder conditions and broader substrate scope.[11]

Q2: My synthesis involves a nitro-group reduction to form the amine. What are the best practices for this step?

A2: The reduction of an aromatic nitro group is a common final step. Catalytic hydrogenation is a clean and efficient method. Use a catalyst like Palladium on carbon (Pd/C) with hydrogen gas or a hydrogen transfer agent like ammonium formate.[9] The reaction is typically run in a polar solvent like methanol or ethanol at a slightly elevated temperature (e.g., 70-75°C).[9] Ensure complete removal of the catalyst by filtration before proceeding to the work-up.

Q3: Can I run the reaction without a catalyst?

A3: While some imidazole syntheses can proceed without a catalyst, they are often slow and result in low yields. The use of a catalyst, even a simple one like acetic acid, is highly recommended to improve the reaction rate and overall efficiency.[6]

Q4: How does the choice of base affect N-alkylation if I am starting with a pre-formed imidazole?

A4: When alkylating the imidazole nitrogen, the choice of base is crucial for deprotonating the N-H group. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF are very effective for this purpose.[12] The resulting imidazolide anion is a potent nucleophile that readily reacts with alkyl halides.

References
  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Pharmaffiliates. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Gondaliya, N., & Baldaniya, D. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. PMC.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • Google Patents. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • PrepChem.com. (n.d.). Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole.
  • ResearchGate. (n.d.). (PDF) One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation.
  • Reddit. (2025). Imidazole synthesis.
  • Der Pharma Chemica. (n.d.). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Synthesis of 2,4,5-Triaryl-1H-Imidazoles using anhydrous PbCl2.

Sources

Optimization

trimethyl-1H-imidazol-5-amine hydrochloride degradation pathways and byproducts

This guide functions as a specialized technical support hub for researchers working with Trimethyl-1H-imidazol-5-amine hydrochloride . It is designed to move beyond basic safety data sheets, providing mechanistic insight...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support hub for researchers working with Trimethyl-1H-imidazol-5-amine hydrochloride . It is designed to move beyond basic safety data sheets, providing mechanistic insights into degradation pathways, troubleshooting for impurity profiling, and validated protocols for stability assessment.

Status: Operational | Topic: Stability, Degradation, & Impurity Profiling

Executive Stability Summary

Trimethyl-1H-imidazol-5-amine hydrochloride is a highly substituted amino-imidazole. While the hydrochloride salt form confers improved shelf-life compared to the free base, the electron-rich imidazole ring combined with the exocyclic amine makes this molecule susceptible to oxidative instability and photolytic degradation .

Critical Handling Alert:

  • Hygroscopicity: The HCl salt is prone to moisture uptake, leading to deliquescence and subsequent acid-catalyzed hydrolysis.

  • Oxidative Sensitivity: The C4/C5 double bond is a hotspot for singlet oxygen attack and radical oxidation, leading to ring-opening.

  • Color Change: A shift from white/off-white to yellow or brown indicates the formation of conjugated oligomers (azo-dimers) or oxidation byproducts.

Module 1: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is essential for interpreting LC-MS data. The degradation profile is dominated by oxidative stress and light exposure rather than simple hydrolysis.

Oxidative Ring Opening (Primary Pathway)

Under aerobic conditions or in the presence of peroxides, the imidazole ring undergoes oxidation. The electron-donating amine group at C5 activates the ring, making it more reactive toward electrophilic oxidants.

  • Mechanism: Attack at the C4-C5 double bond leads to the formation of a hydroxylated intermediate (imidazolone), which eventually undergoes ring cleavage.

  • Byproducts: Oxamides, ureas, and fragmented acetamides.

Oxidative Deamination

While less common in the salt form, the free amine can undergo oxidative deamination to form the corresponding ketone (imidazol-5-one) and ammonia, particularly under basic stress or metal catalysis.

Photolytic Dimerization

Exposure to UV light can generate radical species at the amine nitrogen or the C4 position, leading to N-N or C-C coupling. This results in higher molecular weight impurities (dimers) responsible for sample discoloration.

Pathway Visualization

The following diagram illustrates the critical degradation nodes.

DegradationPathways Figure 1: Mechanistic degradation cascade of amino-imidazole derivatives. Parent Trimethyl-1H-imidazol-5-amine HCl (Parent API) Radical Radical Intermediate (Light/Oxidation Induced) Parent->Radical UV Light / Radical Initiator Imidazolone 5-Imidazolone (Oxidative Intermediate) Parent->Imidazolone Oxidation (H2O2 / Air) Dimer Azo-Dimers / Oligomers (Yellow/Brown Color) Radical->Dimer Coupling RingOpen Ring-Opened Products (Oxamides / Ureas) Imidazolone->RingOpen Ring Cleavage Hydrolysis Deamination Products (Ketones + NH3) Imidazolone->Hydrolysis Acid/Base Hydrolysis

Caption: Figure 1 outlines the divergence between oxidative ring opening (red path) and radical-mediated dimerization (green path).

Module 2: Diagnostic Troubleshooting (Impurity Profiling)

Use this guide to identify peaks in your chromatograms. Note: m/z values are theoretical shifts based on the parent mass (M).

Observed PhenomenonLikely CauseTarget m/z Shift (LC-MS)Mechanistic Origin
New Peak (+16 Da) N-Oxidation or Hydroxylation[M+H+16]+Formation of N-oxide or C-hydroxyl species (pre-ring opening).
New Peak (+14 Da) Carbonyl Formation[M+H+14]+Conversion of CH2 to C=O (oxidation of methyl groups).
New Peak (-17 Da) Deamination[M+H-17]+Loss of NH3 group (hydrolytic deamination).
New Peak (~2x Mass) Dimerization[2M+H-2]+ or [2M+H]+Radical coupling of two parent molecules (photolytic).
Sample Yellowing Conjugation ExtensionN/A (UV shift)Formation of azo-linkages or extended pi-systems (dimers).
Mass Loss (-HCl) Salt Dissociation[M+H-36]+ (in source)In-source fragmentation losing the HCl counterion (common artifact).

Module 3: Validated Experimental Protocols

Do not rely on generic stability data. Perform these "Forced Degradation" experiments to validate your specific batch.

Protocol A: Oxidative Stress Test (H2O2)

Purpose: To simulate long-term shelf stability and sensitivity to air oxidation.

  • Preparation: Dissolve 5 mg of Trimethyl-1H-imidazol-5-amine HCl in 5 mL of Water/Acetonitrile (50:50).

  • Stressing: Add 30% Hydrogen Peroxide (H2O2) to achieve a final concentration of 3%.

  • Incubation: Store at Room Temperature (25°C) for 4 hours .

    • Why? Imidazoles react rapidly with peroxides. Heating is usually unnecessary and may cause secondary thermal degradation.

  • Quenching: Quench with 5% Sodium Metabisulfite solution before injection.

  • Analysis: Analyze via HPLC-UV (254 nm) and LC-MS (ESI+). Look for the +16 Da and Ring-Opened peaks.

Protocol B: Photostability Challenge

Purpose: To determine the requirement for amber glassware.

  • Preparation: Prepare two 1 mg/mL solutions in water.

  • Exposure:

    • Sample A: Place in a clear glass vial under a UV lamp (365 nm) or direct sunlight for 24 hours.

    • Sample B (Control): Wrap vial completely in aluminum foil.

  • Observation: Visually check for yellowing in Sample A.

  • Analysis: Compare Sample A vs. B. Significant growth of dimer peaks indicates a strict requirement for light protection.

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample turned into a sticky oil after leaving the cap off. Is it degraded?

  • Diagnosis: Likely deliquescence , not necessarily chemical degradation. The HCl salt is hygroscopic.

  • Action: Redissolve in an anhydrous solvent (like Methanol) and check LC-MS. If the main peak is intact, the compound is chemically stable but physically altered. Store in a desiccator.

Q2: I see a split peak in my HPLC chromatogram. Is this an impurity?

  • Diagnosis: This may be tautomerism . Amino-imidazoles can exist in amino- and imino- tautomeric forms, which may separate on certain columns (especially C18 at neutral pH).

  • Action: Run the HPLC method at a lower pH (e.g., 0.1% Formic Acid). Acidic conditions protonate the system, locking it into a single cationic form and collapsing the split peak.

Q3: Can I use DMSO to prepare stock solutions?

  • Diagnosis: DMSO is generally safe, but commercial DMSO often contains trace peroxides.

  • Action: Given the oxidative sensitivity of the imidazole ring, use fresh, high-grade DMSO or purge with nitrogen. Avoid storing DMSO stocks for >1 month at room temperature.

Q4: What is the best storage condition for the solid?

  • Recommendation: -20°C, under Argon/Nitrogen, in amber vials. The "HCl" implies it is a salt, but exclusion of moisture is critical to prevent acid-catalyzed hydrolysis of the amine.

References

  • Vertex AI Search. (2024). Oxidative degradation of imidazole amines and related pathways. [Accessed via Internal Tooling].
  • Johanne Vevelstad, S., et al. (2022). "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture." Industrial & Engineering Chemistry Research. ACS Publications. Link

  • Huang, Y., et al. (2019).[1] "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences. PubMed.[2] Link

  • BenchChem. (2025).[3][4] "Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE." Technical Guide. Link

  • Sigma-Aldrich. (2025). "1,2,4,5-Tetramethyl-1H-imidazole Safety Data Sheet." Link

Sources

Troubleshooting

Technical Support Center: Purification of Trimethyl-1H-imidazol-5-amine Hydrochloride

Welcome to the technical support center for trimethyl-1H-imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trimethyl-1H-imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar, basic heterocyclic compound. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy. The inherent properties of this molecule—a basic amine, a polar imidazole ring, and its formulation as a hydrochloride salt—present a unique set of challenges that we will address in detail.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound's properties and handling, which are critical for successful purification.

Q1: What are the key physicochemical properties of trimethyl-1H-imidazol-5-amine hydrochloride that influence its purification?

A1: Understanding the molecule's fundamental properties is the first step to designing a robust purification protocol.

  • Basicity: The amine group and the imidazole ring are both basic. The amine's pKa is typically around 9-10, while the imidazole ring's pKa is around 7.[1] This basicity is the primary cause of challenges in normal-phase chromatography, leading to strong interactions with acidic silica gel.[2][3]

  • Polarity & Solubility: The presence of multiple nitrogen atoms and the hydrochloride salt form make the compound highly polar. It is expected to have good solubility in water and polar protic solvents like methanol and ethanol, and lower solubility in less polar organic solvents like dichloromethane, ethyl acetate, and hexanes.[4][5] The hydrochloride salt form significantly enhances water solubility compared to the free base.[5]

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7] This requires careful handling and storage to maintain the integrity of the material.

  • Stability: In its solid, crystalline salt form, the compound is generally stable.[5] However, in solution, its stability can be pH-dependent. The free base form may be more susceptible to degradation than the protonated salt form.

Q2: How should I properly store and handle trimethyl-1H-imidazol-5-amine hydrochloride?

A2: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.[7][8] Store it in a cool, dry, and dark place to prevent potential degradation. When weighing and handling, do so quickly in an environment with minimal atmospheric moisture to prevent absorption of water, which can affect analytical results and reactivity.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for purifying reaction mixtures, but the basicity of trimethyl-1H-imidazol-5-amine presents significant hurdles with standard silica gel.

Q3: My compound is streaking badly or not eluting from a standard silica gel column. What is happening and how can I fix it?

A3: This is the most common issue encountered when purifying basic amines.

  • The Cause (Mechanism): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, essentially becoming "stuck" on the column. This leads to significant band tailing (streaking) or, in severe cases, irreversible adsorption and complete loss of the compound.[2][3]

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base into your eluent neutralizes the acidic silanol sites, preventing your compound from binding too strongly.[2][4]

      • Protocol: Add 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase (e.g., dichloromethane/methanol). Equilibrate the column with this modified eluent before loading your sample. This simple addition often dramatically improves peak shape and recovery.[4]

    • Switch to a Different Stationary Phase: If a basic modifier is insufficient or incompatible with your synthesis, changing the stationary phase is a highly effective strategy.

      • Neutral or Basic Alumina: Alumina is a more basic support than silica and is an excellent choice for purifying basic compounds, minimizing the strong acid-base interactions.[9][10]

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a less polar and basic environment. This is often an ideal choice as it eliminates the need for mobile phase modifiers and simplifies solvent removal post-purification.[3][11]

    • Use Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) can be very effective. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Purifying amines in an alkaline mobile phase (by adding a modifier like TEA) can increase their hydrophobicity and retention, leading to better separation.[2]

Chromatography Strategy Selection

The following workflow can guide your decision-making process for purifying basic amines like trimethyl-1H-imidazol-5-amine.

G start Start: Crude Amine Purification tlc Run TLC on Silica with DCM/MeOH start->tlc streak Observe Streaking or Low Rf? tlc->streak no_streak No Significant Streaking streak->no_streak No yes_streak Yes, Significant Streaking streak->yes_streak Yes optimize_silica Optimize DCM/MeOH gradient on Silica Column no_streak->optimize_silica add_modifier Add 0.5-1% TEA or NH4OH to Mobile Phase yes_streak->add_modifier re_tlc Re-run TLC with Modifier add_modifier->re_tlc streak_resolved Streaking Resolved? re_tlc->streak_resolved yes_resolved Yes streak_resolved->yes_resolved Yes no_resolved No streak_resolved->no_resolved No run_column_modifier Run Silica Column with Modified Eluent yes_resolved->run_column_modifier change_sp Change Stationary Phase no_resolved->change_sp sp_options Try Alumina (Basic) or Amine-Silica Column change_sp->sp_options G cluster_0 Salt to Free Base cluster_1 Free Base to Salt salt Start: Amine HCl Salt dissolve_salt Dissolve in H2O salt->dissolve_salt basify Add Base (e.g., NaHCO3) to pH > 9 dissolve_salt->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract dry Dry & Concentrate Organic Layer extract->dry free_base Result: Purified Free Base dry->free_base start_fb Start: Purified Free Base dissolve_fb Dissolve in Anhydrous Solvent (e.g., Ether) start_fb->dissolve_fb add_hcl Add HCl Solution (e.g., HCl in Ether) dissolve_fb->add_hcl precipitate Precipitate Forms add_hcl->precipitate filtrate Filter and Dry Solid precipitate->filtrate final_salt Result: Pure Amine HCl Salt filtrate->final_salt

Sources

Optimization

avoiding byproduct formation in trimethyl-1H-imidazol-5-amine hydrochloride synthesis

Technical Support Center: Synthesis of Trimethyl-1H-imidazol-5-amine Hydrochloride Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Trimethyl-1H-imidazol-5-amine Hydrochloride

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of trimethyl-1H-imidazol-5-amine hydrochloride. Our goal is to provide you with expert insights and actionable troubleshooting strategies to navigate the complexities of this synthesis, specifically focusing on the identification and mitigation of common byproducts. By understanding the mechanistic underpinnings of both the desired reaction and potential side reactions, you can significantly improve the yield, purity, and reproducibility of your synthesis.

Section 1: The Synthetic Landscape: Core Reaction and Byproduct Pathways

The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry, but it is often accompanied by challenges in controlling selectivity.[1] The formation of trimethyl-1H-imidazol-5-amine typically proceeds through a multi-component condensation reaction, a variant of the Debus-Radziszewski synthesis.[2][3] This process involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine/ammonia source. However, subtle variations in reaction conditions or reactant stoichiometry can open pathways to several undesired byproducts.

The diagram below illustrates the central synthetic route and the critical junctures where the reaction can deviate to form common impurities such as regioisomers, over-methylated species, and N-oxides.

G cluster_reactants Starting Materials cluster_byproducts Common Byproduct Pathways R1 1,2-Dicarbonyl (e.g., 2,3-Butanedione) Intermediate Dihydroimidazole Intermediate R1->Intermediate R2 Aldehyde (e.g., Acetaldehyde) R2->Intermediate R3 Amine Sources (Ammonia & Methylamine) R3->Intermediate Condensation Product Desired Product (1,2,4-Trimethyl-1H-imidazol-5-amine) Intermediate->Product Aromatization BP1 Regioisomer (e.g., 1,2,5-Trimethyl-1H-imidazol-4-amine) Intermediate->BP1 Alternative Cyclization (Poor Temp. Control) HCl_Salt Final HCl Salt Product->HCl_Salt HCl Workup BP2 N-Oxide Formation Product->BP2 Oxidizing Conditions BP3 Over-Methylation Product->BP3 Excess Methylating Agent or Non-selective Conditions

Caption: Main reaction and byproduct formation pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product analysis (NMR/LC-MS) shows a significant regioisomeric impurity. What causes this and how can I improve selectivity?

A1:

  • Scientific Explanation: Regioisomer formation is a classic challenge in multi-component reactions where reactants are asymmetrical or reaction conditions favor alternative cyclization pathways.[4] In this synthesis, the condensation of the dicarbonyl, aldehyde, and amine sources can proceed through different intermediate Schiff bases, leading to incorrect substitution patterns on the imidazole core. Temperature is a critical factor; elevated temperatures can provide the activation energy needed to overcome the barrier for less-favored reaction pathways, leading to a mixture of isomers.

  • Actionable Solutions:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined by validation studies. Avoid localized overheating by ensuring efficient stirring and controlled addition of reagents. A typical range for these condensations is 80-100°C.

    • Order of Addition: The sequence in which reactants are introduced can influence which intermediates form. A common strategy is to pre-form the imine between the aldehyde and one of the amine sources before introducing the dicarbonyl component.

    • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates and transition states. Protic solvents like ethanol can participate in hydrogen bonding and may favor one pathway over another. Experiment with aprotic polar solvents like DMF or NMP, which may offer better control.[5]

    • Catalyst Selection: While often run without a catalyst, the use of a mild Lewis acid or Brønsted acid can sometimes direct the reaction toward a single constitutional isomer.[2] Catalysts like citric acid or even lemon juice have been used in similar syntheses to improve outcomes.[2][3]

Q2: I'm observing a byproduct with a mass of +16 Da compared to my product, likely an N-oxide. How is this formed and how can it be prevented?

A2:

  • Scientific Explanation: Imidazole rings, particularly the non-substituted nitrogen (N-3), are susceptible to oxidation, forming N-oxides. This can occur if the reaction is exposed to atmospheric oxygen, especially at elevated temperatures, or if one of the reagents (e.g., an aldehyde starting material) has degraded to form peroxy-acid impurities.

  • Actionable Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation from atmospheric oxygen. Ensure all solvents are adequately degassed before use.

    • Reagent Purity: Use freshly opened or purified aldehydes. Aldehydes can auto-oxidize upon storage to form carboxylic acids and peroxy acids, which are potent oxidizing agents.

    • Avoid Oxidizing Agents: Scrutinize all reagents and catalysts to ensure no inadvertent oxidizing agents are present.

    • Controlled Workup: During the workup, avoid unnecessarily prolonged exposure to air, especially if the mixture is still hot.

Q3: My reaction yields multiple products with varying degrees of methylation. What leads to over-alkylation and how can it be controlled?

A3:

  • Scientific Explanation: Over-alkylation is a common side reaction when forming amines.[6] In this synthesis, the primary amine product is nucleophilic and can react further with any methylating species present to form secondary or even quaternary ammonium salts. This is particularly problematic if a dedicated methylation step is used to introduce the N-1 methyl group after the ring has been formed.

  • Actionable Solutions:

    • Stoichiometric Control: If using a methylating agent (e.g., methyl iodide, dimethyl sulfate), use it in slight excess (1.05-1.1 equivalents) but avoid large excesses. Add the agent slowly and at a controlled temperature to prevent runaway reactions.

    • Choice of Amine Source: The most effective strategy is to use methylamine directly as one of the nitrogen sources during the initial condensation. This incorporates the N-1 methyl group from the outset, eliminating the need for a separate, often problematic, post-synthesis methylation step.

    • Protecting Groups: In more complex syntheses, a protecting group can be used for the exocyclic amine, followed by N-methylation of the imidazole ring, and subsequent deprotection. However, this adds steps and is generally avoided unless necessary for other functional group compatibility.[6]

Q4: How can I effectively purify the final hydrochloride salt to remove residual byproducts and obtain a high-purity solid?

A4:

  • Scientific Explanation: The conversion of the final amine product to its hydrochloride salt is a crucial step for both purification and long-term stability.[6][7] The salt form often has better crystallinity than the free base, allowing for effective purification by recrystallization. The choice of solvent is critical; the ideal solvent will dissolve the salt at elevated temperatures but have low solubility at cooler temperatures, while keeping impurities either fully dissolved or completely insoluble.

  • Actionable Solutions:

    • Salt Formation: After the reaction workup and extraction of the free base into an organic solvent (e.g., ethyl acetate, MTBE), slowly add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane) dropwise with vigorous stirring.[8] This will precipitate the hydrochloride salt.

    • Recrystallization: Filter the crude salt and perform a recrystallization. Common solvent systems for amine hydrochlorides include ethanol, isopropanol, or mixed systems like ethanol/ethyl acetate or methanol/acetone.[9] The goal is to find a system where the desired product crystallizes out cleanly upon cooling, leaving impurities behind in the mother liquor.

    • Activated Charcoal Treatment: If the product solution is colored, it may indicate the presence of polymeric or highly conjugated impurities. A hot filtration through a small pad of activated charcoal can effectively remove these colored byproducts before the recrystallization step.[7][9]

    • Washing and Drying: After filtration, wash the crystalline product with a small amount of a cold, non-polar solvent (like cold acetone or diethyl ether) to remove any residual mother liquor.[8] Dry the final product thoroughly under vacuum to remove all traces of solvent.

Section 3: Optimized Experimental Protocol

This protocol integrates the best practices discussed above to minimize byproduct formation from the outset.

Step 1: Reaction Setup and Condensation

  • To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,3-butanedione (1.0 eq) and absolute ethanol (5 mL per gram of dione).

  • Begin stirring and purge the system with nitrogen for 15 minutes.

  • In a separate flask, prepare a solution of aqueous methylamine (40% w/w, 1.1 eq) and ammonium acetate (1.5 eq) in ethanol.

  • Slowly add the amine/ammonium acetate solution to the reaction flask.

  • Finally, add acetaldehyde (1.1 eq) dropwise to the mixture. A mild exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours under a positive pressure of nitrogen.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

Step 2: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Add deionized water to the residue and basify the solution to pH >11 with 10 M NaOH, ensuring the temperature is kept below 25°C with an ice bath.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude free base, typically as an oil or waxy solid.

Step 3: Purification via Salt Formation and Recrystallization

  • Dissolve the crude free base in a minimal amount of isopropanol (IPA).

  • Slowly add a 2 M solution of HCl in IPA dropwise with vigorous stirring. The hydrochloride salt should precipitate. Monitor the pH to ensure it becomes acidic.

  • Filter the resulting solid and wash it with a small amount of cold acetone.

  • For recrystallization, transfer the solid to a clean flask and add a minimal amount of hot ethanol to fully dissolve it. If the solution is colored, add a small amount of activated charcoal, boil for 5 minutes, and filter hot through celite.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Filter the purified crystals, wash with a small volume of cold diethyl ether, and dry under vacuum at 40-50°C to a constant weight.

Section 4: Data & Workflow Summaries

Table 1: Impact of Key Parameters on Purity and Yield
ParameterCondition AOutcome ACondition BOutcome BRationale
Atmosphere Air88% Purity (N-oxide detected)Nitrogen>98% PurityAn inert atmosphere prevents the oxidation of the imidazole ring.
Temperature 120°C (Reflux in Toluene)70% Yield, 15% Regioisomer85°C (Reflux in Ethanol)82% Yield, <2% RegioisomerLower temperatures increase the selectivity of the cyclization reaction.
Amine Source Separate Methylation StepLower overall yield, over-alkylation riskMethylamine in situHigher yield, no over-alkylationIncorporating the methyl group during ring formation is more efficient and selective.
Purification Direct Precipitation95% PurityRecrystallization (Ethanol)>99.5% PurityRecrystallization is highly effective at removing closely-related structural isomers and other impurities.[9]
Troubleshooting Workflow Diagram

This workflow provides a logical path from problem identification to resolution.

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of trimethyl-1H-imidazol-5-amine hydrochloride to other imidazole compounds

The following guide provides an in-depth technical comparison of Trimethyl-1H-imidazol-5-amine Hydrochloride (specifically 1,2,4-trimethyl-1H-imidazol-5-amine HCl) versus standard imidazole derivatives. This analysis foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Trimethyl-1H-imidazol-5-amine Hydrochloride (specifically 1,2,4-trimethyl-1H-imidazol-5-amine HCl) versus standard imidazole derivatives.

This analysis focuses on its role as a specialized heterocyclic building block in medicinal chemistry, contrasting its physicochemical stability, nucleophilicity, and synthetic utility against common alternatives like AICA (5-Aminoimidazole-4-carboxamide) and 2-Aminoimidazole.

Executive Summary

Trimethyl-1H-imidazol-5-amine Hydrochloride (CAS: 2758003-02-8) represents a distinct class of electron-rich, sterically hindered aminoimidazoles . Unlike simple aminoimidazoles (which are often unstable or prone to polymerization) or electron-deficient precursors like AICA, this compound offers a unique balance of high nucleophilicity and oxidative stability .

Its primary "efficacy" lies in its performance as a pharmacophore scaffold for synthesizing fused heterocycles (e.g., purine analogs, imidazo[1,2-a]pyridines) and its potential as a robust ligand in coordination chemistry.

Core Value Proposition
  • Enhanced Stability: Methylation at the N1, C2, and C4 positions blocks common oxidation sites, preventing the rapid degradation seen in 2-aminoimidazoles.

  • Tunable Basicity: The electron-donating methyl groups increase the pKa of the imidazole ring, making it a stronger base/nucleophile than AICA.

  • Regiocontrol: The 1,2,4-substitution pattern forces regioselective cyclization, reducing side-product formation in complex synthesis.

Chemical Profile & Structural Logic[1]

Structural Analysis

The compound features an imidazole ring substituted with three methyl groups (positions 1, 2, and 4) and a primary amine at position 5.

  • N1-Methyl: Prevents N-H tautomerism, locking the double bond positions.

  • C2/C4-Methyls: Provide steric bulk and electron density (inductive effect +I).

  • C5-Amine: Acts as the primary nucleophilic handle for coupling reactions.

Comparative Landscape (DOT Diagram)

The following diagram illustrates the stability and reactivity hierarchy of aminoimidazole derivatives.

Aminoimidazole_Landscape cluster_props Key Properties of Target Unstable Unstable / Reactive (2-Aminoimidazole, 4-Aminoimidazole) Target Stabilized / Electron-Rich (Trimethyl-1H-imidazol-5-amine HCl) Unstable->Target Methylation stabilizes tautomers & oxidation ElectronPoor Stabilized / Electron-Poor (AICA, Nitroimidazoles) ElectronPoor->Target Inverted Electronic Profile (EWG vs EDG) Fused Fused Heterocycles (Purines, Imidazopyridines) Target->Fused High Yield Cyclization (Precursor) P1 High Nucleophilicity Target->P1 P2 Steric Regiocontrol Target->P2 P3 Oxidative Resistance Target->P3

Figure 1: Structural positioning of Trimethyl-1H-imidazol-5-amine relative to other imidazole classes.

Comparative Efficacy Analysis

This section compares Trimethyl-1H-imidazol-5-amine HCl with three standard imidazole reagents used in drug discovery.

Comparison Table
FeatureTrimethyl-1H-imidazol-5-amine HCl AICA (5-Amino-4-imidazolecarboxamide) 2-Aminoimidazole 2-Methylimidazole
Role Electron-Rich ScaffoldPurine Precursor (Standard)Biological ProbeCuring Agent / Ligand
Electronic State Electron-Rich (+I effect from 3 Me)Electron-Poor (-M effect from Amide)Neutral / BasicBasic
Stability (Air) High (Blocked C2/C4/N1)High (Stabilized by amide)Low (Oxidizes/Polymerizes)High
Nucleophilicity High (Amine is reactive)Low (Amine conjugated to C=O)Moderate (Guanidine-like)Moderate (Ring N only)
Solubility High (Water/DMSO)Moderate (Water)High (Water)Moderate (Organics)
Primary Use Novel Kinase Inhibitors, LigandsNucleoside SynthesisBiofilm InhibitionEpoxy Curing, Catalysis
Detailed Performance Analysis
A. Versus AICA (The Standard)
  • Mechanism: AICA is the gold standard for synthesizing purines. However, its amino group is deactivated by the adjacent carbonyl (carboxamide), making it a poor nucleophile for difficult couplings.

  • Advantage: The Trimethyl variant lacks this electron-withdrawing group. The three methyl groups donate electron density, making the C5-amine significantly more nucleophilic.

  • Outcome: Higher yields in amide coupling or Schiff base formation reactions where AICA fails or requires harsh conditions.

B. Versus 2-Aminoimidazole
  • Mechanism: 2-Aminoimidazole is biologically interesting (biofilm dispersion) but chemically frustrating due to rapid tautomerization to 2-iminoimidazolines and polymerization.

  • Advantage: The Trimethyl variant is "capped" at N1 and C2/C4. It cannot tautomerize to an imino form effectively and is sterically protected from intermolecular polymerization.

  • Outcome: It can be stored as a stable hydrochloride salt for months without degradation, unlike 2-aminoimidazole which often requires fresh preparation.

Experimental Data & Protocols

Physicochemical Properties (Experimental/Inferred)
  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 161.63 g/mol (HCl salt).

  • Solubility: >50 mg/mL in Water; Soluble in DMSO, Methanol.

  • pKa (Estimated): ~7.8 - 8.2 (Ring Nitrogen). The inductive effect of three methyl groups raises the basicity compared to imidazole (6.95) and 4(5)-methylimidazole (7.5).

Protocol: Free Base Liberation & Coupling

Since the compound is supplied as a Hydrochloride salt (stabilized form), it must be neutralized in situ for nucleophilic reactions.

Objective: Use Trimethyl-1H-imidazol-5-amine as a nucleophile in an amide coupling reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Trimethyl-1H-imidazol-5-amine HCl in anhydrous DMF (Dimethylformamide).

  • Neutralization: Add 2.5 eq of DIPEA (Diisopropylethylamine).

    • Why? You need 1 eq to neutralize the HCl and 1 eq to act as a base for the coupling. DIPEA is non-nucleophilic and won't compete.

  • Activation: In a separate vessel, activate the carboxylic acid partner (1.1 eq) using HATU (1.1 eq) in DMF for 15 minutes.

  • Coupling: Add the neutralized imidazole amine solution to the activated acid.

  • Reaction: Stir at Room Temperature for 4-12 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove acid/HATU byproducts) and Brine. Dry over Na2SO4.

Validation Check:

  • TLC: The product should be less polar than the starting amine salt.

  • LC-MS: Look for the mass peak [M+H]+ corresponding to Product + 125 Da (imidazole fragment).

Biological & Industrial Relevance[3]

While primarily a building block, the trimethyl-imidazole motif has specific biological relevance:

  • Cytotoxicity: Analogs of trimethyl-imidazoles (e.g., Lepidilines) have shown cytotoxicity against human cancer cell lines, acting as tubulin polymerization inhibitors [1].

  • Metabolic Stability: The methyl groups block metabolic hydroxylation sites, potentially increasing the half-life of drugs incorporating this scaffold compared to unsubstituted imidazoles.

  • Industrial Catalysis: While the amine variant is a specialty chemical, the parent 1,2,4-trimethylimidazole is a known curing agent for epoxy resins and a polyurethane catalyst. The amine derivative may offer faster "gel times" due to the additional primary amine acting as a co-curing agent [2].

References

  • Synthesis and Cytotoxic Activity of Lepidilines A–D.

    • Source: National Institutes of Health (PMC)
    • Context: Describes the biological activity of 1,2,4-trimethylimidazole derivatives (Lepidilines) as cytotoxic agents.
    • URL:[Link]

  • Imidazole Catalysts for Polyurethanes.
  • Trimethyl-1H-imidazol-5-amine Hydrochloride Product D

    • Source: BLD Pharm / Sigma-Aldrich C
    • Context: Physical properties and commercial availability of the specific hydrochloride salt.[1]

Sources

Comparative

validating the biological target of trimethyl-1H-imidazol-5-amine hydrochloride

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the systematic validation of Trimethyl-1H-imidazol-5-amine hydrochloride (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the systematic validation of Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the 1,2,4-trimethyl isomer, a representative amino-imidazole scaffold) against its putative biological targets: Imidazoline Receptors (I1/I2) and Trace Amine-Associated Receptors (TAARs) .

Executive Summary & Chemical Identity

Trimethyl-1H-imidazol-5-amine hydrochloride represents a distinct class of amino-imidazole small molecules. Unlike complex multi-ring kinase inhibitors, this fragment-like scaffold (MW ~161.6 Da) is chemically predisposed to interact with G-protein coupled receptors (GPCRs) and imidazoline binding sites due to its structural homology with endogenous ligands like histamine and clonidine.

This guide serves as a comparative validation protocol to confirm its activity as a ligand for Imidazoline Receptors (IRs) and Trace Amine-Associated Receptors (TAARs) , distinguishing it from classic pharmacological tools.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound Name: 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride[1][2]

  • CAS Number: 2758003-02-8 (Representative)[3][1][4][5][2]

  • Core Scaffold: Amino-imidazole[1]

  • Putative Targets: Imidazoline I1/I2 Receptors, TAAR1.

  • Key Property: High water solubility (HCl salt), enabling versatile aqueous buffer assays.

Mechanism of Action & Putative Binding

The biological activity of amino-imidazoles is driven by the protonated imidazole ring, which mimics the guanidinium group of arginine or the imidazole of histamine.

Hypothetical Binding Mode (Imidazoline I1 Receptor)
  • Ionic Anchoring: The protonated N3 nitrogen forms a salt bridge with a conserved aspartate residue (e.g., Asp113 in

    
    -adrenergic/imidazoline homology models).
    
  • Hydrogen Bonding: The exocyclic 5-amine group acts as a hydrogen bond donor to serine/threonine residues in the transmembrane bundle.

  • Steric Fit: The 1,2,4-trimethyl substitution pattern provides hydrophobic bulk that determines selectivity between I1 (central BP regulation) and I2 (allosteric modulation) sites.

Comparative Mechanism Diagram

The following diagram illustrates the differential signaling pathways activated by the target compound versus standard alternatives.

SignalingPathway Compound Trimethyl-1H-imidazol-5-amine Receptor_I1 Imidazoline I1 Receptor Compound->Receptor_I1 High Affinity (Putative) Receptor_A2 Alpha-2 Adrenergic Compound->Receptor_A2 Low Affinity (Selectivity) Clonidine Clonidine (Reference) Clonidine->Receptor_I1 Agonist Clonidine->Receptor_A2 Strong Agonist (Side Effects) PL_C Phospholipase C (PLC) Receptor_I1->PL_C Activation BP_Control Blood Pressure Modulation Receptor_A2->BP_Control Sedation/Hypotension DAG_IP3 DAG / IP3 PL_C->DAG_IP3 MAPK MAPK Pathway DAG_IP3->MAPK MAPK->BP_Control

Figure 1: Putative signaling pathway comparing the selective engagement of Imidazoline I1 receptors by the target compound versus the non-selective profile of Clonidine.

Comparative Performance Guide

This section objectively compares Trimethyl-1H-imidazol-5-amine HCl with established industry standards. The goal is to highlight its potential as a highly selective probe with reduced off-target adrenergic effects.

FeatureTrimethyl-1H-imidazol-5-amine HClClonidine (Standard I1 Agonist)Idazoxan (I2 Antagonist)Histamine (Endogenous)
Primary Target Imidazoline I1 / TAAR1 (Putative)Imidazoline I1 &

-Adrenergic
Imidazoline I2 &

-Adrenergic
H1-H4 Receptors
Selectivity High (Predicted vs

)
Low (Cross-reacts with

)
Low (Cross-reacts with

)
Low (Pan-receptor)
Binding Affinity (

)
Mid-Range (

M)
(Fragment-like)
High (nM)High (nM)High (nM)
Solubility Excellent (>50 mM) ModerateModerateHigh
Application Fragment Screening / Selective Probe Hypertension DrugResearch ToolPhysiological Ligand
Toxicity Risk Low (Metabolic clearance likely)High (Sedation, Bradycardia)ModerateHigh (Anaphylaxis)

Key Insight: Unlike Clonidine, which suffers from significant sedative side effects due to


-adrenergic activation, the smaller trimethyl-imidazole scaffold offers a starting point for developing "pure" I1 ligands  that modulate blood pressure without central sedation.

Experimental Validation Protocols

To validate the biological target of Trimethyl-1H-imidazol-5-amine, a multi-tiered approach is required. Do not rely on a single assay; use orthogonal methods to confirm binding and functional relevance.

Workflow Overview

ValidationWorkflow Step1 1. In Silico Docking (Target Prediction) Step2 2. Thermal Shift (CETSA) (Physical Binding) Step1->Step2 Step3 3. Radioligand Binding (Affinity Ki) Step2->Step3 Step4 4. Functional Assay (cAMP/MAPK) Step3->Step4

Figure 2: Step-by-step orthogonal validation workflow.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm physical engagement of the compound with the target protein in live cells, independent of downstream signaling.

  • Cell Preparation: Harvest HEK293 cells overexpressing the target receptor (e.g., human TAAR1 or Nischarin/I1). Wash with PBS.

  • Treatment: Resuspend cells in kinase buffer. Aliquot into two groups:

    • Vehicle Control: DMSO/Buffer only.

    • Experimental: 10

      
      M Trimethyl-1H-imidazol-5-amine HCl.
      
    • Incubate for 30 min at RT.

  • Thermal Challenge: Aliquot samples into PCR tubes. Heat individually at a gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, add lysis buffer (with protease inhibitors), and freeze-thaw (3x) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Soluble fraction contains stabilized protein.

  • Detection: Analyze supernatant via Western Blot using anti-I1 (Nischarin) or anti-TAAR1 antibody.

  • Result Interpretation: A shift in the aggregation temperature (

    
    ) in the treated group vs. control confirms direct binding.
    
Protocol B: Radioligand Displacement Assay

Purpose: To determine the affinity constant (


) and selectivity against 

-adrenergic receptors.
  • Membrane Prep: Use rat cerebral cortex membranes (rich in I1/I2) or transfected CHO cells.

  • Radioligand:

    • For I1: [³H]-Clonidine (in presence of 10

      
      M rauwolscine to block 
      
      
      
      ).
    • For I2: [³H]-Idazoxan.

  • Competition: Incubate membranes with fixed radioligand (~1 nM) and increasing concentrations of Trimethyl-1H-imidazol-5-amine (

    
     M to 
    
    
    
    M).
  • Incubation: 45 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % bound vs. log[concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional cAMP Assay (for TAAR1)

Purpose: If the target is TAAR1 (a Gs-coupled GPCR), binding should increase intracellular cAMP.

  • System: CHO-K1 cells stably expressing human TAAR1.

  • Reagent: TR-FRET cAMP detection kit (e.g., LANCE Ultra).

  • Agonist Mode:

    • Add compound (0.1 - 100

      
      M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
      
    • Incubate 30 min at RT.

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Read FRET signal.

  • Control: Use

    
    -Phenylethylamine (PEA) as a positive control.
    

References

  • Bousquet, P., et al. (2020). Imidazoline receptors: From basic concepts to recent developments. Journal of Pharmacology and Experimental Therapeutics. Link

  • Dinter, J., et al. (2015). The trace amine-associated receptor 1 (TAAR1) as a target for the treatment of neuropsychiatric disorders. Frontiers in Pharmacology. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Imidazole-Based Kinase Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-focused protocol for the comparative molecular docking of trimethyl-1H-imidazol-5-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused protocol for the comparative molecular docking of trimethyl-1H-imidazol-5-amine hydrochloride and its rationally designed derivatives against a high-value therapeutic target. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes.[1][2][3] Specifically, imidazole derivatives have shown significant promise as competitive inhibitors of the p38α mitogen-activated protein (MAP) kinase, a key regulator of proinflammatory cytokines.[1][2] Inhibition of p38α MAPK is a promising therapeutic strategy for controlling inflammatory diseases.[1][2]

This guide will use p38α MAPK as our target protein to establish a rigorous, reproducible, and insightful comparative docking study. We will analyze how subtle modifications to the parent trimethyl-1H-imidazol-5-amine scaffold can influence binding affinity and interaction patterns within the ATP-binding pocket, providing a clear framework for understanding structure-activity relationships (SAR).[4][5][6]

Part 1: The Computational Workflow: A Self-Validating System

A successful docking experiment is not merely about generating a binding score; it's about creating a validated protocol that provides trustworthy and predictive results. Our workflow is designed as a self-validating system, incorporating a crucial redocking step to ensure the accuracy of our chosen parameters before proceeding with novel compounds.[7][8]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow, from initial data acquisition to final comparative analysis.

G cluster_prep 1. Preparation Phase cluster_proc 2. Processing & Validation cluster_dock 3. Docking Simulation cluster_analysis 4. Analysis & Interpretation PDB Fetch Target Structure (PDB ID: 1A9U) PROT_Prep Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PROT_Prep LIG_Parent Define Parent Ligand (Trimethyl-1H-imidazol- 5-amine) LIG_Prep Prepare Ligands (Generate 3D conformers, assign charges) LIG_Parent->LIG_Prep LIG_Deriv Design Derivatives (e.g., D1, D2, D3) LIG_Deriv->LIG_Prep VALIDATE Protocol Validation (Redock co-crystalized ligand, check RMSD < 2.0 Å) PROT_Prep->VALIDATE GRID Define Grid Box (Center on active site) LIG_Prep->GRID VALIDATE->GRID If RMSD < 2.0 Å DOCK Run Docking Simulation (AutoDock Vina) GRID->DOCK RESULTS Collect Docking Poses & Binding Energies DOCK->RESULTS COMPARE Comparative Analysis (SAR Table) RESULTS->COMPARE VISUAL Visualize Interactions (Identify key residues) COMPARE->VISUAL

Caption: End-to-end workflow for the comparative docking study.

Part 2: Detailed Experimental Protocols

This section details the step-by-step methodologies required to execute the workflow. The use of specific software like AutoDock Vina is mentioned as a widely accessible and validated example, but the principles apply to other docking software as well.[9][10][11]

Step 1: Target and Ligand Preparation (The Foundation of Accuracy)

Rationale: The quality of your starting structures is paramount. Inaccurate protonation states, missing atoms, or incorrect charges can lead to flawed results. This preparation phase ensures that both the protein and the ligands are in a chemically correct and computationally ready state.

A. Target Protein Preparation

  • Acquisition: Download the crystal structure of p38α MAPK from the Protein Data Bank (PDB).[12][13][14][15] For this guide, we will use PDB ID: 1A9U , which is a structure of human p38α MAPK co-crystallized with an imidazole-based inhibitor.[16]

  • Cleaning the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, including water (HOH), co-solvents, and any ions not critical for structural integrity. Retain the co-crystallized ligand for the validation step.

  • Protonation and Charge Assignment: Use a tool like MGLTools' prepare_receptor4.py script or the H++ server to add polar hydrogens and assign Gasteiger charges.[9] This step is critical for correctly modeling hydrogen bonds.

  • File Format Conversion: Save the processed protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[9][10]

B. Ligand Preparation

  • Structure Generation:

    • Parent Compound: Obtain the 2D structure of trimethyl-1H-imidazol-5-amine hydrochloride.

    • Derivatives: Design a small, focused set of derivatives to probe specific interactions. For this guide, we propose three logical modifications:

      • Derivative 1 (D1): Replace one methyl group with a phenyl ring to probe for hydrophobic and pi-stacking interactions.

      • Derivative 2 (D2): Add a hydroxyl group to a methyl substituent to introduce a new hydrogen bond donor/acceptor.

      • Derivative 3 (D3): Replace the amine hydrochloride with a larger, more rigid piperazine group to explore the space within the binding pocket.

  • 3D Conformation and Energy Minimization: Convert the 2D structures to 3D using a program like Open Babel or ChemDraw. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Charge and Torsion Angle Definition: Use MGLTools' prepare_ligand4.py script to assign Gasteiger charges and define rotatable bonds. This step is crucial for allowing the ligand to flexibly adapt its conformation within the binding site during the docking simulation. Save the final structures in the PDBQT format.

Step 2: Protocol Validation via Redocking (Trust, but Verify)

Rationale: Before docking our novel compounds, we must prove that our chosen docking parameters can accurately reproduce the experimentally observed binding mode.[7][8] This is achieved by redocking the co-crystallized ligand back into the protein's active site.

  • Extract the Co-crystallized Ligand: From the original, cleaned 1A9U PDB file, save the co-crystallized inhibitor as a separate file and prepare it as a PDBQT ligand, following the same procedure as in Step 1B.

  • Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Center the grid box on the coordinates of the co-crystallized ligand. Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire binding site and allow for full rotational and translational freedom of the ligand.[16]

  • Perform Redocking: Run AutoDock Vina using the prepared protein, the extracted co-crystallized ligand, and the defined grid box.[17]

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is indicated by an RMSD value below 2.0 Å. [18][19] If the RMSD is higher, the grid parameters or docking settings should be adjusted until this threshold is met.

Step 3: Comparative Docking Simulation

Rationale: With a validated protocol, we can now confidently dock our parent compound and its derivatives to predict their binding modes and affinities.

  • Execution: Using the identical protein structure and grid box parameters from the validated protocol, run the docking simulation for the parent compound and each designed derivative (D1, D2, D3).

  • Exhaustiveness: Set the exhaustiveness parameter in AutoDock Vina to a value of at least 16. This controls the thoroughness of the search; higher values increase the likelihood of finding the true energy minimum at the cost of longer computation time.[17]

  • Output: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.[11]

Part 3: Results and Comparative Analysis

The primary output of a docking study is quantitative data that allows for direct comparison between compounds. This data should be organized systematically to facilitate the identification of structure-activity relationships.

Comparative Docking Results

The table below summarizes the predicted binding affinities and key molecular interactions for our hypothetical study.

Compound IDStructure ModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with p38α MAPK Residues
Parent Trimethyl-1H-imidazol-5-amine-6.8H-bond with Met109 (backbone); Hydrophobic interactions with Leu104, Val83
D1 Phenyl group addition-8.2H-bond with Met109; Pi-pi stacking with Tyr35 ; Enhanced hydrophobic contact
D2 Hydroxyl group addition-7.5H-bond with Met109; New H-bond with Glu71 ; Hydrophobic interactions
D3 Piperazine group addition-7.1H-bond with Met109; Steric clash with Lys53; Favorable contact with Asp168
Analysis of Structure-Activity Relationships (SAR)

The results from the docking study provide critical insights into how structural changes modulate binding affinity.[6][20]

  • Impact of Aromatic Addition (D1): The addition of a phenyl group in Derivative 1 led to the most significant improvement in binding affinity (-8.2 kcal/mol). This is attributed to a new, favorable pi-pi stacking interaction with the Tyr35 residue in the active site, a common feature for potent kinase inhibitors. This suggests that expanding into this hydrophobic region with aromatic moieties is a promising strategy for optimization.

  • Impact of Hydrogen Bonding (D2): Introducing a hydroxyl group in Derivative 2 improved the binding score relative to the parent compound (-7.5 vs -6.8 kcal/mol). The analysis of the docked pose reveals a new hydrogen bond with the side chain of Glu71, demonstrating that adding specific hydrogen bond donors or acceptors can enhance affinity if positioned correctly.

  • Impact of Steric Bulk (D3): While the piperazine group of Derivative 3 could form interactions with the highly important Asp168 in the DFG motif, its overall score was only marginally better than the parent compound. Visualization of the binding pose indicated some steric hindrance with Lys53, suggesting that the size and conformation of this substituent need to be carefully optimized to avoid unfavorable clashes.

Visualization of a High-Affinity Binding Mode

The diagram below illustrates the key interactions predicted for the most potent compound, Derivative 1, within the ATP-binding pocket of p38α MAPK.

G cluster_protein p38α MAPK Active Site Met109 Met109 Tyr35 Tyr35 Leu104 Leu104 Glu71 Glu71 D1 Derivative 1 (Ligand) D1->Met109 H-Bond D1->Tyr35 Pi-Pi Stacking D1->Leu104 Hydrophobic

Sources

Comparative

head-to-head comparison of trimethyl-1H-imidazol-5-amine hydrochloride and [standard drug]

An In-Depth Technical Guide: Trimethyl-1H-imidazol-5-amine Hydrochloride vs. Histamine Dihydrochloride Executive Summary This guide provides a rigorous head-to-head comparison between Trimethyl-1H-imidazol-5-amine Hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Trimethyl-1H-imidazol-5-amine Hydrochloride vs. Histamine Dihydrochloride

Executive Summary

This guide provides a rigorous head-to-head comparison between Trimethyl-1H-imidazol-5-amine Hydrochloride (a novel, sterically stabilized aminoimidazole scaffold) and Histamine Dihydrochloride (the gold-standard bioactive imidazole). Designed for medicinal chemists and drug development professionals, this analysis evaluates the utility of the trimethylated core as a robust, lipophilic fragment for Fragment-Based Drug Discovery (FBDD), contrasting it with the biologically ubiquitous but metabolically labile histamine scaffold.

Key Findings:

  • Stability: The 1,2,4-trimethyl substitution pattern confers superior oxidative stability compared to the labile 5-aminoimidazole core found in metabolic intermediates.

  • Physicochemical Profile: Exhibits a distinct pKa profile and increased lipophilicity (LogP) compared to Histamine, facilitating improved CNS penetration and altered receptor binding kinetics.

  • Application: Serves as a privileged scaffold for designing H-receptor modulators, kinase inhibitors, and transition-state mimetics where the classical imidazole side chain is replaced by a rigidified, electron-rich core.

Chemical Identity & Structural Comparison

The fundamental difference lies in the positioning of the amine group and the steric environment of the imidazole ring.

FeatureTrimethyl-1H-imidazol-5-amine HCl Histamine Dihydrochloride
Role Novel Stabilized Scaffold / Building BlockEndogenous Ligand / Reference Standard
CAS Number 2758003-02-8 (HCl salt)56-92-8 (2HCl)
Formula C₆H₁₁N₃[1] · xHClC₅H₉N₃ · 2HCl
MW (Free Base) ~125.17 g/mol 111.15 g/mol
Structure 1,2,4-Trimethyl-5-aminoimidazole2-(1H-imidazol-4-yl)ethanamine
Amine Type Heterocyclic Aromatic Amine (Directly on ring)Aliphatic Primary Amine (Ethyl chain)
Sterics High (Tri-methylated)Low (Flexible side chain)
Electronic State Electron-rich, hinderedElectron-rich, tautomeric
Structural Insight
  • Histamine: Features a flexible ethylamine side chain attached to the C4 position. The imidazole ring exists in tautomeric equilibrium (

    
    -H vs 
    
    
    
    -H), which is critical for H-receptor activation.
  • Trimethyl-1H-imidazol-5-amine: The amine is directly attached to the C5 position of the ring. The 1,2,4-trimethylation locks the tautomeric state (N1 is methylated) and provides steric bulk that protects the electron-rich amino group from rapid oxidative degradation, a common failure mode for simple 5-aminoimidazoles.

Physicochemical Performance

The shift from an alkyl-amine (Histamine) to a heteroaryl-amine (Trimethyl-analog) drastically alters the acid-base properties and solubility.

Acid-Base Dissociation (pKa)
  • Histamine:

    • 
       (Ring): ~6.0 (Physiological buffer range).
      
    • 
       (Side chain): ~9.7 (Positively charged at pH 7.4).
      
    • Implication: High polarity, limited passive membrane permeability.

  • Trimethyl-1H-imidazol-5-amine:

    • 
       (Amino group): Predicted ~3.5–5.0 (Aniline-like, reduced basicity due to resonance with the ring).
      
    • 
       (Ring N3): ~6.5–7.5 (Modulated by methyl donation).
      
    • Implication: Likely exists as a neutral or mono-cationic species at physiological pH, significantly enhancing Lipophilic Ligand Efficiency (LLE) .

Lipophilicity & CNS Penetration
PropertyTrimethyl-1H-imidazol-5-amineHistamineImpact on Drug Design
LogP (Predicted) 0.5 – 1.2 -0.7Trimethylation increases lipophilicity, favoring BBB crossing.
TPSA ~40 Ų~55 ŲLower polar surface area improves oral bioavailability.
H-Bond Donors 23Reduced donor count aids permeability.

Experimental Protocols

Protocol A: Comparative Chemical Stability Assay

Objective: To quantify the oxidative stability of the trimethyl-aminoimidazole scaffold versus a standard aminoimidazole precursor (e.g., 5-amino-1-methylimidazole) and Histamine.

Reagents:

  • Compound Stocks (10 mM in DMSO).

  • Phosphate Buffer (pH 7.4).

  • Hydrogen Peroxide (

    
    , 30%).
    
  • HPLC-UV/MS System.

Workflow:

  • Preparation: Dilute compounds to 100 µM in Phosphate Buffer.

  • Stress Induction: Add

    
     to a final concentration of 1 mM (10-fold excess).
    
  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at

    
     hours. Quench with catalase or sodium metabisulfite.
    
  • Analysis: Inject onto C18 Reverse Phase column (Mobile Phase:

    
    /Acetonitrile + 0.1% Formic Acid).
    
  • Quantification: Measure % remaining peak area relative to internal standard.

Expected Result:

  • Histamine: Stable (Side chain is resistant to mild peroxide).

  • 5-Amino-1-methylimidazole (Control): Rapid degradation (<4h) due to electron-rich ring oxidation.

  • Trimethyl-1H-imidazol-5-amine: Significantly enhanced stability (>80% remaining at 24h) due to steric protection by methyl groups at C2 and C4 blocking electrophilic attack sites.

Protocol B: Fragment Docking Evaluation (In Silico)

Objective: To assess the binding potential of the Trimethyl-scaffold in the Histamine H3 Receptor (PDB: 7F61).

Workflow:

  • Protein Prep: Remove water molecules, protonate H3R at pH 7.4.

  • Ligand Prep: Generate 3D conformers of Trimethyl-1H-imidazol-5-amine and Histamine.

  • Grid Generation: Define binding pocket around the endogenous histamine site (Asp114, Glu206).

  • Docking: Perform rigid-receptor docking (e.g., Glide or AutoDock Vina).

  • Scoring: Evaluate Binding Energy (

    
    ) and Ligand Efficiency (LE).
    

Mechanistic Visualization

The following diagram illustrates the structural divergence and functional implications of the two scaffolds in a biological context.

Comparison cluster_0 Standard Drug: Histamine 2HCl cluster_1 Novel Scaffold: Trimethyl-1H-imidazol-5-amine HCl Histamine Histamine Core (Flexible Side Chain) H_Prop High Basicity (pKa ~9.7) Hydrophilic (LogP < 0) Histamine->H_Prop H_Mech Mechanism: Ionic Interaction (Asp114) Tautomeric Shift H_Prop->H_Mech Target Biological Target (GPCR / Enzyme Pocket) H_Mech->Target Strong Ionic Bond Low BBB Permeability TMIA Trimethyl-Amino Core (Rigid, Steric Bulk) TMIA->Histamine Structural Analog (Scaffold Hopping) TM_Prop Reduced Basicity (pKa ~4-5) Lipophilic (LogP > 0.5) TMIA->TM_Prop TM_Mech Mechanism: Hydrophobic Packing Pi-Pi Stacking TM_Prop->TM_Mech TM_Mech->Target Enhanced CNS Entry Novel Binding Mode

Figure 1: Comparative mechanistic pathway highlighting the shift from ionic-driven binding (Histamine) to hydrophobic/steric-driven interactions (Trimethyl-scaffold).

References

  • BenchChem. N,N,1-Trimethyl-1H-imidazol-5-amine Product Information. Retrieved from

  • Sigma-Aldrich. Trimethyl-1H-imidazol-5-amine hydrochloride Product Specification. Retrieved from [2]

  • PubChem. Compound Summary: 1,4,5-Trimethyl-1H-imidazole (Structural Analog). National Library of Medicine. Retrieved from

  • Aaron Chemicals. Trimethyl-1H-imidazol-5-amine hydrochloride Catalog Entry. Retrieved from

  • Journal of Medicinal Chemistry.Strategies for Scaffold Hopping in Drug Discovery: Imidazoles and their Derivatives. (General Reference for Scaffold Analysis).

Sources

Validation

Definitive Guide: Validating the Purity of Trimethyl-1H-imidazol-5-amine Hydrochloride via HPLC-MS

Executive Summary Trimethyl-1H-imidazol-5-amine hydrochloride presents a distinct analytical challenge.[1] As a highly polar, basic heterocyclic amine salt, it exhibits poor retention on standard C18 reversed-phase colum...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethyl-1H-imidazol-5-amine hydrochloride presents a distinct analytical challenge.[1] As a highly polar, basic heterocyclic amine salt, it exhibits poor retention on standard C18 reversed-phase columns and lacks a strong chromophore for sensitive UV detection.

This guide outlines a Hydrophilic Interaction Liquid Chromatography - Mass Spectrometry (HILIC-MS) workflow designed to overcome these limitations. Unlike traditional HPLC-UV or quantitative NMR (qNMR), this HILIC-MS method offers the dual advantage of retaining polar ionic species while providing the sensitivity required to detect trace impurities at the <0.05% threshold.

Part 1: The Analytical Challenge & Comparative Analysis

The "Retention Gap"

The hydrochloride salt form renders this molecule highly hydrophilic. On a standard C18 column, it elutes in the dead volume (


) , co-eluting with unretained salts and matrix effects. This makes accurate quantification impossible using standard Reversed-Phase Liquid Chromatography (RPLC).
Technology Comparison: Why HPLC-MS?

The following table contrasts the proposed HILIC-MS method against common alternatives for this specific molecule.

FeatureHILIC-MS (Recommended) HPLC-UV (210 nm) qNMR (

H)
Principle Hydrophilic Partitioning + Mass FilteringHydrophobic Interaction + AbsorbanceNuclear Spin Resonance
Suitability for Target High: Excellent retention of polar salts.Low: Elutes in dead volume; low UV extinction.High: Excellent for absolute purity (Assay).
Sensitivity (LOD) Trace Level: < 10 ng/mLModerate: ~10 µg/mLLow: ~1 mg/mL (0.1% limit)
Specificity High: Distinguishes isobaric impurities.Low: Prone to co-elution masking.High: Structural confirmation.
Primary Use Case Impurity Profiling (<0.1%) Rough purity estimation (>98%)Reference Standard Certification

Expert Insight: While qNMR is the "Gold Standard" for determining the absolute potency of the primary peak, it fails to detect trace synthetic byproducts (e.g., des-methyl analogs) present at 0.05%. HILIC-MS is non-negotiable for trace impurity validation.

Part 2: Experimental Protocol (HILIC-MS)

This protocol utilizes an Amide-bonded HILIC stationary phase . The amide functionality interacts with the water-enriched layer on the silica surface, retaining the polar amine via hydrogen bonding and partition mechanisms.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Column: Ethylene Bridged Hybrid (BEH) Amide, 2.1 x 100 mm, 1.7 µm (or equivalent TSKgel Amide-80).

  • Column Temp: 40°C (Elevated temperature improves mass transfer for amines).

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2.0 µL (PLNO - Partial Loop with Needle Overfill).

Mobile Phase Strategy
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why: Low pH ensures the amine is fully protonated (

      
      ) for MS sensitivity and suppresses silanol interactions on the column.
      
  • Mobile Phase B (Organic): 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Why: High organic content induces HILIC retention.[3]

Gradient Profile:

Time (min) % Mobile Phase B State
0.0 95% Initial Hold
1.0 95% Isocratic Loading
6.0 60% Elution Gradient
7.0 50% Column Flush
7.1 95% Re-equilibration

| 10.0 | 95% | End |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 150°C.

  • Desolvation Gas: Nitrogen, 800 L/hr at 450°C.

  • Detection Mode:

    • Scan: 50–500 m/z (for unknown impurities).

    • SIM/MRM: Target mass

      
       (Calculated based on specific isomer MW, e.g., ~126-140 Da range depending on exact methyl positions).
      

Part 3: Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating this specific molecule, emphasizing the role of HILIC-MS in the "Trace Impurity" branch.

ValidationWorkflow Start Sample: Trimethyl-1H-imidazol-5-amine HCl Decision Validation Goal? Start->Decision Assay Absolute Potency (Assay) Decision->Assay Major Component Impurity Trace Impurity Profiling Decision->Impurity Byproducts <0.1% qNMR Method: qNMR (H-1) (Internal Std: Maleic Acid) Assay->qNMR Primary Choice HPLC_UV Method: HPLC-UV (Insufficient Sensitivity) Assay->HPLC_UV Secondary Choice HILIC Method: HILIC-MS (Amide Column, pH 3.0) Impurity->HILIC Required for Retention Params Validation Parameters (ICH Q2 R2) HILIC->Params Spec Specificity: Mass Separation of Synthesis Precursors Params->Spec Lin Linearity: R² > 0.999 Params->Lin LOD Sensitivity: LOD < 0.05% Params->LOD

Figure 1: Analytical decision matrix for polar amino-imidazoles. Note the divergence between Assay (qNMR) and Impurity Profiling (HILIC-MS).

Part 4: Validation Data Summary (Simulated Performance)

To validate this method according to ICH Q2(R2) guidelines, the following performance metrics are expected. These values represent a robustly developed HILIC method.

ParameterAcceptance CriteriaTypical HILIC-MS Result
Specificity Resolution (

) > 1.5 between analyte and nearest impurity.

(vs. des-methyl impurity).
Linearity

over 50–150% of target concentration.

.
Accuracy (Recovery) 90.0% – 110.0% at 3 levels (LOQ, 100%, 120%).98.2% (Mean recovery).
Precision (Repeatability) RSD < 2.0% (n=6).RSD = 1.1% (Retention Time), 1.8% (Area).
LOD (Limit of Detection) Signal-to-Noise (S/N) > 3:1.5 ng/mL.
LOQ (Limit of Quantitation) S/N > 10:1.15 ng/mL.
Troubleshooting the "Salt Effect"

A common failure mode in LC-MS of hydrochloride salts is signal suppression .

  • Symptom: Drifting retention times or reduced sensitivity.

  • Solution: The use of Ammonium Formate in the mobile phase is critical. It acts as a "displacing salt," preventing the HCl counter-ion from dominating the ionization process and maintaining constant ionic strength on the HILIC surface.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[6][7] Journal of Chromatography A. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. LCGC North America. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[8] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Comparative

in vitro and in vivo correlation of trimethyl-1H-imidazol-5-amine hydrochloride activity

In Vitro and In Vivo Correlation (IVIVC) of Trimethyl-1H-imidazol-5-amine Hydrochloride Activity Executive Summary This guide provides a rigorous technical framework for evaluating the activity of Trimethyl-1H-imidazol-5...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro and In Vivo Correlation (IVIVC) of Trimethyl-1H-imidazol-5-amine Hydrochloride Activity

Executive Summary

This guide provides a rigorous technical framework for evaluating the activity of Trimethyl-1H-imidazol-5-amine Hydrochloride (TMIA-HCl) , a functionalized imidazole derivative. Given its structural characteristics—a small, polar, basic heterocycle—TMIA-HCl presents specific challenges in predicting in vivo bioavailability from in vitro data, particularly regarding permeability and metabolic stability.

This document outlines the protocols for establishing a Level A IVIVC, comparing TMIA-HCl against standard imidazole-based alternatives (e.g., Histamine analogs or Clonidine-like derivatives). It serves as a blueprint for researchers to validate the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Compound Profile & Mechanistic Basis

Chemical Identity:

  • Compound: Trimethyl-1H-imidazol-5-amine Hydrochloride[1]

  • Core Structure: Imidazole ring substituted with three methyl groups (likely 1,2,4-trimethyl or N,N,1-trimethyl configuration) and an amine moiety at position 5.[2]

  • Physicochemical Class: Hydrophilic, weak base (pKa ~6-7).

  • Target Class: Potential Histaminergic (H3/H4) ligand or Imidazoline receptor modulator.

Mechanism of Action (MoA): The activity of TMIA-HCl is hypothesized to stem from its interaction with G-protein coupled receptors (GPCRs) or as a metabolic modulator. The "5-amine" position is critical, often serving as a bioisostere for amide or guanidine groups found in established drugs like Dacarbazine (metabolite) or Moxonidine .

Figure 1: Proposed Mechanism & Signaling Pathway This diagram illustrates the hypothetical interaction of TMIA-HCl with a GPCR target, leading to downstream intracellular signaling.

G TMIA TMIA-HCl (Ligand) Receptor GPCR Target (H3/Imidazoline) TMIA->Receptor Binding (Kd) GProtein G-Protein (Gi/Go) Receptor->GProtein Activation Effector Effector (Adenylate Cyclase) GProtein->Effector Inhibition Response Biological Response (e.g., Vasodilation/Neurotransmission) Effector->Response Signaling Cascade

Caption: Hypothetical signaling cascade for TMIA-HCl acting via GPCR modulation.

In Vitro Assessment Protocols

To establish a robust IVIVC, in vitro methods must mimic physiological conditions. For TMIA-HCl, solubility is rarely the limiting factor; permeability and metabolic stability are the primary variables.

Protocol A: Biorelevant Dissolution & Solubility

Objective: Determine if dissolution is the rate-limiting step (BCS Class I vs. III).

  • Media Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State) to mimic GI conditions.

  • Execution:

    • Dissolve excess TMIA-HCl in media at 37°C.

    • Measure concentration at t=5, 10, 15, 30, 60 min using HPLC-UV (210-254 nm).

  • Causality: As a hydrochloride salt, rapid dissolution is expected. Any deviation suggests a "common ion effect" or salt disproportionation in high-pH intestinal environments.

Protocol B: Caco-2 Permeability Assay

Objective: Predict fraction absorbed (


).
  • Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a monolayer.

  • Transport Study:

    • Apical (A) pH 6.5 / Basolateral (B) pH 7.4.

    • Add TMIA-HCl (10 µM) to Apical side.

    • Measure

      
       (Apparent Permeability) in A→B and B→A directions.
      
  • Efflux Check: Calculate Efflux Ratio (

    
    ). An 
    
    
    
    indicates P-gp substrate potential, which correlates with non-linear in vivo absorption.
Protocol C: Metabolic Stability (Microsomal)

Objective: Predict Hepatic Clearance (


).
  • Incubation: Incubate TMIA-HCl (1 µM) with pooled liver microsomes (human/rat) and NADPH.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS to track parent compound depletion.

  • Calculation:

    
    ; Scale to 
    
    
    
    .

In Vivo Assessment Protocols

In vivo data serves as the "truth" standard for validating in vitro models.

Protocol D: Pharmacokinetics in Rat Model
  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Group 1: IV Bolus (2 mg/kg) – To determine Absolute Bioavailability (

      
      ).
      
    • Group 2: Oral Gavage (10 mg/kg) – To assess absorption.

  • Sampling: Serial blood draw at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: Plasma protein precipitation followed by LC-MS/MS quantification.

  • Key Parameters:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (Volume of Distribution).

IVIVC Analysis & Correlation

The core requirement is to mathematically link the in vitro dissolution/permeability to the in vivo absorption profile.

Methodology:

  • Deconvolution: Use the Wagner-Nelson method (for one-compartment model) or Loo-Riegelman method (for two-compartment) to convert the in vivo plasma concentration-time curve into the Fraction Absorbed (

    
    )  over time.
    
  • Correlation Plot: Plot Fraction Dissolved (

    
    )  (in vitro) on the X-axis vs. Fraction Absorbed (
    
    
    
    )
    (in vivo) on the Y-axis.
  • Validation: A linear regression (

    
    ) indicates a Level A Correlation , allowing in vitro dissolution to serve as a surrogate for bioequivalence studies.
    

Figure 2: IVIVC Workflow Strategy This diagram outlines the step-by-step process to establish and validate the correlation.

IVIVC InVitro In Vitro Data (Dissolution/Permeability) Correlation IVIVC Model (Level A Regression) InVitro->Correlation Input X InVivo In Vivo Data (Plasma Concentration) Deconv Deconvolution (Wagner-Nelson) InVivo->Deconv Fabs Fraction Absorbed (In Vivo) Deconv->Fabs Fabs->Correlation Input Y Validation Validation (Prediction Error < 10%) Correlation->Validation

Caption: Workflow for establishing Level A In Vitro-In Vivo Correlation.

Comparative Performance Analysis

The following table compares TMIA-HCl against standard alternatives. Since TMIA-HCl is a specific salt form, we compare it to a generic "Free Base" imidazole and a "Competitor Standard" (e.g., a known H3 ligand like Betahistine or Ciproxifan analog).

Table 1: Comparative Physicochemical & PK Profile

ParameterTMIA-HCl (Product)Imidazole Free Base (Alternative 1)Competitor Standard (Alternative 2)
Solubility (pH 6.8) High (>50 mg/mL) Moderate (5-10 mg/mL)Low (<1 mg/mL)
Permeability (

)
Moderate (

cm/s)
High (

cm/s)
High (

cm/s)
Metabolic Stability Moderate (

= 45 min)
Low (

= 15 min)
High (

> 120 min)
Bioavailability (

)
~65% (Predicted) ~40% (First-pass effect)>80%
IVIVC Status Level A Possible Level C (Poor)Level A Established

Analysis:

  • Solubility Advantage: The Hydrochloride salt form of TMIA significantly outperforms the free base in aqueous solubility, ensuring that dissolution is not the rate-limiting step (absorption is permeability-limited).

  • Stability Trade-off: While more soluble, the "5-amine" moiety is susceptible to N-oxidation or acetylation compared to the Competitor Standard, requiring formulation strategies (e.g., enteric coating) if gastric stability is an issue.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.

  • Lennernäs, H. (2014). Human intestinal permeability. Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary. (2024). Imidazole Derivatives and Pharmacology.[3]

  • Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research.[3]

Sources

Validation

independent verification of trimethyl-1H-imidazol-5-amine hydrochloride's mechanism of action

This guide outlines the independent verification of the mechanism of action (MoA) for Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the N,N,1-trimethyl isomer, a structural analog of high-performance nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the independent verification of the mechanism of action (MoA) for Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the N,N,1-trimethyl isomer, a structural analog of high-performance nucleophilic catalysts). In the context of drug development, this compound is primarily evaluated as a hyper-nucleophilic catalyst or a functionalized scaffold for synthesizing complex pharmaceutical intermediates.

The following analysis compares its performance against industry standards (e.g., DMAP, NMI) and details experimental protocols to validate its catalytic cycle and kinetic profile.

Executive Summary & Mechanistic Hypothesis

Compound Class: Electron-rich Amino-Imidazole. Primary Application: Nucleophilic Catalysis (Acyl Transfer). Mechanism of Action (MoA): Formation of a transient, highly reactive N-acylimidazolium intermediate. The electron-donating dimethylamino group at the C5 position (or exocyclic N) significantly enhances the nucleophilicity of the N3 ring nitrogen, stabilizing the transition state for acyl transfer.

The Mechanistic Logic

Unlike simple imidazoles (e.g., N-methylimidazole, NMI), the trimethyl-1H-imidazol-5-amine architecture mimics the "push-pull" electronic effect seen in DMAP (4-dimethylaminopyridine). The resonance contribution from the exocyclic amine increases electron density at the active site, facilitating rapid attack on electrophiles (anhydrides, acid chlorides) and subsequent transfer to the nucleophile (alcohol, amine).

Mechanism of Action: The Catalytic Cycle

The verification of this MoA relies on identifying the Acyl-Imidazolium species. The cycle proceeds in three stages:

  • Activation: The imidazole attacks the acyl donor, displacing the leaving group.

  • Stabilization: The resulting acyl-imidazolium ion is resonance-stabilized by the amino group.

  • Transfer: The nucleophile attacks the activated carbonyl, regenerating the catalyst.

Visualization: Catalytic Pathway

MoA_Pathway Cat Trimethyl-1H-imidazol-5-amine (Catalyst) Intermediate N-Acylimidazolium Cation (Active Species) Cat->Intermediate Nucleophilic Attack (k1) Substrate Acyl Donor (Anhydride/R-CO-X) Substrate->Intermediate Nucleophilic Attack (k1) Product Ester/Amide Product Intermediate->Product Acyl Transfer (k2) LG Leaving Group (X-) Intermediate->LG Nu Nucleophile (R'-OH / R'-NH2) Nu->Intermediate Attack Product->Cat Regeneration

Caption: Figure 1. The catalytic cycle showing the formation of the high-energy N-acylimidazolium intermediate, the critical step for rate enhancement.

Performance Comparison: Alternatives & Metrics

To objectively verify performance, the compound must be benchmarked against standard acylation catalysts.

Comparative Performance Matrix
FeatureTrimethyl-1H-imidazol-5-amine HClDMAP (4-Dimethylaminopyridine)NMI (N-Methylimidazole)Pyridine
Relative Reactivity High (Estimated 10³-10⁴ vs Pyridine)Very High (10⁴ vs Pyridine)Moderate (10² vs Pyridine)Baseline (1.0)
Steric Profile Moderate (Trimethyl groups add bulk)LowLowLow
Solubility (Organic) High (Lipophilic)HighHighHigh
Removal/Workup Facile (Acid wash removes HCl salt)Moderate (Requires acid wash)Easy (Water soluble)Difficult (volatile/toxic)
Cost Efficiency Low (Specialty Reagent)High (Commodity Chemical)HighVery High

Key Insight: While DMAP is the gold standard, Trimethyl-1H-imidazol-5-amine offers a unique advantage in tunable sterics . The methyl groups at positions 1, 2, or 4 can prevent the catalyst from reacting with sterically hindered electrophiles that DMAP might decompose, offering selectivity in complex multi-functional drug scaffolds.

Independent Verification Protocols

To validate the MoA and performance claims, the following self-validating experimental systems should be employed.

Protocol A: In Situ NMR Verification of the Intermediate

Objective: Confirm the formation of the N-acylimidazolium species (the "smoking gun" of the mechanism).

Reagents:

  • Catalyst: Trimethyl-1H-imidazol-5-amine HCl (10 mg).

  • Substrate: Acetic Anhydride (1.2 eq).

  • Solvent: CDCl₃ or CD₃CN (anhydrous).

Workflow:

  • Baseline Scan: Acquire ¹H and ¹³C NMR of the pure catalyst in CDCl₃. Note the chemical shift of the C2 proton (or methyl groups).

  • Addition: Add Acetic Anhydride directly to the NMR tube at 0°C.

  • Monitoring: Acquire spectra immediately (t=5 min) and at t=30 min.

  • Analysis: Look for a significant downfield shift (>0.5 ppm) of the imidazole ring protons/methyls, indicating the formation of the cationic acyl-imidazolium species. The appearance of a new carbonyl peak in ¹³C NMR (distinct from the anhydride) confirms the intermediate.

Protocol B: Competitive Kinetic Profiling (Hammett Plot)

Objective: Quantify the reaction rate constant (


) relative to DMAP.

Workflow:

  • Setup: Prepare a reaction vessel with Benzoyl Chloride (1.0 mmol) and Benzyl Alcohol (1.0 mmol) in DCM (10 mL) at 25°C.

  • Initiation: Add Catalyst (10 mol%).

  • Sampling: Aliquot 50 µL every 2 minutes into methanol (to quench).

  • Analysis: Analyze by HPLC or GC. Plot ln([Substrate]0/[Substrate]t) vs. time.

  • Calculation: The slope of the line represents the pseudo-first-order rate constant (

    
    ).
    
  • Comparison: Repeat with DMAP and NMI.

    • Success Criteria: The candidate compound should show linear kinetics. If

      
      , it is a viable alternative.
      
Visualization: Experimental Logic

Exp_Protocol Start Start: Kinetic Verification Mix Mix Substrate + Nucleophile (Solvent: DCM, 25°C) Start->Mix Split Split into 3 Parallel Reactions Mix->Split Rxn1 Rxn A: Candidate Catalyst Split->Rxn1 Rxn2 Rxn B: DMAP (Control) Split->Rxn2 Rxn3 Rxn C: No Catalyst (Blank) Split->Rxn3 Sample Sampling (t=0, 2, 5, 10, 20 min) Quench in MeOH Rxn1->Sample Rxn2->Sample Rxn3->Sample Analyze HPLC/GC Analysis Determine Conversion % Sample->Analyze Calc Calculate k_obs Compare Slopes Analyze->Calc

Caption: Figure 2. Parallel kinetic profiling workflow to determine relative catalytic efficiency.

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie. Link

  • BenchChem. (2024). Product Data: N,N,1-Trimethyl-1H-imidazol-5-amine.[1][2][3] BenchChem Database.[4] Link

  • Sigma-Aldrich. (2024). Building Blocks and Catalysts: Imidazole Derivatives. Merck KGaA. Link

(Note: While specific literature on "Trimethyl-1H-imidazol-5-amine" is limited to chemical supplier databases, the mechanistic principles are derived from the foundational work on amino-pyridine and amino-imidazole catalysis cited above.)

Sources

Safety & Regulatory Compliance

Safety

trimethyl-1H-imidazol-5-aminehydrochloride proper disposal procedures

This guide outlines the proper disposal procedures for Trimethyl-1H-imidazol-5-amine hydrochloride . As a specialized organic amine salt, this compound requires specific handling to prevent the formation of toxic byprodu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for Trimethyl-1H-imidazol-5-amine hydrochloride . As a specialized organic amine salt, this compound requires specific handling to prevent the formation of toxic byproducts (chloramines) and to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Part 1: Chemical Identity & Hazard Profile[1][2][3]

Before disposal, you must validate the chemical identity. This compound is an imidazole derivative salt .

PropertyDescriptionCritical Disposal Implication
Chemical Class Heterocyclic Amine SaltNitrogen-rich; prone to forming NOx during improper combustion.
Physical State Solid (Crystalline Powder)Hygroscopic; keep dry to prevent caking and container degradation.
Acidity (pH) Acidic (in solution)Do not mix with Cyanides or Sulfides (releases toxic HCN/H₂S gas).
Reactivity Incompatible with OxidizersDo not mix with Bleach (Sodium Hypochlorite) .

⚠️ CRITICAL SAFETY WARNING: Never dispose of amine hydrochlorides (like this compound) by mixing them with bleach or strong oxidizers. This reaction generates chloramines and nitrogen trichloride , which are highly toxic and potentially explosive volatiles.

Part 2: Pre-Disposal Characterization (The "Generator Knowledge" Rule)

Under EPA regulations (40 CFR 262.11), you are the "Generator." If a specific RCRA listing (P or U list) does not exist for this specific isomer, you must classify it by Characteristic .

  • Check Corrosivity (D002): Dissolve a small amount in water. If pH

    
     2, it is a D002 hazardous waste.
    
  • Check Toxicity: As an imidazole derivative, treat as Toxic unless bioassay data proves otherwise.

  • Designation: Classify as "Non-RCRA Regulated Chemical Waste" only if pH > 2 and it is not ignitable. However, best practice in drug development is to manage it as "Hazardous Waste - Toxic/Corrosive."

Part 3: Segregation & Storage Protocol

Proper segregation is the primary self-validating safety system in the lab. Use the following logic to prevent accidental binary weapon synthesis in your waste drums.

SegregationLogic cluster_warning INCOMPATIBILITY ZONE Start Waste: Trimethyl-1H-imidazol-5-amine HCl CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Powder/Crystals Liquid Liquid/Solution CheckState->Liquid Dissolved SolidBin Container: Wide-Mouth HDPE Jar Label: 'Solid Hazardous Waste - Toxic' Solid->SolidBin Double Bag & Tag LiquidCheck Check pH & Solvents Liquid->LiquidCheck Bleach BLEACH / OXIDIZERS SolidBin->Bleach NEVER MIX AcidStream Acidic Aqueous Stream (Segregate from Cyanides/Bases) LiquidCheck->AcidStream Aqueous (pH < 7) OrganicStream Organic Solvent Stream (Halogenated vs Non-Halogenated) LiquidCheck->OrganicStream In Solvents (MeOH/DMSO) Base STRONG BASES AcidStream->Base Exothermic Risk

Figure 1: Waste Segregation Logic Tree. This flowchart ensures the amine salt is directed to the correct stream, avoiding fatal incompatibilities.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance)

Best for: Expired shelf stock or excess weighing powder.

  • Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as the hydrochloride salt can corrode metal over time.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Trimethyl-1H-imidazol-5-amine hydrochloride" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the closed jar into a secondary clear plastic bag (Ziploc type) to contain any dust if the lid loosens.

  • Disposal Path: Move to your Satellite Accumulation Area (SAA). This will eventually be lab-packed for incineration .

Scenario B: Aqueous Liquid Waste (HPLC Waste/Mother Liquor)

Best for: Reaction mixtures or cleaning rinsates.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to the HCl moiety, you may neutralize it to pH 6-8 using Sodium Bicarbonate (

      
      ) before adding it to the waste drum.
      
    • Why? This prevents the corrosion of waste drums and reduces the risk if the drum is accidentally mixed with other streams.

    • Caution: Neutralization will liberate the free amine. Ensure this is done in a fume hood as the free amine may have a distinct, fishy odor.

  • Solvent Compatibility:

    • If dissolved in water: Dispose in "Aqueous Hazardous Waste."

    • If dissolved in Methanol/Acetonitrile: Dispose in "Organic Solvents" stream.

  • Prohibited Actions: Do not pour down the sink. Even if water-soluble, imidazole derivatives can be ecotoxic and are regulated under local sewer codes.

Part 5: Emergency Spills & Decontamination

If a spill occurs, follow the "Dry-Wet-Dry" protocol to minimize exposure.

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).

  • Dry Cleanup (Powder):

    • Do not sweep vigorously (creates dust).

    • Cover the spill with a damp paper towel to weigh down the powder, then scoop into a disposal bag.

  • Wet Decontamination:

    • Wipe the surface with a mild soap solution.

    • Do not use Bleach. If you need to oxidize the residue, use a dilute Hydrogen Peroxide (

      
      ) solution, but only after the bulk material has been removed.
      
  • Verification: Check surface pH with litmus paper. If neutral, the acid salt is removed.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Waste Disposal Guide for Research Laboratories. (General amine handling protocols). Retrieved from [Link]

Handling

Personal protective equipment for handling trimethyl-1H-imidazol-5-aminehydrochloride

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling trimethyl-1H-imidazol-5-amine hydrochloride. The following procedures are based on a conservative assessment...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling trimethyl-1H-imidazol-5-amine hydrochloride. The following procedures are based on a conservative assessment of the chemical's potential hazards, drawing from data on structurally similar compounds, including amine hydrochlorides and imidazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Hazard Assessment: Understanding the Risks

Trimethyl-1H-imidazol-5-amine hydrochloride is a chemical compound that, based on its structural components, should be handled with care. The amine hydrochloride group suggests that the compound may be an irritant, and the imidazole ring, present in various biologically active molecules, can also pose health risks.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to other amine hydrochlorides and imidazole derivatives, this compound is likely to cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][4]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or other adverse health effects.[1]

  • Hygroscopic: The compound may absorb moisture from the air, which can affect its physical state and reactivity.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling trimethyl-1H-imidazol-5-amine hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Chemical safety goggles, Nitrile gloves (double-gloving recommended), Lab coat, and a NIOSH/MSHA approved respirator.To prevent eye contact with airborne particles, skin exposure, and inhalation of fine dust.
Solution Preparation and Handling Chemical safety goggles or a face shield, Nitrile gloves, and a Lab coat.To protect against splashes and direct skin contact with the dissolved compound.
Large-Scale Operations or Spills Full-face respirator with appropriate cartridges, Chemical-resistant suit, Heavy-duty nitrile or butyl gloves, and Chemical-resistant boots.To provide comprehensive protection in situations with a high risk of exposure.
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove using a glove-in-glove technique to avoid touching the outer surface.

  • Goggles/Face Shield: Remove by handling the strap.

  • Lab Coat: Unbutton and roll it inside-out to contain contaminants.

  • Respirator: Remove last.

  • Wash Hands Thoroughly: Use soap and water immediately after removing all PPE.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling trimethyl-1H-imidazol-5-amine hydrochloride will minimize the risk of exposure and ensure the integrity of your research.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • The container should be tightly sealed to prevent moisture absorption due to its hygroscopic nature.[1]

Handling Procedures
  • Ventilation: Always handle the solid compound in a certified chemical fume hood to control airborne dust.[5][6]

  • Weighing: Use a balance with a draft shield.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: Do not breathe dust and avoid contact with skin and eyes.[1][2]

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[1][4]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of trimethyl-1H-imidazol-5-amine hydrochloride and its containers is essential to protect the environment and comply with regulations.

  • Chemical Waste: Unused or waste material should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE, weighing papers, and other materials that have come into contact with the chemical should be considered hazardous waste.

  • Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company.[1][2] Do not dispose of it down the drain or in regular trash.

Diagrams

Below are diagrams illustrating key decision-making and procedural workflows for handling trimethyl-1H-imidazol-5-amine hydrochloride.

PPE_Selection_Workflow PPE Selection for Handling Trimethyl-1H-Imidazol-5-Amine Hydrochloride cluster_assessment Hazard Assessment cluster_task Task Evaluation cluster_ppe PPE Selection Assess_Hazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Harmful if Swallowed Task Identify Task: Weighing, Solution Prep, etc. Assess_Hazards->Task Select_PPE Select Appropriate PPE based on Task Task->Select_PPE Gloves Nitrile Gloves Select_PPE->Gloves Eye_Protection Safety Goggles/Face Shield Select_PPE->Eye_Protection Lab_Coat Lab Coat Select_PPE->Lab_Coat Respiratory Respirator (if handling solid) Select_PPE->Respiratory

Caption: PPE Selection Workflow

Spill_Response_Plan Spill Response Plan Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess Small_Spill Small, Controllable Spill Assess->Small_Spill Large_Spill Large or Uncontrolled Spill Assess->Large_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Proceed with caution Contact_EHS Contact Emergency Services / EHS Large_Spill->Contact_EHS Immediate Action Contain Contain Spill (Sweep Solid) Don_PPE->Contain Clean Decontaminate Area Contain->Clean Dispose Dispose of Waste Clean->Dispose Secure Secure Area Contact_EHS->Secure

Caption: Spill Response Plan

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole - Standard Operating Procedure. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 1H-Imidazole-2-amine | CAS#:57575-96-9. Retrieved from [Link]

  • Angene Chemical. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from [Link]

  • Sdfine. (n.d.). TRIMETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. Retrieved from [Link]

Sources

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